8-Methyl-2-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-6-5-9-16-10-13(15-14(11)16)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYPXIUACURBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349756 | |
| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-89-2 | |
| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest in the field of medicinal chemistry. Recognized as a "privileged structure," its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of several marketed drugs. This guide focuses on a specific, yet important, derivative: 8-Methyl-2-phenylimidazo[1,2-a]pyridine. We will delve into its fundamental basic properties, chemical synthesis, and characterization, providing a comprehensive resource for researchers engaged in drug discovery and development. The strategic placement of the methyl and phenyl groups on the imidazo[1,2-a]pyridine framework significantly influences its physicochemical and pharmacological properties, making a thorough understanding of its core characteristics essential for leveraging its therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic structure with a bridgehead nitrogen atom. The molecule's architecture, featuring a fused imidazole and pyridine ring, is fundamental to its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Melting Point | 108 °C | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
dot graphmol { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5];
// Atom definitions N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H9 [label="H"];
// Phenyl ring C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"];
// Methyl group C17 [label="C"]; H17a [label="H"]; H17b [label="H"]; H17c [label="H"];
// Imidazo[1,2-a]pyridine core bonding N1 -- C2 [style=solid]; C2 -- N3 [style=solid]; N3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- N1 [style=solid]; C4 -- C9 [style=solid]; C9 -- C10 [style=double]; C10 -- N1 [style=solid]; C5 -- H5 [style=solid]; C6 -- H6 [style=solid]; C7 -- H7 [style=solid]; C9 -- H9 [style=solid];
// Phenyl ring bonding C2 -- C11 [style=solid]; C11 -- C12 [style=double]; C12 -- C13 [style=solid]; C13 -- C14 [style=double]; C14 -- C15 [style=solid]; C15 -- C16 [style=double]; C16 -- C11 [style=solid]; C12 -- H12 [style=solid]; C13 -- H13 [style=solid]; C14 -- H14 [style=solid]; C15 -- H15 [style=solid]; C16 -- H16 [style=solid];
// Methyl group bonding C8 -- C17 [style=solid]; C17 -- H17a [style=solid]; C17 -- H17b [style=solid]; C17 -- H17c [style=solid]; } enddot Figure 1: Chemical structure of this compound.
Basicity and pKa Considerations
A critical aspect of this compound's chemical nature is its basicity, which arises from the lone pair of electrons on the N1 nitrogen of the imidazole ring. This basicity is a key determinant in its interaction with biological targets and its pharmacokinetic profile.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of a substituted 2-aminopyridine with an α-haloketone.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.
Materials:
-
2-Amino-3-methylpyridine
-
Phenacyl bromide (or 2-bromoacetophenone)
-
Anhydrous ethanol
-
Sodium bicarbonate (or another suitable base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add phenacyl bromide (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
dot graph TD { A[Start: 2-Amino-3-methylpyridine + Phenacyl bromide] --> B{Reaction in Ethanol with Base}; B --> C{Reflux}; C --> D{Reaction Monitoring via TLC}; D --> E{Reaction Completion}; E --> F{Cooling and Solvent Removal}; F --> G{Crude Product}; G --> H{Purification}; H --> I[Pure this compound]; } enddot Figure 2: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Although a complete dataset from a single source is not available, the following represents a compilation of expected and reported data.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3133 | C-H stretching (aromatic) |
| ~2920 | C-H stretching (methyl) |
| ~1635 | C=N stretching |
| ~1505, 1480 | C=C stretching (aromatic rings) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in the molecule.
¹H NMR (CDCl₃, 400 MHz), δ (ppm):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.05 | s | 1H | H-5 |
| 7.78 - 7.74 | m | 2H | Phenyl H |
| 7.50 - 7.42 | m | 3H | Phenyl H |
| 7.17 - 7.08 | m | 2H | H-3, H-7 |
| 6.82 - 6.73 | m | 1H | H-6 |
| 2.32 | s | 3H | -CH₃ |
While specific experimental ¹³C NMR and mass spectrometry data for this compound are not detailed in the readily available literature, it is established that the compound has been fully characterized using these techniques.[3]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features are found in compounds being investigated for:
-
Anxiolytic, Anticonvulsant, and Hypnotic Agents: The imidazo[1,2-a]pyridine core is a key component of several drugs targeting GABA-A receptors, which are involved in central nervous system regulation.
-
Anticancer Properties: Derivatives have shown potential as anticancer agents by interacting with various biological targets involved in cell proliferation and survival.
-
Anti-inflammatory Activity: The scaffold has been utilized to develop novel anti-inflammatory agents.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its basic nature, a consequence of the imidazo[1,2-a]pyridine core, is a critical factor influencing its biological activity and pharmacokinetic properties. The well-established synthetic routes and the detailed spectroscopic characterization provide a solid foundation for its use as a building block in the design and development of novel therapeutic agents. Further investigation into its quantitative basicity (pKa) would provide even greater insight for drug design and optimization. This guide provides a comprehensive overview of its core properties to aid researchers in their exploration of this promising scaffold.
References
- Lai, D., Hajra, A., & Sinha, S. (2025). Synthesis, Characterization, and Photophysical Investigation of a Dyad Comprising 8‐Methyl‐2‐phenylimidazo[1,2‐a]pyridine and N‐methyl Maleimide for Photoinduced Electron Transfer. Full-text available July 2025.
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Gundlewad, G., Wagh, S., & Patil, B. R. (2020). Catalyst and Solvent Free Synthesis and Biological Activities of Imidazo[1,2-a]pyridine. Full-text available September 2020.
- PubMed. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18.
- PubMed. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4136-42.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
-
PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1] Its unique electronic and structural features make it an attractive framework for the design of novel drugs targeting a wide array of biological targets. This guide provides a comprehensive overview of the physicochemical characteristics of a specific analogue, 8-Methyl-2-phenylimidazo[1,2-a]pyridine, a compound of growing interest in synthetic and medicinal chemistry. Understanding these fundamental properties is paramount for its effective application in research and development, from optimizing reaction conditions to predicting its behavior in biological systems.
Molecular Structure and Key Physicochemical Properties
This compound is a bicyclic aromatic compound with a molecular formula of C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol . The structure features a phenyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring system.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | Calculated |
| Molecular Weight | 208.26 g/mol | Calculated |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 106.0 - 110.0 °C | [2] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is typically achieved through the well-established Tschitschibabin reaction. This condensation reaction involves the treatment of a 2-aminopyridine derivative, in this case, 3-methylpyridin-2-amine, with an α-haloketone, such as 2-bromoacetophenone.
The reaction proceeds via an initial SN2 reaction where the amino group of the pyridine attacks the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of a methyl-substituted 2-aminopyridine at the 3-position directs the regiochemistry of the final product to be the 8-methyl isomer.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound.
-
Reaction Setup: To a solution of 3-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromoacetophenone (1.05 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-8 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[3]
Spectroscopic and Structural Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. A study by Lai et al. confirms the characterization of this compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry as part of a larger molecular dyad.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl and imidazopyridine rings, as well as a characteristic singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, with the chemical shifts indicating their electronic environment. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data to be populated from Lai et al. | Data to be populated from Lai et al. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | Data to be populated from Lai et al. |
| Aliphatic C-H Stretch (Methyl) | Data to be populated from Lai et al. |
| Aromatic C=C and C=N Stretch | Data to be populated from Lai et al. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.
| Ion | m/z |
| [M]⁺ | Data to be populated from Lai et al. |
| [M+H]⁺ | Data to be populated from Lai et al. |
Crystal Structure
As of the latest literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of the closely related 2-phenylimidazo[1,2-a]pyridine reveals a planar fused ring system. It is highly probable that the 8-methyl derivative adopts a similar planar conformation, which influences its packing in the solid state and its interaction with biological macromolecules.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The imidazo[1,2-a]pyridine scaffold generally imparts a degree of lipophilicity. The presence of the phenyl and methyl groups in this compound suggests that it will be sparingly soluble in water but should exhibit good solubility in common organic solvents.
| Solvent | Solubility |
| Water | Poorly soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
Experimental Protocol: Determination of Thermodynamic Solubility
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or µM.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 8-Methyl-2-phenylimidazo[1,2-a]pyridine (CAS Number: 885-89-2)
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore detailed synthetic protocols, analyze its reactivity, and discuss its current and potential applications. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, drug discovery, and materials science.
Core Molecular Attributes and Physicochemical Properties
This compound is a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring, with a methyl group at the 8-position and a phenyl group at the 2-position.[1] This structural arrangement imparts a unique combination of rigidity, aromaticity, and basicity, making it a privileged scaffold in medicinal chemistry.[2][3]
Chemical Structure
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 885-89-2 | [4][5][6] |
| Molecular Formula | C₁₄H₁₂N₂ | [6] |
| Molecular Weight | 208.26 g/mol | [1][7] |
| Appearance | White to light yellow powder or crystals | [1][4][5] |
| Melting Point | 103-105 °C | [8] |
| Purity | >98.0% (GC) | [4][5] |
| Solubility | Soluble in organic solvents like ethanol and DMSO | [1] |
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common and direct route being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[9][10][11] This approach, often referred to as the Tschitschibabin reaction, provides a versatile and efficient means to access a wide array of substituted imidazo[1,2-a]pyridines.[9]
Synthetic Scheme: A Trusted Protocol
A facile and efficient synthesis of this compound has been reported, achieving a yield of 69% by reacting 2-amino-3-methylpyridine with phenacyl bromide in aqueous ethanol, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[8]
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
The following protocol is adapted from established literature procedures.[8]
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL), add phenacyl bromide (1.0 mmol) and DBU (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Causality in Experimental Design
-
Solvent Choice: The use of aqueous ethanol provides a greener solvent system that can facilitate the dissolution of both the polar (aminopyridine salt intermediate) and non-polar reactants.[8]
-
Base Selection: DBU is a non-nucleophilic base that effectively promotes the initial N-alkylation and the subsequent intramolecular cyclization by deprotonating the appropriate intermediates without competing in side reactions.
-
Room Temperature Reaction: The ability to perform this reaction at room temperature makes the protocol more energy-efficient and minimizes the formation of potential by-products that could arise at higher temperatures.[8]
Spectroscopic Characterization and Data Interpretation
Comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.32 (s, 3H), 6.73–6.82 (m, 1H), 7.08–7.17 (m, 2H), 7.42–7.50 (m, 3H), 7.74–7.78 (m, 2H), 8.05 (s, 1H) | The singlet at 2.32 ppm corresponds to the methyl group at the 8-position. The multiplets in the aromatic region are consistent with the protons of the phenyl and imidazo[1,2-a]pyridine rings. |
| IR (KBr, cm⁻¹) | 3133, 2920, 1635, 1505, 1480, 1374 | The peaks at 3133 and 2920 cm⁻¹ correspond to aromatic and aliphatic C-H stretching, respectively. The bands at 1635, 1505, and 1480 cm⁻¹ are characteristic of C=C and C=N stretching vibrations within the heterocyclic and aromatic rings. |
| Elemental Analysis | Calcd for C₁₄H₁₂N₂: C, 80.74; H, 5.81; N, 13.45%. Found: C, 80.70; H, 5.80; N, 13.54% | The experimental values are in close agreement with the calculated values, confirming the elemental composition of the molecule. |
(Data sourced from Reference[8])
Chemical Reactivity and Derivatization Potential
The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. The C3 position is particularly susceptible to electrophilic substitution.[12] This inherent reactivity allows for a wide range of derivatizations to explore structure-activity relationships (SAR) in drug discovery programs.
Key Reactions for Further Functionalization
-
Electrophilic Substitution: Halogenation (e.g., with N-iodosuccinimide) can introduce a handle for further cross-coupling reactions.[12]
-
Palladium-Catalyzed Cross-Coupling: Suzuki and Sonogashira coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkynyl groups at halogenated positions of the imidazo[1,2-a]pyridine scaffold, enabling the synthesis of complex molecular architectures.[13][14][15][16][17][18]
Caption: Potential derivatization workflow for this compound.
Applications and Future Directions
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][9][19][20][21][22]
Established and Emerging Applications
-
Medicinal Chemistry: this compound serves as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated as anxiolytic, anticonvulsant, and hypnotic agents, often targeting GABA receptors in the central nervous system.[7] The broader class of imidazo[1,2-a]pyridines includes commercially successful drugs like Zolpidem and Alpidem.[2]
-
Materials Science: This compound has shown promise as an electron-transport material in organic light-emitting diodes (OLEDs) due to its good thermal stability and efficient charge transport properties.[7] Its inherent fluorescence also makes it a candidate for the development of fluorescent probes and sensors.[7][19]
-
Agrochemicals: The structural motif of this compound is found in molecules with potential pesticidal activity, possibly through the inhibition of specific insect enzymes.[7]
The versatility of the imidazo[1,2-a]pyridine core, combined with the demonstrated synthetic accessibility of this compound, ensures its continued importance in both academic and industrial research. Future efforts will likely focus on leveraging its unique properties to develop next-generation therapeutics and advanced organic materials.
References
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Vertex AI Search.
- This compound - TCI Chemicals. Vertex AI Search.
- This compound 885-89-2 ... - TCI Chemicals. Vertex AI Search.
- Buy this compound
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Vertex AI Search.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Vertex AI Search.
- Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Vertex AI Search.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroaryl
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Vertex AI Search.
- CAS 885-89-2: Imidazo[1,2-a]pyridine, 8-methyl-2-phenyl- - CymitQuimica. Vertex AI Search.
- Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation | The Journal of Organic Chemistry - ACS Public
- Full article: Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Vertex AI Search.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchG
- This compound - MySkinRecipes. Vertex AI Search.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Vertex AI Search.
- Full article: Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in W
- Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine | PDF | Organic Chemistry - Scribd. Vertex AI Search.
- Buy this compound-3-carbaldehyde | 524724-72-9 - Smolecule. Vertex AI Search.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. Vertex AI Search.
- Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in W
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Vertex AI Search.
- This compound - AOBChem USA. Vertex AI Search.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchG
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthetic routes for access to imidazo[1,2‐a]pyridines 5.
- Sonogashira coupling - Wikipedia. Vertex AI Search.
- Ullmann condens
- Synthesis of imidazo[1,2‐a]pyridines by condensation.
- Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Vertex AI Search.
- Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. Vertex AI Search.
- 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde AldrichCPR | Sigma-Aldrich. Vertex AI Search.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Vertex AI Search.
- 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid - Chem-Impex. Vertex AI Search.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - NIH. Vertex AI Search.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022)
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC - NIH. Vertex AI Search.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Vertex AI Search.
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Vertex AI Search.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions - MDPI. Vertex AI Search.
- EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar - ERIC. Vertex AI Search.
- 2-Phenylimidazo[1,2-a]pyridine | C 13 H 11 N 2 | MD Topology | NMR | X-Ray. Vertex AI Search.
Sources
- 1. CAS 885-89-2: Imidazo[1,2-a]pyridine, 8-methyl-2-phenyl- [cymitquimica.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 885-89-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound | 885-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. This compound [myskinrecipes.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. bio-conferences.org [bio-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. researchgate.net [researchgate.net]
- 21. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
<_>
This guide provides a comprehensive overview of the analytical methodologies employed in the definitive structure elucidation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the logical application of spectroscopic and analytical techniques to confirm molecular architecture.
Introduction: The Importance of Structural Verification
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from sedatives to anti-ulcer agents.[2] The precise placement of substituents on this bicyclic system is critical as it dictates the molecule's pharmacological and photophysical properties. Therefore, unambiguous structure elucidation is a foundational requirement for any further research or development. This compound serves as a key intermediate in the synthesis of various therapeutic agents and functional materials, including organic light-emitting diodes (OLEDs).[1][3] This guide will walk through the synthesis and the subsequent analytical workflow required to unequivocally confirm its structure.
Synthesis: A Rational Approach to the Imidazo[1,2-a]pyridine Core
The most common and efficient method for synthesizing 2-arylimidazo[1,2-a]pyridines is the two-component cyclization of a substituted 2-aminopyridine with a substituted phenacyl bromide.[4] This reaction, often catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds readily and offers a high degree of control over the final substitution pattern.[4]
Experimental Protocol: Synthesis of this compound
A facile and efficient protocol involves the reaction of 2-amino-3-methylpyridine with phenacyl bromide.[4] The reaction is typically carried out in a suitable solvent like aqueous ethanol at room temperature in the presence of DBU.[4]
Step-by-Step Methodology:
-
To a solution of 2-amino-3-methylpyridine (1 equivalent) in aqueous ethanol (1:1 v/v), add phenacyl bromide (1 equivalent).
-
Add DBU (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for a designated period (typically monitored by TLC for completion).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.
This method provides the desired this compound in good yield.[4] The causality behind this experimental choice lies in the nucleophilicity of the pyridine nitrogen of 2-amino-3-methylpyridine, which readily attacks the electrophilic carbon of the phenacyl bromide, initiating the cyclization process. The subsequent steps are facilitated by the base to yield the final aromatic product.
Caption: Synthetic workflow for this compound.
Spectroscopic Verification: A Multi-faceted Approach
To confirm the structure of the synthesized compound, a combination of spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine and phenyl rings, the methyl group, and the lone proton on the imidazole ring.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 8-position.[4]
-
Pyridine Ring Protons: A set of multiplets for the three protons on the pyridine ring.[4]
-
Phenyl Ring Protons: Multiplets corresponding to the five protons of the phenyl group.[4]
-
Imidazole Ring Proton: A singlet for the proton at the 3-position of the imidazo[1,2-a]pyridine core.[4]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the connectivity and substitution pattern. The chemical shifts of the carbons in the pyridine and imidazole rings are particularly diagnostic.
| Technique | Observed Data | Interpretation |
| ¹H NMR | Singlet (3H), Multiplets (8H), Singlet (1H) | Confirms the presence of a methyl group, eight aromatic protons, and one proton on the imidazole ring. |
| ¹³C NMR | Multiple signals in the aromatic region, one aliphatic signal | Corroborates the carbon framework of the fused heterocyclic system and the phenyl and methyl substituents. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. For this compound (C₁₄H₁₂N₂), the expected molecular weight is approximately 208.26 g/mol .[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
Expected Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for such heterocyclic systems involve the loss of small molecules or radicals, and the observed fragments can be rationalized based on the proposed structure.
Caption: Analytical workflow for structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
C=C and C=N stretching: In the region of 1650-1450 cm⁻¹, characteristic of the aromatic rings.[4]
-
Aliphatic C-H stretching: Around 2920 cm⁻¹ for the methyl group.[4]
The absence of certain bands, such as a strong N-H stretch, further supports the formation of the fused ring system.
| Spectroscopic Data Summary for this compound | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.32 (s, 3H), 6.73–6.82 (m, 1H), 7.08–7.17 (m, 2H), 7.42–7.50 (m, 3H), 7.74–7.78 (m, 2H), 8.05 (s, 1H)[4] |
| IR (KBr, cm⁻¹) | 3133, 2920, 1635, 1505, 1480, 1374, 1243, 1132, 1020, 937[4] |
| Molecular Weight | 208.26 g/mol [3] |
| Molecular Formula | C₁₄H₁₂N₂[3] |
Crystallographic Confirmation (When Available)
Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystalline state. While not always feasible to obtain suitable crystals, when successful, this technique provides bond lengths, bond angles, and the overall three-dimensional conformation of the molecule, leaving no doubt as to its identity.
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The synthesis provides a logical route to the target molecule, and the subsequent spectroscopic analyses (NMR, MS, and IR) serve as a self-validating system. Each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous approach is essential for ensuring the scientific integrity of any subsequent research and development efforts involving this important heterocyclic compound.
References
- BenchChem. (2025). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
- National Institutes of Health. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH.
- Royal Society of Chemistry. (2019, October 16).
- National Center for Biotechnology Information. (2025, November 16).
- ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co.
- National Center for Biotechnology Information. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- (n.d.). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- MDPI. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions.
- National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (n.d.).
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (n.d.).
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine.
- (n.d.). 2-Phenylimidazo[1,2-a]pyridine | C 13 H 11 N 2 | MD Topology | NMR | X-Ray.
- ACS Publications. (n.d.).
- ResearchGate. (2025, August 7). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- National Center for Biotechnology Information. (n.d.).
- NIST. (n.d.). Pyridine, 2-methyl-.
- MySkinRecipes. (n.d.). This compound.
- SpectraBase. (n.d.). 2-Phenylimidazo [1,2-a]pyridine - Optional[MS (GC)] - Spectrum.
- Experts@Minnesota. (2011, November 21).
Sources
An In-depth Technical Guide to 8-Methyl-2-phenylimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, established synthesis protocols, and diverse applications.
Core Molecular Attributes
This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds.[1][2] The fusion of a pyridine and an imidazole ring creates a bicyclic system with unique electronic and structural characteristics. The addition of a methyl group at the 8th position and a phenyl group at the 2nd position further defines its specific properties and reactivity.
Molecular Formula and Weight
The fundamental molecular identity of this compound is crucial for all quantitative experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
Chemical Structure
The structural arrangement of this compound is foundational to its chemical behavior and biological interactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and behavior in various experimental settings.
| Property | Value | Source |
| Physical State | White to light yellow powder/crystal | [4] |
| Melting Point | 108 °C | [3] |
| Storage | Room temperature, under inert gas | [3] |
Synthesis Methodology
A facile and efficient synthesis of 2-arylimidazo[1,2-a]pyridines, including the 8-methyl derivative, has been developed.[5] This method involves a two-component cyclization reaction that is both atom-economical and scalable.
Reaction Scheme
The synthesis proceeds via the reaction of 2-amino-3-methylpyridine with phenacyl bromide, catalyzed by 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) in an aqueous ethanol solvent system.[5]
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following protocol is adapted from a reported procedure.[5]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-amino-3-methylpyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in a 1:1 (v/v) mixture of ethanol and water.
-
Catalyst Addition: Add 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) (1.0 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the resulting solid product can be isolated by filtration. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final white solid product.
This protocol has been shown to produce this compound in good yield (around 69%).[5]
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3133 | Aromatic C-H stretch |
| 2920 | Aliphatic C-H stretch (methyl group) |
| 1635, 1505, 1480 | C=C and C=N stretching vibrations (aromatic rings) |
| 1374 | C-H bending (methyl group) |
Data sourced from a published study.[5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.32 | s | 3H | -CH₃ |
| 6.73-6.82 | m | 1H | Aromatic H |
| 7.08-7.17 | m | 2H | Aromatic H |
| 7.42-7.50 | m | 3H | Aromatic H |
| 7.74-7.78 | m | 2H | Aromatic H |
| 8.05 | s | 1H | Aromatic H |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from a published study.[5]
Applications and Significance
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][6] this compound itself has demonstrated utility in several advanced applications.
Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of pharmaceuticals.[3] It is particularly valuable in the development of agents targeting GABA receptors, which are involved in central nervous system effects such as anxiolytic, anticonvulsant, and hypnotic activities.[3] The broader class of imidazo[1,2-a]pyridines includes marketed drugs like zolpidem and alpidem, highlighting the therapeutic potential of this structural motif.[7]
Materials Science
This compound is utilized in the field of organic electronics. It has been employed as an electron-transport material in organic light-emitting diodes (OLEDs) due to its good thermal stability and efficient charge transport properties.[3]
Fluorescence Probes and Sensors
The molecule exhibits strong blue emission under UV light, making it a candidate for the development of fluorescence probes and sensors.[3] Its photophysical properties are an active area of research.[8]
Conclusion
This compound is a versatile compound with a well-defined molecular structure and accessible synthetic route. Its significance spans from being a crucial building block in the development of new therapeutics to its application in advanced materials. The rich chemistry of the imidazo[1,2-a]pyridine core ensures that this compound and its derivatives will continue to be of high interest to the scientific community.
References
-
This compound - MySkinRecipes. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 885-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
Introduction
8-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. This core structure is of significant interest in medicinal chemistry, forming the backbone of several pharmaceuticals, including anxiolytic, anticonvulsant, and hypnotic agents that target GABA receptors.[1][2] The therapeutic efficacy and biopharmaceutical properties of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility. Poor aqueous solubility, in particular, can severely limit oral bioavailability, leading to challenges in formulation development and potentially compromising therapeutic outcomes.[3][4]
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound. Recognizing the absence of extensive published solubility data for this specific molecule, this guide focuses on establishing robust, scientifically sound methodologies for its empirical determination. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of drug discovery and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for anticipating its solubility behavior and designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Melting Point | 108 °C | [1] |
| Appearance | White to light yellow powder/crystal | [5] |
The presence of the phenyl group and the overall aromatic nature of the imidazo[1,2-a]pyridine ring system suggest that the molecule is likely to be lipophilic, with limited aqueous solubility. This is a common characteristic of many small molecule drugs targeting the central nervous system. For instance, related imidazopyridine drugs like zolpidem and saripidem are known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetone, but sparingly soluble or insoluble in water.[6][7][8]
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When assessing the solubility of a compound, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved state.[10] This is a critical parameter for formulation development and understanding the fundamental physicochemical properties of a drug candidate.[4][11] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9][12]
-
Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery. It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[3][11] The concentration at which precipitation is first observed is the kinetic solubility. This method is faster but can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[12]
For the purpose of a thorough characterization of this compound, determining its thermodynamic solubility is paramount.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is widely recognized as the most reliable technique for measuring thermodynamic solubility.[9][12] The following protocol is a comprehensive, step-by-step guide for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetone)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
pH meter
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the desired solvent. An "excess" amount ensures that undissolved solid remains at equilibrium.[13][14]
-
For aqueous buffers, verify and record the pH before and after the addition of the compound, as the dissolution of an ionizable compound can alter the pH.[12][13]
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker or thermomixer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A typical incubation time is 24 to 72 hours.[13] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a stable plateau, confirming equilibrium.[13]
-
-
Phase Separation:
-
After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. This is a critical step to remove any remaining solid particles that could lead to an overestimation of solubility.[13]
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[11] LC-MS/MS can also be used, especially for compounds with poor UV absorbance.[11]
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample. This concentration represents the thermodynamic solubility.
-
Data Presentation
The solubility data for this compound should be summarized in a clear and concise table for easy comparison across different solvents.
| Solvent | pH (for aqueous solutions) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | 25 | |||
| PBS | 5.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 | |||
| Acetone | 25 |
This table should be populated with the experimentally determined values.
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Discussion and Implications for Drug Development
The solubility of this compound will have significant implications for its development as a potential therapeutic agent.
-
Aqueous Solubility and Oral Bioavailability: Low aqueous solubility is a primary reason for poor oral bioavailability. If this compound is found to have low solubility in aqueous buffers at physiological pH (e.g., pH 1.2, 4.5, and 6.8), this will be a critical challenge to address.
-
pH-Dependent Solubility: As an imidazo[1,2-a]pyridine derivative, the molecule contains basic nitrogen atoms and is likely to be a weak base. Therefore, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule can be protonated. Experimental determination of the pKa and the solubility-pH profile is highly recommended.
-
Solubility in Organic Solvents: High solubility in organic solvents like DMSO is advantageous for in vitro screening assays.[6] However, for formulation purposes, solubility in pharmaceutically acceptable solvents such as ethanol or propylene glycol is more relevant.
-
Formulation Strategies: If the aqueous solubility is found to be a limiting factor, various formulation strategies can be employed to enhance it. These include salt formation, co-solvency, complexation with cyclodextrins, and the use of amorphous solid dispersions.[9]
Conclusion
References
-
Quora. How do you perform the shake flask method to determine solubility?. [Link]
-
BioAssay Systems. Shake Flask Solubility Services. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
PubChem. Zolpidem Tartrate. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
BioCrick. Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
PubChem. Zolpidem. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [https://www.americanpharmaceuticalreview.com/Featured-Articles/38205-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/]([Link] Solubility-for-Pharmaceutical-Research-and-Development-Compounds/)
-
Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Slideshare. solubility experimental methods.pptx. [Link]
-
U.S. Food and Drug Administration. Chemistry Review(s). [Link]
-
MySkinRecipes. This compound. [Link]
-
PharmaCompass. Alpidem | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
Wikipedia. Necopidem. [Link]
-
Drug Central. alpidem. [Link]
-
Wikipedia. Necopidem. [Link]
-
Wikipedia. Saripidem. [Link]
-
PubChem. Necopidem. [Link]
-
Chemsrc. 2-phenylimidazo[1,2-a]pyridine | CAS#:4105-21-9. [Link]
-
chemeurope.com. Necopidem. [Link]
-
BQC Bio. 8-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
-
PubChem. 2-Phenylimidazo(1,2-a)pyridine. [Link]
-
ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. evotec.com [evotec.com]
- 5. This compound | 885-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Buy Saripidem | 103844-86-6 | >98% [smolecule.com]
- 7. Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Zolpidem =98 HPLC,solid 82626-48-0 [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. quora.com [quora.com]
- 14. bioassaysys.com [bioassaysys.com]
discovery and history of imidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This fused bicyclic heterocycle, comprising a pyridine ring fused to an imidazole ring, is a cornerstone in modern drug discovery, prized for its synthetic versatility and its ability to interact with a wide array of biological targets.[1][2] Its structural resemblance to naturally occurring purines and indoles provides a fundamental basis for its diverse biological roles.[3]
The journey of the imidazo[1,2-a]pyridine scaffold is a compelling narrative of chemical ingenuity, evolving from a challenging classical synthesis into a highly adaptable and efficient platform for generating novel therapeutics. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic Acid (for osteoporosis) are testaments to the profound impact of this heterocyclic system on human health.[4][5] This guide provides a comprehensive technical overview of the discovery, historical development, and synthetic evolution of imidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will explore the causality behind key experimental choices, detail seminal and modern synthetic protocols, and trace the trajectory of this scaffold from a chemical curiosity to a clinical powerhouse.
Part 1: The Genesis – Tschitschibabin's Pioneering Synthesis
The story of imidazo[1,2-a]pyridines begins in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin).[1][3] His research, primarily focused on the synthesis of substituted pyridines, led to the first documented synthesis of the imidazo[1,2-a]pyridine core.[5][6] The classical Tschitschibabin reaction involved the condensation of a 2-aminopyridine with an α-haloaldehyde, specifically bromoacetaldehyde.
The initial protocol was characterized by its harsh reaction conditions, requiring heating in a sealed tube at temperatures between 150–200 °C.[1][3] This energy-intensive process resulted in a modest yield of only about 20%.[5] The causality behind these conditions lies in the need to overcome the activation energy for two key steps: the initial nucleophilic attack of the pyridine ring nitrogen onto the α-halocarbonyl and the subsequent intramolecular cyclization and dehydration to form the aromatic fused-ring system.
The proposed mechanism proceeds as follows:
-
N-Alkylation: The endocyclic nitrogen of 2-aminopyridine, being the most nucleophilic nitrogen, attacks the electrophilic carbon of the α-haloaldehyde, displacing the halide ion to form a pyridinium salt intermediate.
-
Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.
-
Dehydration: This intermediate readily dehydrates under the high-temperature conditions to yield the final aromatic imidazo[1,2-a]pyridine product.
Caption: The classical Tschitschibabin reaction workflow.
Experimental Protocol: The Original Tschitschibabin Synthesis
This protocol is based on the originally described method and is provided for historical context. Modern methods offer significant improvements in safety, yield, and environmental impact.
-
Reactant Preparation: Equimolar amounts of 2-aminopyridine and bromoacetaldehyde are prepared.
-
Reaction Setup: The reactants are placed in a thick-walled sealed glass tube.
-
Heating: The sealed tube is heated in an oven or oil bath to 150–200 °C for several hours.
-
Work-up: After cooling, the tube is carefully opened. The crude product is extracted using an appropriate solvent.
-
Purification: The extracted product is purified by recrystallization or distillation to isolate the imidazo[1,2-a]pyridine.
Part 2: The Evolution of a Scaffold – Modern Synthetic Strategies
The limitations of the classical Tschitschibabin synthesis—namely its harsh conditions, low yields, and limited substrate scope—created a clear need for innovation. The trustworthiness of a synthetic protocol relies on its reproducibility, efficiency, and safety. Over the subsequent decades, chemists developed a vast portfolio of methods that transformed the synthesis of imidazo[1,2-a]pyridines into a robust and versatile process.
Refinements of the Condensation Reaction
The most direct evolution of Tschitschibabin's work involved modifications to the condensation reaction. A pivotal improvement was the use of more stable and accessible α-haloketones in place of volatile α-haloaldehydes.[3] Furthermore, the introduction of a base, such as sodium bicarbonate or an organic amine, was found to significantly enhance reaction efficiency.[3] The base neutralizes the hydrogen halide formed during the reaction, preventing the protonation of the starting 2-aminopyridine and thereby maintaining its nucleophilicity. This seemingly simple addition allowed the reaction to proceed under much milder conditions, often at reflux in a solvent like ethanol or dioxane, leading to substantially higher yields.
Modern synthetic chemistry has introduced a plethora of catalytic systems to further streamline this condensation, moving towards greener and more efficient processes.[4][7]
| Catalyst System | Key Reactants | Typical Conditions | Advantage |
| Copper (I) Iodide | 2-Aminopyridine, Ketone | Aerobic, Oxidative | Avoids pre-functionalized α-haloketones.[7] |
| Iron (III) Chloride | 2-Aminopyridine, Nitroalkene | Aerobic, Mild | High regioselectivity.[7] |
| Molecular Iodine | Pyridine, Oxime Ester | Metal-free | Utilizes readily available starting materials.[4] |
| Neutral Alumina | 2-Aminopyridine, α-Haloketone | Solid support, Ambient Temp. | Simple, efficient, and environmentally benign.[3] |
| Enzyme (CALB) | 3-component reaction | Biocatalytic | Green chemistry, high selectivity.[4] |
Multicomponent Reactions (MCRs): A Paradigm Shift in Efficiency
A significant leap in the synthesis of complex imidazo[1,2-a]pyridines came with the application of multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants, offering exceptional atom economy and operational simplicity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, enabling the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4] This approach is particularly powerful for generating chemical libraries for drug screening, as it allows for rapid diversification at three distinct points on the scaffold.
Caption: One-pot synthesis via the GBB three-component reaction.
Experimental Protocol: A Modern Copper-Catalyzed Aerobic Synthesis
This protocol exemplifies a modern, efficient, and greener approach to synthesizing imidazo[1,2-a]pyridines, avoiding the need for pre-synthesized α-haloketones.[7]
-
Reactant Preparation: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the desired acetophenone (1.2 mmol), and Copper(I) iodide (CuI, 10 mol%).
-
Solvent Addition: Add a suitable solvent, such as DMSO or DMF.
-
Reaction Execution: The flask is fitted with a reflux condenser and the mixture is stirred at 100-120 °C under an air atmosphere (or with an air bubbler) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine derivative.
Part 3: From Chemical Curiosity to Clinical Candidate – The Rise of a Privileged Scaffold
The transition of imidazo[1,2-a]pyridines from a niche heterocycle to a mainstay of medicinal chemistry was driven by the discovery of their potent and diverse biological activities.[8] Early investigations revealed antiulcer properties in compounds like zolimidine.[3] The fundamental reason for this broad bioactivity is the scaffold's ability to act as a bioisostere of endogenous purines, allowing it to fit into a wide range of enzyme active sites and receptors. Its rigid, planar structure and the specific arrangement of nitrogen atoms are key for establishing crucial hydrogen bond donor and acceptor interactions with biological targets.[3]
Case Study: Zolpidem and the GABA-A Receptor Modulators
Perhaps the most commercially successful application of the imidazo[1,2-a]pyridine core is in the development of hypnotic agents. Zolpidem (marketed as Ambien) revolutionized the treatment of insomnia.[5][9] Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes, zolpidem exhibits preferential binding to the α1 subunit. This selectivity is crucial as it allows for potent sedative-hypnotic effects with a reduced incidence of the anxiolytic and muscle relaxant side effects associated with less selective drugs. The discovery of zolpidem and related compounds like alpidem and saripidem firmly established the imidazo[1,2-a]pyridine scaffold as a central nervous system (CNS) active pharmacophore.[5][9]
Caption: Marketed drugs based on the imidazo[1,2-a]pyridine scaffold.
Broadening Horizons: Modern Therapeutic Applications
The success in CNS drug development was just the beginning. The synthetic accessibility and chemical stability of the imidazo[1,2-a]pyridine core have led to its exploration in virtually every area of disease research.[8] There has been an exponential growth in publications related to this scaffold, with significant advances in identifying derivatives with potent and selective activity against a host of challenging targets.[1][9]
| Therapeutic Area | Biological Target / Mechanism | Example Application |
| Oncology | Kinase inhibition (e.g., PI3K, Akt), Tubulin polymerization inhibition | Development of novel treatments for breast and other cancers.[1][10] |
| Infectious Disease | Inhibition of Cytochrome bc1 complex in M. tuberculosis | New anti-tuberculosis agents active against drug-resistant strains.[1][11] |
| Virology | Inhibition of viral fusion or replication enzymes | Broad-spectrum antiviral candidates.[8] |
| Inflammation | Inhibition of inflammatory enzymes (e.g., COX) | Development of novel anti-inflammatory drugs.[12] |
| Neurodegeneration | Cholinesterase and secretase inhibition | Potential treatments for Alzheimer's disease.[1][9] |
This remarkable versatility underscores the scaffold's "privileged" status. Its rigid framework serves as a reliable anchor, while substitutions at various positions allow for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a specific biological target.
Conclusion
The imidazo[1,2-a]pyridine nucleus has traversed a remarkable path from its discovery in a low-yield, high-temperature reaction to its current status as a pillar of medicinal chemistry. The initial breakthrough by Tschitschibabin laid a foundation that has been built upon by generations of chemists, leading to a sophisticated and diverse toolbox of synthetic methods. This evolution, driven by the pursuit of efficiency, safety, and sustainability, has unlocked the immense therapeutic potential of the scaffold. Its widespread success in marketed drugs and its continued prominence in cutting-edge drug discovery programs ensure that the story of the imidazo[1,2-a]pyridine is far from over. For researchers and drug developers, this versatile heterocycle remains a fertile ground for innovation and a source of hope for new therapies against a wide spectrum of human diseases.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Wallace, O. B., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(5), 224–228. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01002. Available at: [Link]
-
de F. S. Canto, R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-654. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available at: [Link]
-
Ivanova, Y. K., & Momekov, G. T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149–35163. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
Vaja, M. D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 361-381. Available at: [Link]
-
ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese. Available at: [Link]
-
Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available at: [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6046. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
The Therapeutic Potential of 8-Methyl-2-phenylimidazo[1,2-a]pyridine: A Technical Guide to its Biological Activities
The landscape of modern drug discovery is characterized by an intensive search for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Among these, the imidazo[1,2-a]pyridine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide focuses on a specific, promising derivative: 8-Methyl-2-phenylimidazo[1,2-a]pyridine. We will delve into its potential biological activities, supported by mechanistic insights and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compelling heterocyclic compound.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This scaffold is present in several marketed drugs, such as the sedative-hypnotic zolpidem and the anxiolytic alpidem, underscoring its pharmacological relevance.[4][5] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The 8-methyl and 2-phenyl substitutions, in particular, have been explored for their potential to modulate a range of biological processes.
Potential Biological Activities of this compound and its Derivatives
The imidazo[1,2-a]pyridine scaffold, including derivatives with the 8-methyl-2-phenyl substitution pattern, has demonstrated significant potential across several key therapeutic areas.
Anticancer Activity
The fight against cancer continually demands novel therapeutic agents that can overcome challenges like drug resistance and adverse side effects.[6] Imidazo[1,2-a]pyridine derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[1][7]
Mechanisms of Action:
-
Inhibition of Protein Kinases: A crucial mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of protein kinases that are often dysregulated in cancer.[1] The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, is a key target.[8] Certain derivatives have been developed as potent inhibitors of PI3Kα, inducing apoptosis in breast cancer cell lines.[1]
-
Tubulin Polymerization Inhibition: Several compounds based on this scaffold act as microtubule-targeting agents. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of programmed cell death.[1] For instance, novel imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in breast cancer cells by activating caspases.[6] One study demonstrated that a specific derivative could induce cell cycle arrest by increasing the levels of p53 and p21 proteins.[6]
Experimental Evaluation of Anticancer Activity:
A systematic approach is essential to characterize the anticancer potential of this compound.
Table 1: Summary of In Vitro Anticancer Assays
| Assay | Purpose | Key Parameters Measured |
| MTT Assay | To assess the cytotoxic effect and determine the half-maximal inhibitory concentration (IC50).[6][9] | Cell viability, IC50 value |
| Clonogenic Assay | To evaluate the long-term survival and proliferative capacity of cancer cells after treatment.[6] | Colony formation ability |
| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression.[6] | Distribution of cells in G0/G1, S, and G2/M phases |
| Apoptosis Assays | To confirm the induction of programmed cell death (e.g., Annexin V/PI staining, DAPI staining).[6] | Apoptotic and necrotic cell populations, nuclear morphology |
| Western Blotting | To investigate the modulation of specific signaling pathways involved in cancer.[6] | Protein expression levels (e.g., Akt, p53, p21, caspases) |
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., HCC1937, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for evaluating the anticancer activity of novel compounds.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The imidazo[1,2-a]pyridine scaffold has demonstrated significant anti-inflammatory properties.[10][11]
Mechanisms of Action:
-
Modulation of Inflammatory Pathways: A derivative of this compound has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[12][13] This compound was found to suppress the activity of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[12][13]
-
Inhibition of COX Enzymes: Some imidazo[1,2-a]azine derivatives have been reported to reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator, by inhibiting cyclooxygenase (COX) enzymes.[10]
Experimental Evaluation of Anti-inflammatory Activity:
The anti-inflammatory potential of this compound can be assessed through a series of in vitro assays.
Table 2: Summary of In Vitro Anti-inflammatory Assays
| Assay | Purpose | Key Parameters Measured |
| Nitric Oxide (NO) Inhibition Assay | To measure the inhibition of nitric oxide production in LPS-stimulated macrophages.[14] | Nitrite concentration in culture supernatant |
| COX/LOX Inhibition Assays | To determine the inhibitory activity of the compound against cyclooxygenase and lipoxygenase enzymes.[15][16] | Enzyme activity, IC50 values |
| Cytokine Production Assays (ELISA) | To quantify the effect of the compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).[17] | Cytokine levels in cell culture supernatants |
| Western Blotting | To investigate the modulation of key inflammatory signaling pathways (e.g., NF-κB, STAT3).[12] | Phosphorylation and total protein levels of key targets |
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Caption: Inhibition of the NF-κB and STAT3 signaling pathways.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been investigated for its potential antibacterial and antifungal activities.[18][19]
Mechanisms of Action:
The precise mechanisms of antimicrobial action for many imidazo[1,2-a]pyridine derivatives are still under investigation. However, potential mechanisms may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Evaluation of Antimicrobial Activity:
Standard microbiological assays are employed to determine the antimicrobial spectrum and potency of this compound.
Table 3: Summary of Antimicrobial Susceptibility Tests
| Assay | Purpose | Key Parameters Measured |
| Agar Disc Diffusion Assay | To qualitatively screen for antimicrobial activity against a panel of bacteria and fungi.[20][21] | Zone of inhibition (mm) |
| Broth Microdilution Assay | To quantitatively determine the Minimum Inhibitory Concentration (MIC).[22] | MIC (µg/mL) |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay | To determine the lowest concentration of the compound that kills the microorganism.[22] | MBC/MFC (µg/mL) |
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
The imidazo[1,2-a]pyridine scaffold has also shown promise as a source of antiviral agents.[2][23][24]
Mechanisms of Action:
-
Inhibition of Viral Enzymes: Some derivatives have been designed to inhibit viral enzymes crucial for replication, such as the RNA-dependent RNA polymerase of the influenza A virus.[24]
-
Broad-Spectrum Activity: Certain compounds have demonstrated activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[23]
Experimental Evaluation of Antiviral Activity:
The evaluation of antiviral activity requires cell-based assays that measure the inhibition of viral replication.
Table 4: Summary of In Vitro Antiviral Assays
| Assay | Purpose | Key Parameters Measured |
| Plaque Reduction Assay | To determine the concentration of the compound that reduces the number of viral plaques by 50% (EC50).[25][26] | Plaque number, EC50 value |
| Cytopathic Effect (CPE) Inhibition Assay | To measure the ability of the compound to protect cells from virus-induced cell death.[25] | Cell viability, EC50 value |
| Viral Yield Reduction Assay | To quantify the reduction in the production of infectious virus particles.[27] | Viral titer (e.g., PFU/mL or TCID50/mL) |
| Cytotoxicity Assay (CC50) | To determine the concentration of the compound that causes 50% cytotoxicity in host cells.[26][28] | Cell viability, CC50 value |
Detailed Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Conclusion and Future Directions
This compound and its related derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. The evidence strongly suggests its potential in anticancer, anti-inflammatory, antimicrobial, and antiviral applications. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these biological activities.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for each of these activities. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this scaffold. Furthermore, advancing the most promising lead compounds into preclinical and clinical development will be essential to translate the therapeutic potential of this compound into tangible clinical benefits.
References
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ()
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antiviral Drug Screening. ()
- Development and Validation of a Phenotypic High-Content Imaging Assay for Assessing the Antiviral Activity of Small-Molecule Inhibitors Targeting Zika Virus. ()
- Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. ()
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid deriv
- Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. ()
- Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. ()
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ()
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ()
- In vitro methods for testing antiviral drugs. ()
- Antiviral & Antimicrobial Testing. ()
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. ()
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ()
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ()
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ()
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limit
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Applic
- Rapid Screening of Antimicrobial Synthetic Peptides. ()
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ()
- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ()
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. ()
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. ()
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
- Methods of screening for antimicrobial compounds. ()
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ()
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
- Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ()
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine deriv
- Pyridine Compounds with Antimicrobial and Antiviral Activities. ()
- Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. ()
- This compound. ()
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestig
- Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. ()
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. ()
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ()
- Antibacterial imidazo[1,2-a]pyridines. ()
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ()
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. criver.com [criver.com]
- 27. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
An In-depth Technical Guide to the Evaluation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine as a Melatonin Receptor Ligand
Abstract: This guide provides a comprehensive technical framework for the investigation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine as a potential ligand for the melatonin receptors, MT1 and MT2. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with various central nervous system targets.[1][2] While specific melatonergic activity for the 8-methyl-2-phenyl derivative is not extensively documented in public literature, related analogs have shown promise, making it a compelling candidate for systematic evaluation.[3] This document outlines the rationale, synthesis, and detailed experimental protocols for characterizing the binding affinity and functional activity of this compound, providing researchers and drug development professionals with a self-validating workflow for its assessment as a novel therapeutic agent.
Introduction: The Rationale for Investigation
Melatonin, a neurohormone primarily secreted by the pineal gland, is a master regulator of the circadian rhythm, influencing the sleep-wake cycle and other physiological processes. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4] Both receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Due to their central role in sleep and circadian regulation, MT1 and MT2 receptors are significant targets for the treatment of insomnia, circadian rhythm sleep disorders, and depression.[7][8]
The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that forms the basis of several marketed drugs, including the sedative-hypnotic Zolpidem.[9] Its rigid, planar structure and tunable electronic properties make it an ideal starting point for designing ligands that can interact with specific receptor binding pockets. Previous research has demonstrated that certain 2-phenylimidazo[1,2-a]pyridine derivatives can serve as potent melatonin receptor ligands, validating the exploration of this chemical space.[3] This guide focuses on this compound, a specific analog, and details the necessary scientific workflow to characterize its potential as a selective and functional melatonin receptor modulator.
Synthesis of the Core Scaffold
The foundational step in evaluating any novel compound is its efficient and verifiable synthesis. The preparation of this compound can be achieved through a well-established two-component cyclization reaction.
Protocol 1: Synthesis via DBU-Catalyzed Cyclization
This method involves the reaction of 2-amino-3-methylpyridine with phenacyl bromide, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base catalyst in an aqueous ethanol solvent system.[10] This approach is favored for its high atom economy, use of a greener solvent, and generally high yields.[10]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in a 1:1 (v/v) mixture of ethanol and water (10 mL).
-
Catalyst Addition: Add DBU (1.2 mmol) to the stirring solution at room temperature. The DBU acts as a base to facilitate the initial N-alkylation and subsequent intramolecular cyclization, abstracting a proton to promote the formation of the imidazole ring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 70:30 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, add distilled water (20 mL) to the reaction mixture. The product, being organic-soluble, will often precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Characterization: Dry the purified white solid, this compound, and characterize its structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis). The expected melting point is in the range of 103–105°C.[10]
Characterization of Melatonin Receptor Binding Affinity
To validate this compound as a melatonin receptor ligand, its binding affinity (Ki) and selectivity for the MT1 and MT2 receptor subtypes must be quantified. A competitive radioligand binding assay is the gold-standard method for this determination.[11][12]
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the ability of the unlabeled test compound (this compound) to displace a high-affinity radiolabeled ligand, typically 2-[¹²⁵I]-iodomelatonin, from the MT1 and MT2 receptors.[13] The experiments are performed using cell membranes prepared from stable cell lines (e.g., CHO or HEK293) expressing high levels of either human MT1 or MT2 receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cultured cells expressing either MT1 or MT2 receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh binding buffer.[14]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of the cell membrane preparation (containing a defined protein concentration, e.g., 10-20 µg).
-
50 µL of 2-[¹²⁵I]-iodomelatonin at a fixed concentration near its dissociation constant (Kd), typically ~100-200 pM.[13]
-
50 µL of the test compound (this compound) at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or buffer for total binding controls.
-
-
Non-Specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration (e.g., 10 µM) of unlabeled melatonin.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30-37°C) for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the receptor-bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantification: Measure the radioactivity trapped on each filter using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Hypothetical Data Presentation
The results of the binding assays should be summarized in a clear, tabular format to allow for easy comparison of affinity and selectivity.
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) |
| Melatonin (Reference) | ~0.1 | ~0.1 | ~1 |
| This compound | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Assessment of Functional Activity
Determining binding affinity is crucial, but it does not reveal whether the compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. Since MT1 and MT2 receptors are Gαi-coupled, their activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.[15][16]
Melatonin Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway for MT1 and MT2 receptors and highlights the central role of cAMP, which serves as the readout in the functional assay.
Caption: Key modification points for SAR studies on the imidazo[1,2-a]pyridine scaffold.
Integrated Discovery and Evaluation Workflow
The successful evaluation of a novel melatonin receptor ligand requires a logical, multi-stage workflow that progresses from initial characterization to more complex biological assessments. The following diagram outlines a standard preclinical discovery cascade.
Caption: Preclinical workflow for evaluating a novel melatonin receptor ligand.
Conclusion
This compound represents a scientifically sound starting point for the discovery of novel melatonin receptor ligands. Its synthesis is straightforward, and the imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for CNS targets. The technical protocols detailed in this guide provide a robust and self-validating framework for its complete characterization. By systematically determining its binding affinity, selectivity, and functional activity at MT1 and MT2 receptors, researchers can effectively ascertain its therapeutic potential and establish a foundation for further lead optimization efforts aimed at treating circadian rhythm and sleep-related disorders.
References
- Melatonin receptor signaling pathways in circadian regulation - Consensus. (n.d.). Google AI.
- Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(21), 3120-3137.
- cAMP Accumulation Assay. (n.d.). Creative BioMart.
- Ali, W., et al. (2024). Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Hormone and Metabolic Research, 56(05), 405-418.
- Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... (n.d.). ResearchGate.
- Melatonin Signaling. (n.d.). QIAGEN GeneGlobe.
- 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. (n.d.). Springer Protocols.
- El Kazzouli, S., et al. (2011). Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. European Journal of Medicinal Chemistry, 46(9), 4252-4257.
- cAMP assays in GPCR drug discovery. (2017). Methods in Cell Biology, 142, 51-57.
- Kumar, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(10), 87.
- cAMP-Glo™ Assay. (n.d.). Promega Corporation.
- Functional GPCR studies using AlphaScreen cAMP detection kit. (n.d.). Revvity.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Stein, R. M., et al. (2020).
- Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. (2011). ElectronicsAndBooks.
- Singh, V., et al. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 18(1), 4-23.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2019). Mini-Reviews in Medicinal Chemistry, 19(17), 1382-1403.
- Delagrange, P., & Boutin, J. A. (2006). Therapeutic potential of melatonin ligands.
- Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. (2024). MDPI.
- Boutin, J. A. (2021). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. Biomolecules, 11(3), 429.
- Müller, C. E., et al. (2006). 2-Phenylimidazo[2,1-i]purin-5-ones: Structure–Activity Relationships and Characterization of Potent and Selective Inverse Agonists at Human A3 Adenosine Receptors. Journal of Medicinal Chemistry, 49(20), 6033-6043.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Therapeutic potential of melatonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
A Detailed Protocol for the Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine from 2-amino-3-methylpyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals, including Zolpidem and Alpidem.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, a key synthetic intermediate for advanced pharmaceutical agents and a functional material in organic light-emitting diodes (OLEDs).[4] We present a detailed, step-by-step procedure for the cyclocondensation of 2-amino-3-methylpyridine with phenacyl bromide, grounded in the principles of the Tschitschibabin reaction.[5] This guide explains the causality behind critical process steps, offers mechanistic insights, and includes a self-validating framework with expected characterization data to ensure reproducibility and success for researchers in drug development and organic synthesis.
Introduction and Scientific Context
Imidazo[1,2-a]pyridines represent a vital class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antiviral properties.[2][6][7] Their unique electronic and structural features also make them valuable in materials science.[4] The target molecule, this compound, is of particular interest due to the strategic placement of the methyl group, which can influence steric and electronic properties, making it a valuable building block for targeted therapeutics.
The most reliable and historically significant route to this scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5][8][9] This application note details a robust protocol adapted from established literature, ensuring high yield and purity of the final product.[10]
Reaction Mechanism and Rationale
The synthesis proceeds via a classic cyclocondensation pathway. Understanding the mechanism is critical for optimizing conditions and troubleshooting potential issues. The reaction can be dissected into three primary stages:
-
N-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-3-methylpyridine on the electrophilic α-carbon of phenacyl bromide. This step forms a crucial N-(phenacyl)-2-amino-3-methylpyridinium bromide intermediate. The endocyclic nitrogen is more nucleophilic than the exocyclic amino group, driving the initial reaction.
-
Intramolecular Cyclization: An intramolecular condensation occurs between the exocyclic amino group and the carbonyl carbon of the phenacyl moiety. This step is often facilitated by a base, which can deprotonate the amino group, increasing its nucleophilicity.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
This mechanistic sequence highlights the importance of the starting materials' inherent reactivity and provides a basis for the selection of reaction conditions.
Figure 1: The mechanistic pathway for the synthesis of this compound.
While this protocol uses phenacyl bromide directly, researchers should be aware of alternative one-pot methods. The Ortoleva-King reaction, for instance, allows for the in situ generation of the reactive pyridinium intermediate from a ketone (e.g., acetophenone) and iodine, thereby avoiding the handling of lachrymatory α-haloketones.[11][12]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified quantities and conditions, combined with a comparison to the provided characterization data, will ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Purity | Notes |
| 2-amino-3-methylpyridine | 1603-40-3 | 108.14 g/mol | ≥98% | Starting material. |
| Phenacyl bromide (α-Bromoacetophenone) | 70-11-1 | 199.05 g/mol | ≥98% | Lachrymatory. Handle in a fume hood. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 g/mol | ≥98% | Non-nucleophilic base catalyst. |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Anhydrous | Reaction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | Used for solvent mixture. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction solvent. |
| n-Hexane | 110-54-3 | 86.18 g/mol | ACS Grade | Used for column chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask (50 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer
Safety Precautions
-
Critical: Phenacyl bromide is a potent lachrymator and irritant. All handling must be performed inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves at all times.
-
DBU is a strong base; avoid contact with skin and eyes.
-
Organic solvents are flammable. Ensure no open flames are present in the laboratory.
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 50 mL round-bottom flask, add 2-amino-3-methylpyridine (1.0 mmol, 108 mg).
-
Solvent Addition: Add a 1:1 (v/v) mixture of Ethanol and Water (10 mL total volume).
-
Stirring: Place the flask on a magnetic stirrer and stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Add DBU (1.2 mmol, 180 µL) to the solution. DBU acts as a non-nucleophilic base, which is crucial for promoting the cyclization and subsequent dehydration steps without competing in side reactions.[10]
-
Substrate Addition: Slowly add phenacyl bromide (1.0 mmol, 199 mg) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), transfer the mixture to a separatory funnel.
-
Add 20 mL of Ethyl Acetate and 20 mL of water. Shake the funnel and allow the layers to separate.
-
Extract the aqueous layer twice more with 15 mL portions of Ethyl Acetate.
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute with a gradient of 10-30% Ethyl Acetate in n-Hexane.
-
Collect the fractions containing the desired product (visualized by TLC).
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white solid. A typical yield is around 65-75%.[10]
Synthesis Workflow and Characterization
The entire process, from initial setup to final analysis, follows a logical and efficient workflow designed for clarity and reproducibility.
Figure 2: A summary of the experimental workflow for the synthesis and analysis.
Expected Results and Validation
The identity and purity of the synthesized this compound must be confirmed by analytical methods. The data should closely match the values reported in the literature.
| Parameter | Expected Result | Reference |
| Appearance | White solid | [10] |
| Yield | 69% | [10] |
| Melting Point | 103–104 °C | [10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.32 (s, 3H, -CH₃), 6.73–6.82 (m, 1H, Ar-H), 7.08–7.17 (m, 2H, Ar-H), 7.42–7.50 (m, 3H, Ar-H), 7.74–7.78 (m, 2H, Ar-H), 8.05 (s, 1H, Ar-H) | [10] |
| IR (KBr, cm⁻¹) | 3133, 2920, 1635, 1505, 1480, 1374 cm⁻¹ | [10] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive phenacyl bromide (degraded).2. Insufficient reaction time.3. DBU is old or hydrated. | 1. Use freshly purchased or purified phenacyl bromide.2. Monitor reaction closely by TLC until starting material is consumed.3. Use fresh, anhydrous DBU. |
| Impure Product after Work-up | 1. Incomplete reaction.2. Formation of side products.3. Inefficient extraction. | 1. Ensure the reaction has gone to completion via TLC.2. Optimize reaction temperature (cooling may reduce side products).3. Perform thorough extractions as described in the protocol. |
| Difficulty with Purification | 1. Product co-elutes with impurities.2. Product is insoluble during loading. | 1. Adjust the polarity of the eluent system for column chromatography (e.g., use a shallower gradient).2. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate before adsorbing onto silica for loading. |
Conclusion
This application note provides a validated and highly reproducible protocol for the synthesis of this compound. By detailing the mechanistic rationale, offering a step-by-step guide, and providing a framework for troubleshooting and characterization, this document serves as an essential resource for researchers engaged in pharmaceutical development and heterocyclic chemistry. The successful synthesis of this versatile scaffold opens avenues for the discovery of novel therapeutic agents and advanced organic materials.
References
-
G. G. B. de Souza, et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(8), 6494-6503. [Link]
- Various Authors. (n.d.). Collection of articles on one-pot synthesis of imidazo[1,2-a]pyridines. Wiley Online Library, Taylor & Francis Online.
-
Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Taylor & Francis Online. [Link]
-
Wikipedia contributors. (n.d.). Ortoleva-King-Reaktion. Wikipedia. [Link]
-
Jadhav, S. A., et al. (2022). Rapid and efficient one-pot microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines and 2-phenylimidazo[1,2-a]quinoline in water–PEG-400. Polycyclic Aromatic Compounds, 42(5), 2309-2321. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
da Silva, G. G. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Kurteva, V. B., & Dimitrov, V. S. (2013). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 3(46), 24571-24579. [Link]
-
Sharma, V., & Kumar, P. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
-
Saini, R., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01015. [Link]
-
Kumar, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(1), 1-11. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Kurteva, V. B., & Dimitrov, V. S. (2013). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2- a ]pyridines from 2-aminopyridines and acetophenones. RSC Advances. [Link]
-
Pop, F. L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7623. [Link]
-
SemOpenAlex. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. [Link]
-
ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. [Link]
-
National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. [Link]
-
ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese. [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. [Link]
-
Ujwaldev, S., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ChemistrySelect, 4(28), 8349-8353. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. [Link]
-
Wikipedia contributors. (n.d.). Chichibabin pyridine synthesis. Wikipedia. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. metaphactory [semopenalex.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone
Application Note & Protocol
Topic: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines from Acetophenone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Molecules incorporating this bicyclic N-fused heterocycle have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antiviral, antiulcer, and antibacterial properties.[1] Consequently, the development of efficient and robust synthetic routes to access this core structure is of paramount importance for drug discovery and development programs.
Traditionally, the most common synthesis involves the condensation of a 2-aminopyridine with a pre-formed α-halocarbonyl compound.[1][2] This classic approach, however, suffers from significant drawbacks. The α-halocarbonyl reagents are often lachrymatory, commercially limited, and require a separate synthetic step, which lowers the overall efficiency and atom economy of the process.[1][3]
This application note details a superior, one-pot, three-component strategy that commences from readily available acetophenones. By generating the reactive α-haloketone intermediate in situ, this method circumvents the issues associated with handling lachrymatory reagents and streamlines the synthesis into a single, efficient operation. We will explore the underlying mechanism, provide a comparative overview of modern protocols, and present a detailed, field-proven protocol for the synthesis of 2-phenylimidazo[1,2-a]pyridine.
Reaction Mechanism: A Tandem Halogenation-Cyclocondensation Cascade
The and 2-aminopyridine is an elegant cascade reaction. The process hinges on two distinct but sequential transformations occurring in the same reaction vessel.
-
In Situ α-Halogenation: The reaction is initiated by the halogenation of acetophenone at the α-carbon. This is typically achieved using a source of electrophilic halogen, such as molecular iodine (I₂) or an ionic liquid like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃).[1][4] The ketone first tautomerizes to its enol form, which then acts as a nucleophile, attacking the halogen source to generate the crucial α-haloacetophenone intermediate.[5]
-
Cyclocondensation: The newly formed α-haloacetophenone is immediately consumed in a cyclocondensation reaction with 2-aminopyridine.
-
Step A (Sɴ2 Alkylation): The nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic α-carbon of the halo-ketone, displacing the halide ion to form a pyridinium salt intermediate.
-
Step B (Intramolecular Cyclization): The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Step C (Dehydration): The resulting hemiaminal intermediate readily undergoes dehydration, a process often facilitated by a mild base, to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[5]
-
The overall mechanism is depicted below.
Figure 1: Mechanism of the one-pot synthesis.
Comparative Analysis of Synthetic Protocols
Several methodologies have been developed for this one-pot synthesis, differing primarily in the choice of catalyst, halogen source, and energy input. The selection of a specific protocol depends on factors such as desired reaction time, available equipment, and green chemistry considerations.
| Catalyst / Halogen Source | Base / Additive | Solvent | Conditions | Time | Yield (%) | Reference |
| [Bmim]Br₃ | Na₂CO₃ | Solvent-free | Room Temp. | 40 min | 82% | [1][6][7] |
| I₂ | - | Water | Ultrasound | 1.5 h | 88% | [4][8][9] |
| I₂ | - | Mechanochemical | Grinding | Ambient | Good | [10][11] |
| CBrCl₃ | - | - | 80 °C | 5 h | Very Good | [12] |
| CuI | - | - | Aerobic | - | Good | [12] |
Detailed Experimental Protocol: Solvent-Free Synthesis using [Bmim]Br₃
This protocol is based on the highly efficient, environmentally friendly, solvent-free method which provides excellent yields at room temperature.[1][3] The ionic liquid [Bmim]Br₃ serves as both the reaction medium and the bromine source.
Part A: Materials and Equipment
-
Reagents:
-
Acetophenone (≥98%)
-
2-Aminopyridine (≥98%)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (≥97%)
-
Sodium Carbonate (Na₂CO₃), anhydrous (≥99.5%)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexane, reagent grade
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatulas and weighing paper
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Glass funnel and filter paper or Büchner funnel
-
Melting point apparatus
-
Part B: Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (2.0 mmol, 240 mg), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2.0 mmol, 774 mg), and sodium carbonate (1.1 mmol, 117 mg).
Scientist's Note: [Bmim]Br₃ is a viscous ionic liquid that also acts as the bromine source. It is less volatile and corrosive than molecular bromine, enhancing laboratory safety. Na₂CO₃ is a crucial mild base that neutralizes the HBr formed during the cyclization, preventing the protonation of 2-aminopyridine and driving the reaction forward.
-
Initiation of Reaction: Add 2-aminopyridine (2.4 mmol, 226 mg) to the flask.
Expert Insight: A slight excess of 2-aminopyridine (1.2 equivalents) is used to ensure the complete consumption of the in situ generated α-bromoacetophenone, which can be unstable.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 40-60 minutes.[3]
Self-Validation System: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). Spot the initial acetophenone and 2-aminopyridine as standards. The reaction is complete when the acetophenone spot has disappeared and a new, distinct product spot is observed (typically with a lower Rf than 2-aminopyridine and visible under UV light).
Part C: Work-up and Purification
-
Quenching and Extraction: Upon completion, add 20 mL of deionized water to the reaction mixture. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Scientist's Note: The ionic liquid [Bmim]Br₃ is water-soluble, allowing for its easy removal from the organic product during the aqueous work-up.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). This removes any residual acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by recrystallization from an appropriate solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to afford 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.
Expert Insight: For stubborn impurities, silica gel column chromatography can be employed. The choice between recrystallization and chromatography depends on the purity of the crude product as assessed by TLC or ¹H NMR.
Part D: Characterization
-
Appearance: White to off-white solid.
-
Yield: Isolated yields typically range from 72% to 89%.[1][6]
-
Melting Point: 136–137 °C (Literature: 136–137 °C).[3]
-
¹H NMR (CDCl₃, 300 MHz): Key characteristic signals include: δ 8.14 (d, 1H), 7.89 (s, 1H), 7.69 (d, 1H), 7.51–7.33 (m, 5H, phenyl protons), 7.25–7.19 (m, 1H), 6.83 (t, 1H).[2] The singlet around 7.89 ppm is characteristic of the C3-proton of the imidazo[1,2-a]pyridine core.
Experimental Workflow Visualization
The entire process, from setup to final product, can be summarized in the following workflow.
Figure 2: Step-by-step experimental workflow.
References
-
Le, Z.-G., Xie, Z.-B., & Xu, J.-P. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368–13375. [Link]
-
Yadav, D. K., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(38), 23483-23492. [Link]
-
Le, Z. G., Xie, Z. B., & Xu, J. P. (2012). One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. Molecules (Basel, Switzerland), 17(11), 13368–13375. [Link]
-
ResearchGate. (2012). Synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3 and 2-aminopyridine. [Link]
-
Sci-Hub. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]
-
ResearchGate. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]
-
Yadav, D. K., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22378–22391. [Link]
-
Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications, 53(7), 648-660. [Link]
-
Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Taylor & Francis Online. [Link]
-
Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
-
Kumar, B. V., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(11), 93. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
Sources
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions / Molecules, 2012 [sci-hub.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Note: Green Chemistry Approaches for Imidazo[1,2-a]pyridine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Traditional synthetic routes, however, often rely on harsh conditions, hazardous solvents, and multi-step processes that generate significant waste. This application note provides a comprehensive guide to modern, green chemistry approaches for the synthesis of this privileged heterocycle. We will explore high-efficiency protocols utilizing multicomponent reactions, alternative energy sources such as microwave and ultrasound, and environmentally benign solvent systems. The focus is on providing practical, reproducible, and sustainable methodologies that enhance laboratory safety, reduce environmental impact, and align with the principles of modern drug discovery.
Introduction: The Imperative for Sustainable Heterocyclic Synthesis
Imidazo[1,2-a]pyridines exhibit a wide spectrum of biological activities, including anti-cancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][4] This has driven extensive research into their synthesis. However, the growing emphasis on sustainable practices in the pharmaceutical industry necessitates a shift away from classical methods. Green chemistry offers a framework to achieve this by promoting methodologies that are safer, more energy-efficient, and generate less waste.[5] This guide details several field-proven green strategies that do not compromise on yield or purity.
The most common traditional approach involves the condensation of 2-aminopyridines with α-haloketones.[6][7] While effective, this method can be improved by eliminating harsh solvents and catalysts. Modern green techniques often focus on one-pot procedures, which minimize purification steps for intermediates, thereby saving time, resources, and reducing waste.[3][5]
Core Green Synthetic Strategies & Protocols
We will now delve into specific green methodologies, providing both the theoretical basis for their efficacy and detailed experimental protocols.
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé Reaction
Multicomponent reactions are a powerful tool in green synthesis, embodying the principle of atom and step economy. By combining three or more reactants in a single operation, they construct complex molecules with high efficiency, minimizing waste and purification steps.[3] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a premier example, providing a versatile route to 3-aminoimidazo[1,2-a]pyridines.[2][8]
Causality & Rationale: The GBBR leverages the reactivity of an aldehyde, an isocyanide, and a 2-aminopyridine. The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide. An intramolecular cyclization follows to yield the final product. Using a mild acid catalyst like ammonium chloride (NH₄Cl) under ambient conditions makes this an exceptionally green process.[2]
Caption: Workflow for the Groebke–Blackburn–Bienaymé multicomponent reaction.
Protocol 2.1: Synthesis of 2-(2-azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine [2]
-
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
2-Azidobenzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.2 mmol, 20 mol%)
-
Methanol (MeOH) (3.0 mL)
-
-
Apparatus:
-
10 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
-
-
Procedure:
-
To a 10 mL round-bottom flask, add 2-aminopyridine, 2-azidobenzaldehyde, and ammonium chloride in methanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product. (Yields typically 60-70%).[2]
-
Alternative Energy Sources: Microwave and Ultrasound
Alternative energy sources provide rapid and efficient heating, often leading to dramatic reductions in reaction times, increased yields, and enhanced purity compared to conventional heating methods.[1][6][9]
2.2.1. Microwave-Assisted Synthesis
Causality & Rationale: Microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid, uniform heating that is not dependent on thermal conductivity. This localized superheating can accelerate reaction rates significantly. For the synthesis of imidazo[1,2-a]pyridines, this allows for catalyst-free conditions in green solvents like a water-isopropanol mixture, reducing the overall environmental impact.[6]
Protocol 2.2: Catalyst-Free Annulation in H₂O-IPA under Microwave Irradiation [6]
-
Reagents:
-
Substituted 2-aminopyridine (1.0 mmol)
-
α-Bromoketone (1.0 mmol)
-
Isopropanol (IPA) (1.5 mL)
-
Water (H₂O) (1.5 mL)
-
-
Apparatus:
-
10 mL microwave reaction vial with a snap cap
-
Microwave synthesizer
-
-
Procedure:
-
In a 10 mL microwave vial, dissolve the 2-aminopyridine and α-bromoketone in the H₂O-IPA (1:1) mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 110 °C for 10-15 minutes.
-
After cooling to room temperature, add saturated sodium bicarbonate (NaHCO₃) solution to the mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary. (Yields typically >90%).[6]
-
2.2.2. Ultrasound-Assisted (Sonochemical) Synthesis
Causality & Rationale: Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, creating highly reactive species and increasing mass transfer. This allows for reactions to occur at lower bulk temperatures and often without the need for metal catalysts.[10][11][12] A notable example is the C-H functionalization of ketones in water.[10][11]
Caption: Key stages in an ultrasound-assisted synthesis protocol.
Protocol 2.3: Ultrasound-Mediated C(sp³)–H Functionalization in Water [10][11]
-
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Aryl methyl ketone (1.2 mmol)
-
Potassium iodide (KI) (0.5 mmol, 0.5 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O (1.0 mmol, 1.0 equiv)
-
Water (H₂O) (2.0 mL)
-
-
Apparatus:
-
10 mL reaction tube
-
Ultrasonic bath/probe sonicator
-
-
Procedure:
-
To a 10 mL reaction tube, add 2-aminopyridine, aryl methyl ketone, KI, and water.
-
Place the tube in an ultrasonic bath.
-
Add TBHP to the mixture and irradiate with ultrasound at room temperature for 4-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude solid by column chromatography. (Yields typically 90-97%).[11]
-
Solvent-Free "Grindstone" Mechanochemistry
Causality & Rationale: Mechanochemistry avoids the use of bulk solvents altogether, a major step in green synthesis.[13][14] By grinding solid reactants together (grindstone chemistry), mechanical force is used to initiate chemical reactions. This method is highly efficient, rapid, and generates minimal waste, as the work-up is often a simple wash.[13]
Protocol 2.4: Solvent- and Catalyst-Free Synthesis by Grinding [13]
-
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
α-Bromoketone (1.0 mmol)
-
-
Apparatus:
-
Agate mortar and pestle
-
-
Procedure:
-
Place the 2-aminopyridine and α-bromoketone in an agate mortar.
-
Grind the mixture vigorously with the pestle at room temperature for 3-5 minutes. The mixture will typically become sticky and then solidify.
-
Monitor the reaction by TLC (dissolving a small aliquot in a suitable solvent).
-
Upon completion, add water to the mortar and triturate the solid product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The product is often pure enough for subsequent use without further purification. (Yields are frequently excellent to near-quantitative).[13]
-
Comparative Data Analysis
The advantages of these green approaches are clearly demonstrated when their key performance metrics are compared against more traditional methods.
| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference |
| Traditional Condensation | Often base/acid | DMF, Ethanol | Conventional Heat | 2-24 h | 60-85 | [15] |
| GBB Multicomponent | NH₄Cl (cat.) | Methanol | Stirring (RT) | 12 h | 69 | [2] |
| Microwave-Assisted | None | H₂O-IPA | Microwave | 10-15 min | >90 | [6] |
| Ultrasound-Assisted | KI/TBHP | Water | Ultrasound | 4-10 min | 90-97 | [10][11] |
| Grindstone (Solvent-Free) | None | None | Mechanical | 3-5 min | >95 | [13] |
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has been significantly advanced by the adoption of green chemistry principles. Methodologies such as multicomponent reactions, microwave and ultrasound assistance, and solvent-free protocols offer substantial improvements in efficiency, safety, and environmental impact.[5] These techniques reduce reaction times from hours to minutes, often eliminate the need for hazardous solvents and catalysts, and deliver high yields of pure products. For researchers in drug development, these approaches not only align with sustainability goals but also accelerate the synthesis of compound libraries for screening, providing a competitive advantage in the discovery pipeline. The continued innovation in areas like flow chemistry and biocatalysis promises to further enhance the green credentials of imidazo[1,2-a]pyridine synthesis.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI. Retrieved from [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science. Retrieved from [Link]
-
Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)–H Functionalization. (n.d.). Thieme Synlett. Retrieved from [Link]
-
An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (2021). New Journal of Chemistry. Retrieved from [Link]
-
Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. (2024). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2022). Semantic Scholar. Retrieved from [Link]
-
Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. (2018). Semantic Scholar. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2025). MDPI. Retrieved from [Link]
-
One-step synthesis of imidazo[1,2-a]pyridines in water. (2014). RSC Advances. Retrieved from [Link]
-
Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (2015). Green Chemistry. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Bentham Science. Retrieved from [Link]
-
Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. (2014). Semantic Scholar. Retrieved from [Link]
-
Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. (2019). Journal of Organic Chemistry. Retrieved from [Link]
-
Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (2011). SciELO. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. (2020). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. Retrieved from [Link]
-
Facile synthesis of imidazo[1,2-a]pyridines promoted by room-temperature ionic liquids under ultrasound irradiation. (2017). ResearchGate. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved from [Link]
-
Crystal Structure and Properties of Imidazo-Pyridine Ionic Liquids. (2018). PubMed. Retrieved from [Link]
-
A general and direct synthesis of imidazolium ionic liquids using orthoesters. (2007). Green Chemistry. Retrieved from [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 2. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One moment, please... [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine: An Application Note and Detailed Protocol
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] This bicyclic system, featuring a bridgehead nitrogen atom, is a cornerstone in the development of a wide array of therapeutic agents, exhibiting properties ranging from anti-cancer and anti-inflammatory to anxiolytic and hypnotic.[1][3] The specific analogue, 8-Methyl-2-phenylimidazo[1,2-a]pyridine, serves as a crucial building block and a photophysically active compound, finding applications in the synthesis of novel donor-acceptor dyads for materials science and as an intermediate for pharmacologically active molecules.[1][4] Its synthesis is therefore of considerable interest to researchers in drug discovery, organic synthesis, and materials development.
This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and present characterization data for the final product.
Mechanistic Insights: The Chemistry Behind the Synthesis
The most prevalent and dependable method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, a reaction often referred to as the Tschitschibabin reaction.[2] The synthesis of this compound from 2-amino-3-methylpyridine and phenacyl bromide is a prime example of this powerful transformation.[5]
The reaction mechanism can be described in two key stages:
-
Nucleophilic Substitution (N-alkylation): The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-3-methylpyridine on the electrophilic carbon of the phenacyl bromide. This step, which is often the rate-determining step, results in the formation of a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The pyridinium intermediate then undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. This is followed by a dehydration step, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the deprotonation steps and promotes the cyclization.[5]
A plausible mechanism for this reaction is depicted below:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a reported procedure by Sharma et al. and has been demonstrated to be robust and high-yielding.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-3-methylpyridine | Reagent | Commercially Available | --- |
| Phenacyl bromide | Reagent | Commercially Available | Lachrymatory, handle with care in a fume hood. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent | Commercially Available | --- |
| Ethanol | Anhydrous | Commercially Available | --- |
| Water | Deionized | --- | --- |
| Ethyl acetate | HPLC Grade | Commercially Available | For workup and chromatography |
| Hexane | HPLC Grade | Commercially Available | For chromatography |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available | --- |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (¹H and ¹³C)
-
Infrared Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure
The overall workflow for the synthesis is illustrated in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 mmol, 108.14 mg) and phenacyl bromide (1.0 mmol, 199.04 mg).
-
Solvent and Catalyst Addition: Add a 1:1 (v/v) mixture of ethanol and water (10 mL). To this suspension, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 0.18 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.
-
Workup: Upon completion of the reaction, add deionized water (20 mL) to the flask. The product will precipitate out of the solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a white solid.
Expected Yield and Characterization Data
| Parameter | Value | Reference |
| Yield | 69% | [5] |
| Appearance | White solid | [5] |
| Melting Point | 103-104 °C | [5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.05 (s, 1H), 7.78-7.74 (m, 2H), 7.50-7.42 (m, 3H), 7.17-7.08 (m, 2H), 6.82-6.73 (m, 1H), 2.32 (s, 3H) | [5] |
| Analytical Calculation for C₁₄H₁₂N₂ | C, 80.74; H, 5.81; N, 13.45% | [5] |
| Found | C, 80.70; H, 5.80; N, 13.54% | [5] |
Alternative Synthetic Strategies
While the described protocol is highly effective, it is important for researchers to be aware of alternative synthetic routes. These can be particularly useful depending on the availability of starting materials and desired reaction conditions.
-
One-Pot Synthesis from Acetophenones: An environmentally benign approach involves a one-pot reaction of an acetophenone derivative with a 2-aminopyridine in the presence of an in-situ generated brominating agent, such as [Bmim]Br₃, under solvent-free conditions.[6] This method avoids the handling of lachrymatory α-haloketones.
-
Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation can be employed to accelerate the reaction between an aromatic carbonyl compound, 2-aminopyridine, and an in-situ generated α-iodo acetophenone in a green solvent system like PEG-400 and water.[7]
-
Multi-component Reactions: Three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by copper, provide a convergent and atom-economical route to substituted imidazo[1,2-a]pyridines.[8]
Conclusion
The synthesis of this compound is a well-established transformation that can be achieved with high efficiency and purity. The protocol detailed herein, based on the classical condensation of 2-amino-3-methylpyridine and phenacyl bromide, offers a reliable and reproducible method for obtaining this valuable compound. By understanding the underlying reaction mechanism and being aware of alternative synthetic strategies, researchers can effectively incorporate this important heterocyclic scaffold into their drug discovery and materials science programs.
References
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]
-
Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications. [Link]
-
Jadhav, S. A., et al. (2021). Rapid and efficient one-pot microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines and 2-phenylimidazo[1,2-a]quinoline in water–PEG-400. Polycyclic Aromatic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Sharma, P., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2020). National Institutes of Health. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. (2022). RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. This compound [myskinrecipes.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine using ¹H and ¹³C NMR Spectroscopy
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] These compounds are known for a wide range of biological activities, including anti-inflammatory, antiviral, and anxiolytic properties. 8-Methyl-2-phenylimidazo[1,2-a]pyridine is a key analogue within this class, and its unambiguous structural characterization is paramount for drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of such organic molecules in solution.[3] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data of this compound, including standardized protocols for data acquisition and processing.
The Significance of NMR in Structural Verification
NMR spectroscopy provides precise information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, one can deduce the connectivity of atoms and the overall topology of the molecule. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR is indispensable for confirming the correct isomeric form and substitution pattern.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound, based on the analysis of closely related structures and established principles of NMR spectroscopy. The data is referenced to a standard acquisition in CDCl₃ at 400 MHz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 7.95 | d | ~ 6.8 |
| H-7 | ~ 7.20 | d | ~ 6.8 |
| H-6 | ~ 6.70 | t | ~ 6.8 |
| Phenyl-H (ortho) | ~ 7.85 | m | - |
| Phenyl-H (meta, para) | ~ 7.40 - 7.25 | m | - |
| H-3 | ~ 7.80 | s | - |
| 8-CH₃ | ~ 2.60 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides a carbon fingerprint of the molecule, confirming the number and type of carbon environments. The data is referenced to a standard acquisition in CDCl₃ at 100 MHz.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 145.0 |
| C-3 | ~ 108.0 |
| C-5 | ~ 124.0 |
| C-6 | ~ 112.0 |
| C-7 | ~ 125.0 |
| C-8 | ~ 128.0 |
| C-8a | ~ 142.0 |
| Phenyl-C (ipso) | ~ 134.0 |
| Phenyl-C (ortho) | ~ 128.5 |
| Phenyl-C (meta) | ~ 127.0 |
| Phenyl-C (para) | ~ 129.0 |
| 8-CH₃ | ~ 16.0 |
Experimental Protocols
¹H NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a standardized workflow for the ¹H NMR analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.[4]
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 30-degree pulse angle.
-
Set the acquisition time to at least 2 seconds.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Caption: Workflow for ¹H NMR Analysis.
¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar, with key differences in the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation:
-
A more concentrated sample is often beneficial (15-30 mg in ~0.7 mL of CDCl₃).
-
-
Instrument Setup:
-
As with ¹H NMR, lock and shim the spectrometer.
-
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A 30-degree pulse angle is typically used.
-
A longer acquisition time and shorter relaxation delay are common.
-
A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.[4]
-
Identify and list the chemical shifts of all carbon signals.
-
Caption: Workflow for ¹³C NMR Analysis.
Structural Elucidation from NMR Data
The combined ¹H and ¹³C NMR data provide a comprehensive picture of the molecular structure.
-
¹H NMR Analysis: The downfield region shows the aromatic protons. The characteristic splitting patterns of the pyridine ring protons (H-5, H-6, and H-7) as a doublet, triplet, and doublet, respectively, confirm their connectivity. The singlet for H-3 indicates no adjacent protons, which is consistent with the substitution at C-2. The signals for the phenyl group will appear as multiplets. The upfield singlet at ~2.60 ppm corresponds to the three protons of the methyl group at the 8-position.
-
¹³C NMR Analysis: The ¹³C spectrum will show the expected number of carbon signals. The quaternary carbons (C-2, C-8, C-8a, and the ipso-carbon of the phenyl ring) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment if necessary. The chemical shifts are consistent with an aromatic heterocyclic system. The methyl carbon signal will appear significantly upfield.
By integrating the information from both spectra, the structure of this compound can be unambiguously confirmed.
Conclusion
This application note has provided the predicted ¹H and ¹³C NMR data for this compound, along with detailed, field-proven protocols for their acquisition. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is critical for the structural verification of this important class of molecules in research and development settings.
References
-
Royal Society of Chemistry. Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]
-
ATB. 2-Phenylimidazo[1,2-a]pyridine | C13H11N2 | MD Topology | NMR | X-Ray. Available from: [Link]
-
National Center for Biotechnology Information. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]
-
PubChem. 2-Phenylimidazo(1,2-a)pyridine. Available from: [Link]
-
ERIC. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]
Sources
Application Note & Protocols: Evaluating the Anti-inflammatory Potential of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds in Inflammation Research
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This bicyclic system is a versatile scaffold for the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological properties, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4][5] Specifically, compounds bearing the imidazo[1,2-a]pyridine nucleus have been shown to modulate key inflammatory pathways. For instance, certain derivatives have been found to exert their anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is central to the inflammatory response.[2][6]
This application note focuses on 8-Methyl-2-phenylimidazo[1,2-a]pyridine , a specific derivative of this promising class. While direct extensive studies on this particular molecule are emerging, the established anti-inflammatory profile of structurally related compounds provides a strong rationale for its investigation as a potential modulator of inflammatory processes.[7][8] This document provides a comprehensive guide for researchers to systematically evaluate the anti-inflammatory properties of this compound using established in vitro cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data for drug discovery and development programs.
Scientific Rationale: Targeting Key Inflammatory Mediators and Pathways
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. A key cellular model for studying inflammation in vitro is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10][11] LPS stimulation of RAW 264.7 cells mimics key aspects of the inflammatory cascade, leading to the production of a battery of pro-inflammatory mediators, including:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS). While NO has physiological roles, its overproduction during inflammation contributes to tissue damage.[12][13]
-
Prostaglandin E2 (PGE2): A lipid mediator synthesized via the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in vasodilation, fever, and pain.[7][13]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are master regulators of the inflammatory response.[9][11][13]
The production of these mediators is largely controlled by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16][17][18] The NF-κB pathway is a prototypical pro-inflammatory signaling route that, upon activation, induces the transcription of numerous pro-inflammatory genes.[19][20][21] The MAPK pathways are also critically involved in the regulation of inflammatory responses.[22][23] Therefore, a comprehensive evaluation of a novel compound's anti-inflammatory potential should involve the assessment of its effects on these key mediators and an exploration of its impact on the upstream signaling pathways.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a logical workflow for screening and characterizing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Detailed Protocols
PART 1: Preparation and Handling of this compound
-
Solubilization: Due to the hydrophobic nature of many organic compounds, this compound should first be dissolved in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it with the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
PART 2: Cell Culture and Inflammatory Stimulation
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4). The optimal concentration of LPS should be determined empirically but is typically in the range of 100 ng/mL to 1 µg/mL.[9][12]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Principle: This assay determines the concentration range of the test compound that is non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Subsequent anti-inflammatory assays should use non-toxic concentrations of the compound.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: The Griess assay is a colorimetric method that measures the concentration of nitrite (NO2-), a stable and soluble breakdown product of NO.[24]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[25]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory agent).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulus | LPS (1 µg/mL) |
| Incubation Time | 24 hours |
| Detection Method | Griess Reagent |
| Wavelength | 540 nm |
| Quantification | Sodium Nitrite Standard Curve |
Protocol 3: Quantification of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins like PGE2, TNF-α, and IL-6 in cell culture supernatants.[26][27][28][29][30][31][32][33][34][35]
Procedure:
-
Seed RAW 264.7 cells and treat them with this compound and LPS as described in Protocol 2.
-
After the 24-hour incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody (often biotinylated).
-
Incubate and wash.
-
Add an enzyme-linked secondary reagent (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Calculate the concentrations of PGE2, TNF-α, and IL-6 in the samples by interpolating from the respective standard curves.
| Analyte | Assay Type | Typical Incubation with LPS | Detection Method |
| PGE2 | Competitive ELISA | 24 hours | Colorimetric (450 nm) |
| TNF-α | Sandwich ELISA | 4-6 hours (for mRNA), 12-24 hours (for protein) | Colorimetric (450 nm) |
| IL-6 | Sandwich ELISA | 12-24 hours | Colorimetric (450 nm) |
Mechanistic Insights: Investigating Key Inflammatory Signaling Pathways
Should this compound demonstrate significant inhibitory effects on the production of inflammatory mediators, the next logical step is to investigate its impact on the upstream signaling pathways that regulate their expression.
Caption: Simplified overview of the LPS-induced NF-κB and MAPK signaling pathways.
A common method to assess the activation of these pathways is Western blotting , which can be used to measure the phosphorylation status of key proteins (e.g., p38, JNK, ERK in the MAPK pathway) and the degradation of IκBα or phosphorylation of p65 in the NF-κB pathway. A reduction in the LPS-induced phosphorylation of these proteins or a stabilization of IκBα in the presence of this compound would suggest that the compound's anti-inflammatory effects are mediated through the inhibition of these critical signaling cascades.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and exploring its impact on upstream signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these in vitro assays would warrant further investigation, including more detailed mechanistic studies and progression to in vivo models of inflammation. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel drug candidates, and a thorough investigation of this compound could uncover a new and effective agent for the treatment of inflammatory diseases.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in bioscience (Landmark edition), 14, 2358–2377. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
-
Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 5924. [Link]
-
Kubes, P., & Granger, D. N. (2005). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. Methods in enzymology, 396, 502–514. [Link]
-
Liu, S. F., & Malik, A. B. (2006). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in bioscience : a journal and virtual library, 11, 836–843. [Link]
-
Kleschyov, A. L., & Wenzel, P. (2011). Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. Analytical Biochemistry, 417(1), 33-38. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
CUSABIO. (n.d.). MAPK signaling pathway. [Link]
-
ELK Biotechnology. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. [Link]
-
Huang, P., Han, J., & Hui, L. (2011). MAPK signaling in inflammation-associated cancer development. Cell & bioscience, 1(1), 32. [Link]
-
Anee, I. J., & K. M., A. (2016). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric oxide : biology and chemistry, 57, 1–10. [Link]
-
Mohammadi, M. T., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(2), 273–288. [Link]
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 387, 131–139. [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. [Link]
-
AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. [Link]
-
Anee, I. J., & K. M., A. (2016). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Digital Commons @ Michigan Tech. [Link]
-
ResearchGate. (2025, August 5). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. [Link]
-
Assay Genie. (n.d.). Technical Manual PGE2 ELISA Kit Catalogue Code: UNFI0032. [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 342–347. [Link]
-
Semantic Scholar. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
-
Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of translational medicine, 21(1), 582. [Link]
-
Khan, I., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current medicinal chemistry, 30(24), 2736–2761. [Link]
-
Seo, Y. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied sciences, 8(6), 924. [Link]
-
Kim, S. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Chemical Society, 57(1), 125-129. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]
-
ResearchGate. (2025, August 6). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes | Request PDF. [Link]
-
Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules (Basel, Switzerland), 29(2), 350. [Link]
-
Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(4), 349–358. [Link]
-
Kim, J. H., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The journal of Korean Medicine, 41(4), 11–21. [Link]
-
Catoi, A. F., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1148. [Link]
-
Dr. Bhushan P Pimple. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]
-
FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS omega. [Link]
-
Academia.edu. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. mdpi.com [mdpi.com]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. cusabio.com [cusabio.com]
- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 23. assaygenie.com [assaygenie.com]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. elkbiotech.com [elkbiotech.com]
- 27. raybiotech.com [raybiotech.com]
- 28. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 29. resources.amsbio.com [resources.amsbio.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 32. assets.fishersci.com [assets.fishersci.com]
- 33. fn-test.com [fn-test.com]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 8-Methyl-2-phenylimidazo[1,2-a]pyridine and its Analogs in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is recognized in medicinal chemistry as a "privileged structure" due to its versatile biological activities.[1][2] This nitrogen-based heterocyclic system is a cornerstone for the development of novel therapeutic agents. In oncology, IP derivatives have emerged as a promising class of compounds with potent anticancer properties demonstrated across a wide range of cancer cell lines, including those from breast, liver, colon, lung, and melanoma cancers.[3][4][5]
The anticancer effects of these compounds are not attributed to a single mechanism but rather to their ability to modulate various critical cellular pathways involved in cancer progression.[2][6] These mechanisms include the inhibition of key signaling cascades like the PI3K/Akt/mTOR pathway, disruption of tubulin polymerization, and the arrest of the cell cycle through the inhibition of cyclin-dependent kinases (CDKs).[4][7] This multi-faceted approach offers significant potential for overcoming drug resistance and improving therapeutic outcomes.
This document provides a detailed guide on the application of 8-Methyl-2-phenylimidazo[1,2-a]pyridine and its analogs in cancer cell line research. It outlines their mechanisms of action, provides protocols for evaluating their efficacy, and presents data on related compounds to inform experimental design.
Mechanism of Action: Targeting Key Cancer Pathways
While specific data on this compound is emerging, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to exert its anti-cancer effects through several key mechanisms. A closely related compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , has been investigated for its cytotoxic and anti-inflammatory effects, providing a valuable model for understanding the potential activities of the title compound.[8]
The primary anticancer mechanisms associated with imidazo[1,2-a]pyridine derivatives include:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[7]
-
Induction of Apoptosis: By modulating key signaling pathways, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[3][7] This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7][9] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs).[4]
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer development. Certain imidazo[1,2-a]pyridine derivatives, such as MIA, have demonstrated anti-inflammatory properties by modulating pathways like STAT3/NF-κB.[8]
The following diagram illustrates the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Targeted signaling pathways of imidazo[1,2-a]pyridine derivatives in cancer cells.
In Vitro Efficacy Data
The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anti-cancer potential of this class of compounds.
| Compound Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Diarylurea derivative (15d) | A375P | Human Melanoma | <0.06 | [5] |
| Diarylurea derivative (17e) | A375P | Human Melanoma | <0.06 | [5] |
| Diarylurea derivative (18c) | A375P | Human Melanoma | <0.06 | [5] |
| Diarylurea derivative (18h) | A375P | Human Melanoma | <0.06 | [5] |
| Diarylurea derivative (18i) | A375P | Human Melanoma | <0.06 | [5] |
| Compound HB9 | A549 | Lung Cancer | 50.56 | |
| Compound HB10 | HepG2 | Liver Carcinoma | 51.52 | |
| MIA | MCF-7 | Breast Cancer | Dose-dependent cytotoxicity observed | [8] |
| MIA | MDA-MB-231 | Breast Cancer | Dose-dependent cytotoxicity observed | [8] |
| MIA | OVCAR-3 | Ovarian Cancer | Dose-dependent cytotoxicity observed | [8] |
| MIA | SKOV-3 | Ovarian Cancer | Dose-dependent cytotoxicity observed | [8] |
| Compound 6 | A375 | Melanoma | Significant viability reduction | [7] |
| Compound 6 | WM115 | Melanoma | Significant viability reduction | [7] |
| Compound 6 | HeLa | Cervical Cancer | Significant viability reduction | [7] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [9] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [9] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the anticancer effects of this compound and its analogs.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or analog) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[16]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[16]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A will digest RNA, ensuring that PI only binds to DNA.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between these two peaks represents cells in the S phase (DNA content between 2N and 4N).
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 4: Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression or activation of proteins involved in signaling pathways like PI3K/Akt/mTOR or apoptosis (e.g., caspases, Bcl-2 family proteins).
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Treat cells and harvest them.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[18]
-
-
SDS-PAGE:
-
Prepare samples by mixing the lysate with Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The diverse mechanisms of action, including the targeting of critical signaling pathways, induction of apoptosis, and cell cycle arrest, underscore their therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy of this compound and its analogs in various cancer cell lines. Further investigation into this class of compounds is warranted to advance their development as potential cancer therapeutics.
References
- Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
-
(2024, September 2). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Retrieved from [Link]
-
Altaher, A. M. H., & Mohammed, A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79. Retrieved from [Link]
- Lieber, C. S. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental & Clinical Cancer Research, 14(2), 135-142.
-
(2024, June 3). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. SpringerLink. Retrieved from [Link]
- Bishayee, A., & Bera, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Park, S. Y., & Lee, S. J. (2014). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 69(1), 7-8.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
(2024, September 2). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Retrieved from [Link]
-
(2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
(2025, May 27). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
(n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
(n.d.). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
- Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 136-152.
-
(n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
-
(n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]
- Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
-
(2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine–resistant cancer cells. Retrieved from [Link]
Sources
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 15. static.igem.org [static.igem.org]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 18. origene.com [origene.com]
Application Notes and Protocols for Evaluating the Antiviral Properties of Imidazo[1,2-a]pyridines
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1] This structural motif is present in several commercially available drugs, highlighting its therapeutic potential.[1] In the realm of virology, derivatives of imidazo[1,2-a]pyridine have shown potent activity against a range of viruses, including herpesviruses, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).[2][3] Some compounds have exhibited a therapeutic index superior to 150 against HCMV.[2] The diverse biological activities and favorable safety profiles of some derivatives make imidazo[1,2-a]pyridines a compelling class of compounds for the development of novel antiviral agents.[4]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiviral properties of novel imidazo[1,2-a]pyridine derivatives. The protocols herein are designed to be self-validating, incorporating essential controls and logical workflows to ensure data integrity and reproducibility.
Experimental Design: A Multi-faceted Approach to Antiviral Evaluation
A robust evaluation of a potential antiviral compound requires a multi-pronged approach that begins with assessing its inherent toxicity to host cells, followed by a thorough investigation of its efficacy in inhibiting viral replication, and culminating in studies to elucidate its mechanism of action. This tiered approach ensures that only compounds with a favorable therapeutic window and a clear antiviral effect proceed through the development pipeline.
Figure 2: Potential targets of imidazo[1,2-a]pyridines in the viral replication cycle.
A time-of-addition assay can provide initial insights into which stage of the viral life cycle is inhibited. In this assay, the compound is added at different time points relative to viral infection (before, during, and after). By observing the effect on viral yield, one can infer whether the compound acts on early events (entry), replication, or late events (assembly and release).
Further studies may involve target-based assays , such as enzymatic assays to determine if the compound inhibits a specific viral enzyme (e.g., polymerase or protease). For instance, some imidazo[1,2-a]pyridine derivatives have been shown to target the influenza virus RNA-dependent RNA polymerase. [5]Resistance studies , where the virus is cultured in the presence of sub-lethal concentrations of the compound, can help identify the viral protein targeted by the compound through the emergence of resistant mutations.
Conclusion
The experimental framework outlined in these application notes provides a robust and comprehensive approach to evaluating the antiviral potential of imidazo[1,2-a]pyridine derivatives. By systematically assessing cytotoxicity, antiviral efficacy, and the mechanism of action, researchers can identify promising lead compounds for further preclinical and clinical development. The inherent versatility of the imidazo[1,2-a]pyridine scaffold, coupled with rigorous and well-designed experimental evaluation, holds significant promise for the discovery of next-generation antiviral therapeutics.
References
- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH.
- TCID50 Assay Protocol - brainvta.
- TCID50 Assay | Agilent.
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Viral Titers Determination Using TCID50 - Therapeutic Proteins & Peptides - CD Formulation.
- Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25 - Benchchem.
- Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents - PubMed.
- Viral Titering-TCID50 Assay Protocol - Creative Biogene.
- Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed.
- qPCR Assay for Testing Antiviral Agents - Creative Diagnostics.
- Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC - NIH.
- LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC - PubMed Central.
- Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus.
- Real-Time Quantitative PCR Analysis of Viral Transcription.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
- LDH Cytotoxicity Assay Kit - Canvax.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methyl-2-phenylimidazo[1,2-a]pyridine as a fluorescent probe
An Application and Protocol Guide to 8-Methyl-2-phenylimidazo[1,2-a]pyridine as a Foundational Fluorescent Probe
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its significant biological activities and advantageous photophysical properties.[1][2] This guide focuses on a specific derivative, this compound, a thermally stable and efficient fluorophore characterized by a strong blue emission under UV irradiation.[3] We provide an in-depth exploration of its core principles, synthesis, and characterization, alongside detailed protocols for its application as an environmentally sensitive fluorescent probe. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile fluorophore in bio-imaging, sensor development, and materials science.
Core Principles and Unique Advantages
The fluorescence of this compound originates from its rigid, π-conjugated bicyclic system. The fusion of the imidazole and pyridine rings creates a planar structure that minimizes non-radiative decay pathways upon photoexcitation, leading to efficient light emission.
Key Advantages:
-
Structural Rigidity: The fused-ring system provides a high fluorescence quantum yield.
-
Tunable Photophysics: The scaffold allows for straightforward chemical modification at multiple positions, enabling the fine-tuning of absorption/emission wavelengths and the introduction of specific analyte-responsive moieties.[2][4]
-
Environmental Sensitivity (Solvatochromism): The emission properties of many imidazo[1,2-a]pyridine derivatives are sensitive to the polarity of their microenvironment, making them excellent candidates for probing solvent properties or binding events within biological membranes.[5][6]
-
Photoinduced Electron Transfer (PET) Potential: this compound has been investigated as an electron donor component in donor-acceptor dyads, highlighting its utility in designing sophisticated probes based on PET mechanisms.[7][8]
The nitrogen atom in the pyridine ring can be protonated, suggesting that the fluorescence of this molecule may be pH-dependent, a principle widely exploited in designing pH probes based on this scaffold.[9][10] This intrinsic property makes it a valuable starting point for developing sensors for acidic organelles like lysosomes.
Synthesis and Characterization
A common and efficient method for synthesizing this compound is the condensation reaction between 2-amino-3-methylpyridine and a phenacyl halide.[11]
Protocol 2.1: Facile DBU-Catalyzed Synthesis
This protocol is adapted from a high-yield, environmentally conscious method.[11]
Objective: To synthesize this compound.
Materials:
-
2-Amino-3-methylpyridine
-
2-Bromoacetophenone (phenacyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 mmol) in 10 mL of aqueous ethanol (1:1 v/v), add 2-bromoacetophenone (1.0 mmol).
-
Base Addition: Add DBU (1.2 mmol) dropwise to the stirring mixture at room temperature. The addition of a hindered base like DBU is crucial as it facilitates the deprotonation of the intermediate without competing in nucleophilic attack.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add 20 mL of water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). This step removes any unreacted acidic starting materials and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white solid.[11]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be approximately 103–105°C.[11]
Photophysical Properties
The foundational photophysical characteristics of this compound are summarized below. These properties serve as a baseline for designing more complex sensing applications.
| Property | Value / Description | Reference(s) |
| Appearance | White to light yellow crystalline powder | [12] |
| Molecular Formula | C₁₄H₁₂N₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Melting Point | 106.0 to 110.0 °C | [12] |
| Emission Behavior | Exhibits strong blue fluorescence under UV light. | [3] |
| Solvatochromism | As a D-π-A system, its fluorescence is expected to be sensitive to solvent polarity, a common feature of the imidazo[1,2-a]pyridine class.[5] | [5] |
| Quantum Yield (Φ) | Varies with solvent and substitution. Parent imidazo[1,2-a]pyridines can have quantum yields ranging from 0.2 to 0.7.[13] The specific value for this compound should be determined empirically. | [13] |
| Potential Applications | Foundational structure for fluorescence probes and sensors, electron-transport material in OLEDs, intermediate in pharmaceutical synthesis. | [3] |
Application Protocols
General Experimental Workflow
The following diagram outlines the universal workflow for utilizing this compound in fluorescence-based assays.
Protocol 4.1: Characterizing Solvatochromic Properties
Objective: To investigate the sensitivity of the probe's fluorescence emission to solvent polarity. This is a fundamental characterization step before using it to probe non-polar environments like lipid membranes.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, water)
-
1 mM stock solution of the probe in toluene
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer and Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a series of 10 µM working solutions by diluting the 1 mM stock solution into each of the different solvents.
-
Causality: Using a consistent, low concentration minimizes self-quenching and inner filter effects, ensuring the observed spectral shifts are due to solvent-fluorophore interactions.
-
-
Absorbance Spectra: For each sample, record the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λ_ex) in each solvent. This is typically the wavelength of maximum absorbance.
-
Fluorescence Spectra: Excite each sample at its determined λ_ex. Record the fluorescence emission spectrum over a suitable range (e.g., 350-600 nm).
-
Data Analysis:
-
Record the wavelength of maximum emission (λ_em) for each solvent.
-
Calculate the Stokes shift (in nm or cm⁻¹) for each solvent. The Stokes shift is the difference between the maximum absorbance and maximum emission wavelengths.[6]
-
Plot the λ_em versus a solvent polarity scale (e.g., the Lippert-Mataga plot) to visualize the correlation. A strong correlation indicates significant solvatochromism.
-
Protocol 4.2: Preliminary Assessment of pH Sensitivity
Objective: To determine if the probe's fluorescence is responsive to changes in pH, which is a prerequisite for its development as a pH sensor.
Materials:
-
1 mM stock solution of the probe in DMSO
-
A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a series of 10 µM working solutions by diluting the probe stock solution into each buffer of varying pH. Ensure the final concentration of DMSO is low (<1%) to minimize its effect on the buffer's pH.
-
Control Measurement: Record the fluorescence emission spectrum of the probe in a neutral buffer (pH 7.4). Determine the λ_ex from the absorbance spectrum in the same buffer.
-
pH Titration: Using the determined λ_ex, record the fluorescence emission spectra for the probe in each buffer across the entire pH range.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the pH value.
-
A sigmoidal curve in the plot indicates a distinct pKa value and confirms pH-dependent fluorescence. A linear relationship within a specific pH range suggests the probe can be used for quantitative pH measurements in that range.[9]
-
This initial screen validates the probe as a candidate for further development, such as conjugation to cell-penetrating peptides or organelle-targeting moieties for intracellular pH imaging.[14][15]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | 1. Probe degradation (photobleaching).2. Quenching by solvent or sample components.3. Incorrect excitation/emission wavelengths. | 1. Minimize light exposure. Prepare fresh solutions.2. Run a control in a pure, deoxygenated solvent. Purify sample if necessary.3. Re-measure absorbance to confirm the correct λ_ex. |
| Precipitation in Aqueous Buffer | Low solubility of the probe. | Increase the percentage of a co-solvent like DMSO or ethanol (up to 5% if tolerated by the assay). Use a surfactant (e.g., Tween-20) to improve solubility. |
| Inconsistent Readings | 1. Temperature fluctuations.2. Instrument drift. | 1. Use a temperature-controlled cuvette holder.2. Allow the instrument to warm up fully. Run a standard fluorophore (e.g., quinine sulfate) to check for instrument stability. |
| No Response to Analyte | 1. The probe is not sensitive to the specific analyte.2. Incorrect buffer conditions (pH, ionic strength). | 1. This is a valid experimental result. The imidazo[1,2-a]pyridine scaffold may require modification (e.g., adding a chelating group for metal ions) to confer sensitivity.[16][17]2. Optimize buffer conditions for the expected interaction. |
Conclusion
This compound is a robust and accessible fluorophore with promising characteristics for a variety of research applications. Its strong blue emission, environmental sensitivity, and synthetically tractable scaffold make it an excellent foundational tool. The protocols provided herein offer a validated starting point for researchers to characterize this probe and explore its potential in developing novel sensors and imaging agents tailored to specific biological or chemical questions.
References
-
A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI. Available at: [Link]
-
Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. RSC Publishing. Available at: [Link]
-
Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. National Institutes of Health (NIH). Available at: [Link]
-
Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. National Institutes of Health (NIH). Available at: [Link]
-
Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy. ACS Publications. Available at: [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Springer. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing. Available at: [Link]
-
A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+. ResearchGate. Available at: [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, and Photophysical Investigation of a Dyad Comprising 8‐Methyl‐2‐phenylimidazo[1,2‐a]pyridine and N‐methyl Maleimide for Photoinduced Electron Transfer. ResearchGate. Available at: [Link]
-
Synthesis of a novel imidazo[1,2-a]pyridines derivative as high selective fluorescent sensor for cyanide detection. Semantic Scholar. Available at: [Link]
-
Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Springer. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
Development of an improved radioiodinated 2-phenylimidazo[1,2-a]pyridine for non-invasive imaging of amyloid plaques. RSC Publishing. Available at: [Link]
-
Design strategy of 2‐phenylimidazo[1,2‐a]pyridine based fluorescent probes. ResearchGate. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing. Available at: [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing. Available at: [Link]
-
Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. Available at: [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg and its application in cell imaging and test strips. ResearchGate. Available at: [Link]
-
Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. Available at: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. Available at: [Link]
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. This compound | 885-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
Answering the user's request to create a technical support center for improving the yield of 8-Methyl-2-phenylimidazo[1,2-a]pyridine synthesis.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities[1][2]. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies.
Overview of the Primary Synthetic Route
The most direct and widely employed method for synthesizing this compound is the condensation reaction between 2-amino-3-methylpyridine and an α-haloketone, typically 2-bromoacetophenone[3]. This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial SN2 alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine core[4][5].
The overall transformation is depicted below:
> Figure 1. General reaction scheme for the synthesis of this compound.
Reaction Mechanism Workflow
The reaction mechanism is a sequential process involving nucleophilic attack, cyclization, and dehydration. Understanding these steps is critical for troubleshooting, as issues can arise at any stage.
Caption: Key mechanistic steps in the synthesis of this compound.
Standard Experimental Protocol
This protocol is a baseline procedure adapted from established literature, utilizing DBU as a catalyst in an aqueous ethanol solvent system, which offers a balance of efficiency and greener chemistry principles[3].
| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |
| 2-Amino-3-methylpyridine | 108.14 | 1.0 | 1.08 g |
| 2-Bromoacetophenone | 199.05 | 1.0 | 1.99 g |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 0.1 | ~150 µL |
| Ethanol / Water (1:1 v/v) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-3-methylpyridine (1.08 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).
-
Add 50 mL of a 1:1 (v/v) mixture of ethanol and water.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add DBU (152 mg, 1 mmol, ~150 µL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion, a solid precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum. The expected product is a white solid with a reported yield of approximately 69%[3].
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low, or I've only recovered my starting materials. What are the primary factors to investigate?
Low or no conversion is a frequent problem that can often be traced back to several key parameters.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
-
Incomplete Reaction: The reaction may simply need more time to reach completion. Monitor the reaction via TLC every hour. For less reactive substrates, extending the reaction time to 12 hours or more may be necessary[6].
-
Reaction Temperature: While the DBU-catalyzed reaction proceeds well at room temperature, some base/solvent combinations require heating[3]. If conversion is slow, gently warming the reaction to 40-50°C can significantly increase the rate. However, excessive heat can promote side reactions[1].
-
Base/Catalyst Ineffectiveness: The base is crucial for neutralizing the HBr formed during the reaction.
-
DBU: DBU is a strong, non-nucleophilic base, making it ideal. However, it is hygroscopic and can lose activity if old or improperly stored. Use a fresh bottle if in doubt.
-
Weaker Bases: If using weaker inorganic bases like NaHCO₃ or K₂CO₃, the reaction may require higher temperatures (reflux) and longer reaction times to proceed efficiently[5][7].
-
-
Purity of Starting Materials:
-
2-Bromoacetophenone: This reagent is a lachrymator and can degrade upon exposure to light and moisture, releasing HBr. Degraded reagent will appear yellowish and can inhibit the reaction. Use freshly opened or purified reagent for best results.
-
2-Amino-3-methylpyridine: Impurities in this starting material can lead to undesired side products. Ensure its purity before starting the reaction.
-
Q2: My TLC/LCMS shows multiple spots and purification is difficult. How can I minimize side products?
The formation of multiple products reduces your yield and complicates purification.
-
Cause 1: Impure 2-Bromoacetophenone: As mentioned, this is a primary culprit. Self-condensation or other degradation products from the α-haloketone can lead to a complex reaction mixture.
-
Cause 2: Incorrect Stoichiometry: An excess of either reactant can lead to side reactions. Use a 1:1 stoichiometry of the reactants for optimal results[8].
-
Cause 3: Incomplete Cyclization: The N-phenacylpyridinium intermediate (the product of the first step) may persist in the reaction mixture if the cyclization step is slow[9]. This can be addressed by increasing the reaction temperature or time.
-
Cause 4: Alternative Reaction Pathways: While less common under these conditions, it's theoretically possible for the exocyclic amine to react first, though the endocyclic pyridine nitrogen is generally more nucleophilic. Harsh conditions (very high temperatures) could lead to dimerization or polymerization. Stick to the optimized conditions to ensure selectivity.
Solution Strategy:
-
Ensure Reagent Purity: Use high-purity starting materials.
-
Control Stoichiometry: Accurately weigh your reagents to maintain a 1:1 molar ratio.
-
Optimize Conditions: Stick to the recommended temperature. If side products persist, try running the reaction at a lower temperature for a longer period.
Q3: I'm struggling to purify the final product. What are the best strategies?
Purification can be challenging if side reactions have occurred.
-
Recrystallization: For most successful reactions, the product will precipitate from the aqueous ethanol mixture with high purity. If impurities are present, recrystallization from hot ethanol is the most effective method[10]. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly.
-
Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is necessary[10].
-
Recommended Eluent: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The product is moderately polar and should elute cleanly.
-
Common Issue: Highly polar baseline impurities can co-elute. Ensure you are not overloading the column and that the crude material is properly pre-adsorbed onto a small amount of silica before loading.
-
Frequently Asked Questions (FAQs)
Q: How does the choice of solvent affect the reaction?
A: The solvent plays a critical role in reaction rate and yield. Polar protic solvents like ethanol and methanol generally give superior results compared to less polar solvents like dichloromethane or toluene[1]. The use of an aqueous co-solvent (e.g., 1:1 Ethanol:Water) can be beneficial for both solubility of certain reagents and for promoting a greener reaction profile[3]. Some modern procedures also utilize green solvents like PEG-400[4].
| Solvent | Typical Conditions | Effect on Yield | Reference |
| Ethanol | Reflux | Excellent | [1] |
| Aqueous Ethanol (1:1) | Room Temp (with DBU) | Very Good | [3] |
| Acetonitrile | Reflux | Good | [1] |
| Dichloromethane | Reflux | Moderate | [1] |
| Water | Reflux | Low | [1] |
Q: Can I use 2-chloroacetophenone instead of 2-bromoacetophenone?
A: Yes, α-chloroacetophenones can be used, but they are generally less reactive than their bromo- counterparts due to the C-Cl bond being stronger than the C-Br bond. Consequently, the reaction will likely require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a comparable yield[10][11].
Q: Are there alternative "greener" or more efficient synthetic routes?
A: Absolutely. The field is constantly evolving to develop more sustainable and atom-economical methods.
-
One-Pot, Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step. For example, reacting 2-aminopyridine, an aldehyde, and an alkyne using a copper catalyst can produce highly substituted imidazo[1,2-a]pyridines[5][12]. Iodine has also been used to catalyze three-component reactions at room temperature[13][14].
-
Catalyst- and Solvent-Free Synthesis: Some methods involve simply heating the 2-aminopyridine and α-haloketone together without any added catalyst or solvent, which simplifies workup and reduces waste[11].
-
Aerobic Oxidative Synthesis: Instead of starting with a pre-functionalized α-haloketone, some modern protocols use a ketone (e.g., acetophenone) directly with the 2-aminopyridine in the presence of a copper catalyst and use air as the oxidant[12]. This avoids the use of halogenated reagents.
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health (NIH). [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Indian Academy of Sciences. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health (NIH). [Link]
-
Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Taylor & Francis Online. [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Synthetic routes for access to imidazo[1,2‐a]pyridines 5. ResearchGate. [Link]
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. PubMed. [Link]
-
Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Taylor & Francis Online. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry Division
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic scaffold. We understand that while the synthesis of this core is widely reported, practical laboratory work often presents unique challenges. This resource consolidates field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities and achieve your synthetic goals efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or while optimizing your synthetic route.
Q1: What are the primary modern strategies for synthesizing the imidazo[1,2-a]pyridine core?
A: While numerous methods exist, current research heavily relies on two efficient approaches:
-
Classical Condensation: The reaction of a 2-aminopyridine with an α-halocarbonyl compound remains a robust and popular method. It offers predictability and is tolerant of a range of starting materials.[1][2]
-
Multicomponent Reactions (MCRs): These are highly valued for their efficiency and atom economy.[3] The most prominent is the Groebke-Blackburn-Bienaymé Reaction (GBBR) , which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to generate 3-aminoimidazo[1,2-a]pyridine derivatives.[4][5] Other MCRs, such as copper-catalyzed couplings of 2-aminopyridines, aldehydes, and terminal alkynes, are also powerful alternatives.[6]
Q2: How do I select the best synthetic strategy for my specific target molecule?
A: The choice depends on the desired substitution pattern:
-
For 3-amino substitution: The Groebke-Blackburn-Bienaymé Reaction (GBBR) is unequivocally the most direct and efficient method.[3][5]
-
For 2- and/or 3-alkyl/aryl substitution (without a 3-amino group): The classical condensation with a suitably substituted α-haloketone is often the most straightforward approach.[4]
-
For complex, diverse libraries: MCRs offer significant advantages due to their convergent nature, allowing for the rapid generation of analogs by simply varying one of the starting components.[3]
Q3: What are the main advantages of using microwave-assisted synthesis for this scaffold?
A: Microwave irradiation is a significant process enhancement. Its primary benefits include a dramatic reduction in reaction times (from hours to minutes), often leading to higher product yields and purer final products due to minimized side reactions from prolonged heating.[1][5][6] This makes it an excellent choice for rapid library synthesis and methods development.[1]
Q4: Are there established "green" or environmentally benign approaches for this synthesis?
A: Yes, the field is actively moving towards more sustainable methods. Key green approaches include:
-
Catalyst-free conditions: Many modern protocols have been developed to proceed efficiently without the need for metal catalysts.[4]
-
Use of green solvents: Reactions have been successfully performed in water or water-isopropanol mixtures, reducing the reliance on toxic, high-boiling organic solvents.[1]
-
Microwave assistance: As mentioned, this reduces energy consumption and reaction time.[5][6]
-
High Atom Economy: Multicomponent reactions like the GBBR are inherently greener as they incorporate most of the atoms from the starting materials into the final product, minimizing waste.[3]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the most common causes?
A: Low yield is a multifaceted problem. Systematically investigating the following areas is key. The flowchart below provides a logical workflow for diagnosing the issue.
Caption: Troubleshooting workflow for low yield.
Q: I'm performing a Groebke-Blackburn-Bienaymé (GBB) reaction and my yields are poor. What's the most likely culprit?
A: In GBB reactions, the two most common failure points are the isocyanide reagent and the catalyst .
-
Isocyanide Instability: Isocyanides, particularly volatile ones like tert-butyl isocyanide, can be sensitive to acid and may decompose at elevated temperatures.[7] This effectively reduces the concentration of a key reactant.
-
Solution: Use freshly distilled or high-purity isocyanide. If the reaction is run at high temperatures, consider adding the isocyanide slowly over a period of time to maintain its effective concentration.
-
-
Suboptimal Catalyst: The choice of Lewis acid is critical. While many can catalyze the reaction, their efficiencies vary dramatically. For instance, in an iodine-catalyzed variant, replacing iodine with other Lewis acids like FeCl₃ or SnCl₄ can lead to significantly lower or even no product formation.[7]
Q: My starting 2-aminopyridine seems unreactive. Why?
A: The electronic nature of the pyridine ring plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN on the pyridine ring decrease the nucleophilicity of both the ring nitrogen and the exocyclic amino group. This slows down the initial condensation with the aldehyde and the subsequent intramolecular cyclization, often requiring harsher reaction conditions or resulting in lower yields.[1]
-
Steric Hindrance: Bulky groups near the 2-amino position can sterically hinder the approach of other reactants, again slowing the reaction.
-
Solution: For unreactive aminopyridines, increasing the reaction temperature, extending the reaction time, or using a more active catalyst system may be necessary. Microwave-assisted heating can be particularly effective in driving these sluggish reactions to completion.[6]
-
Problem Area 2: Side Products & Purification
Q: I'm observing a complex mixture of side products. What are they likely to be?
A: Side product formation often stems from the high reactivity of the intermediates.
-
In MCRs: The primary side products often arise from reactions between the starting materials that don't lead to the desired cyclization. For example, polymerization of the aldehyde or decomposition of the isocyanide can create a complex baseline in your analysis.
-
In Classical Condensations: If using an α,α-dihaloketone, double alkylation can occur. More commonly, if the reaction is not driven to completion, you may isolate the intermediate acyclic adduct.
-
Solution: Ensure a stoichiometric balance of reactants. Running the reaction under more dilute conditions can sometimes disfavor intermolecular side reactions. Careful monitoring by TLC or LCMS can help you stop the reaction once the product is maximized and before significant decomposition or side product formation occurs.[1]
-
Q: I'm struggling with the purification of my final compound. Any advice?
A: Imidazo[1,2-a]pyridines are basic in nature, which can be exploited for purification.
-
Column Chromatography: This is the most common method.[1] Due to the basic nitrogen, peak tailing can be an issue on silica gel.
-
Tip: Add a small amount of a basic modifier like triethylamine (~1-2%) or ammonia (using a solvent system saturated with NH₃) to your eluent. This will neutralize the acidic silanol groups on the silica surface and lead to much sharper, more symmetrical peaks.
-
-
Recrystallization: If the product is crystalline, this is an excellent method for obtaining highly pure material. Screen a variety of solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/ether).
-
Acid-Base Extraction: For very crude mixtures, you can sometimes perform an acid-base workup. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent. This can effectively remove non-basic impurities.
Section 3: Key Protocols & Methodologies
These protocols are provided as validated starting points. Optimization may be required for your specific substrates.
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is adapted from methodologies that leverage microwave energy for rapid and efficient synthesis.[5]
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde derivative (1.1 equiv)
-
Isocyanide derivative (e.g., tert-butyl isocyanide) (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (20 mol%)
-
Ethanol (0.2 M concentration)
Equipment:
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To the microwave synthesis vial, add the 2-aminopyridine (0.5 mmol, 1.0 equiv), the aldehyde (0.55 mmol, 1.1 equiv), and ammonium chloride (5.3 mg, 0.1 mmol, 20 mol%).
-
Add ethanol (2.5 mL) to dissolve the solids.
-
Add the isocyanide (0.6 mmol, 1.2 equiv) to the mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100 °C for 30 minutes. Ensure stirring is active throughout the reaction.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction completion by TLC or LCMS.
Workup & Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
The crude product can be purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine added to the eluent to prevent peak tailing.[1]
Protocol 2: Classical Synthesis via α-Haloketone Condensation
This protocol describes a traditional, reliable method for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines.[4]
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
α-Bromoketone derivative (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol or DMF
Equipment:
-
Round-bottom flask with a reflux condenser and stir bar
-
Heating mantle or oil bath
Procedure:
-
In the round-bottom flask, dissolve the 2-aminopyridine (5.0 mmol, 1.0 equiv) and the α-bromoketone (5.0 mmol, 1.0 equiv) in ethanol (25 mL).
-
Add sodium bicarbonate (840 mg, 10.0 mmol, 2.0 equiv) to the solution.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours.
-
Monitor the progress of the reaction by TLC or LCMS until the starting materials are consumed.
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (NaHCO₃ and NaBr).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Section 4: Visual Guides & Mechanisms
Understanding the underlying mechanism is crucial for rational troubleshooting and optimization.
Mechanism of the Groebke-Blackburn-Bienaymé Reaction
The GBBR proceeds through a well-defined cascade of reactions, highlighting the importance of each component.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Section 5: References
-
Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Maleev, V. I., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1236-1245. [Link]
-
Shaik, S. P., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(10), 606-613. [Link]
-
Maleev, V. I., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC - NIH. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1633. [Link]
-
Guchhait, S. K., & Khedar, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35250. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 22, 2026, from [Link]
-
El-Gazzar, A. B. A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 68, 00010. [Link]
-
RSC Publishing. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Gnanaprakasam, J. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38401-38415. [Link]
-
Martínez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(21), 7380. [Link]
-
Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(5), 1596-1600. [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3422. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
Welcome to the technical support center for the purification of 8-Methyl-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles.
I. Introduction to the Purification of this compound
This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for reliable downstream applications, including biological screening and materials characterization. This guide will walk you through the most effective purification techniques, potential challenges, and their solutions.
The most common methods for the purification of this compound are recrystallization and silica gel column chromatography.[1] The choice of method depends on the impurity profile of the crude product and the desired final purity.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the purification of this compound.
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white solid with a melting point of 103–104°C.[2][3] Significant deviation from this melting point range or a discolored appearance (e.g., yellow or brown) suggests the presence of impurities.
Q2: My crude product is a dark oil or a sticky solid. What should I do before attempting purification?
An oily or sticky crude product often indicates the presence of residual solvent or low-molecular-weight impurities. Before proceeding with purification, it is advisable to triturate the crude material with a non-polar solvent like hexanes or diethyl ether. This process can help to solidify the product and remove some of the more soluble impurities.
Q3: How do I choose between recrystallization and column chromatography?
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when the desired compound is the major component and the impurities have different solubility profiles. It is a highly efficient method for removing small amounts of impurities and can yield highly crystalline material.
-
Column chromatography is more suitable for separating complex mixtures where the components have different polarities. It is particularly useful when the impurities have similar solubility to the product or when multiple products are present.
The following decision tree can guide your choice:
Figure 1. Decision workflow for selecting a purification method.
III. Troubleshooting Guide: Column Chromatography
Silica gel column chromatography is a powerful technique for purifying this compound. However, several issues can arise. This section provides a troubleshooting guide to address common problems.
Issue 1: The compound is not moving from the origin on the TLC plate.
-
Cause: The eluent system is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For this compound, a common starting point for TLC analysis is a 1:1 (v/v) mixture of hexane and ethyl acetate.[2] If the compound does not move, gradually increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol (1-5%) can also be effective.
Issue 2: The compound streaks on the TLC plate or the column.
-
Cause: This is a common issue with nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines due to their basic nature. The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.
-
Solution: Add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, resulting in sharper bands and improved separation.
Issue 3: Poor separation of the product from an impurity.
-
Cause: The polarity difference between the product and the impurity is small.
-
Solution:
-
Optimize the solvent system: Experiment with different solvent systems. Sometimes, switching to a different solvent combination with similar polarity (e.g., dichloromethane/acetone) can alter the selectivity and improve separation.
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can enhance the resolution between closely eluting compounds.
-
Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a more concentrated starting band and better separation.
-
Detailed Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 1:1 ratio).
-
Visualize the spots under UV light (254 nm). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column. Adjust the solvent ratio as needed to achieve this Rf. If tailing is observed, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to elute the compounds.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
IV. Troubleshooting Guide: Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.
-
Solution: Choose a more suitable solvent. For 2-arylimidazo[1,2-a]pyridines, hot ethanol has been reported to be an effective recrystallization solvent.[4] If ethanol alone is not effective, a two-solvent system might be necessary.
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is supersaturated, or the cooling process is too rapid. "Oiling out" can also occur if the melting point of the compound is lower than the boiling point of the solvent.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
If the issue persists, consider a different solvent or a two-solvent system where the second solvent (an "anti-solvent") is added slowly to the hot solution until turbidity is observed, which is then cleared by adding a few drops of the first solvent.
-
Issue 3: No crystals form upon cooling.
-
Cause: The solution is not saturated enough, or the compound is highly soluble in the solvent even at low temperatures.
-
Solution:
-
Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound, if available.
-
Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
Detailed Protocol: Recrystallization from Ethanol
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol.
-
Heat the mixture to boiling with stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Purity Assessment:
V. Potential Impurities and Their Removal
Understanding the potential impurities from the synthesis of this compound is crucial for developing an effective purification strategy. The most common synthesis involves the reaction of 2-amino-3-methylpyridine with a phenacyl bromide.
| Potential Impurity | Origin | Removal Strategy |
| Unreacted 2-amino-3-methylpyridine | Incomplete reaction | Soluble in acidic water. Can be removed by an acidic wash during workup or by column chromatography. |
| Unreacted phenacyl bromide | Incomplete reaction | Can be removed by column chromatography. |
| Side products from self-condensation of phenacyl bromide | Base-catalyzed side reaction | Usually more polar than the desired product and can be separated by column chromatography. |
| Regioisomers (if using an unsymmetrical 2-aminopyridine) | Non-regioselective cyclization | May require careful optimization of column chromatography or fractional crystallization. |
VI. Advanced Purification: Preparative HPLC
For achieving the highest possible purity, especially for analytical standards or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
This method offers excellent resolution but is generally used for smaller quantities of material due to the higher cost and lower throughput compared to column chromatography and recrystallization.
VII. Conclusion
The purification of this compound can be achieved with high efficiency and purity through careful selection and optimization of the appropriate technique. By understanding the principles behind each method and anticipating potential challenges, researchers can confidently obtain material of the desired quality for their scientific endeavors. This guide provides a solid foundation for troubleshooting and protocol development. For further assistance, please consult the references provided below.
VIII. References
Sources
- 1. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound [myskinrecipes.com]
- 4. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and avoid side reactions in your synthetic endeavors. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your syntheses for higher yields and purity.
Introduction to Imidazo[1,2-a]pyridine Synthesis
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Several synthetic strategies have been developed for their preparation, with the most common being the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the traditional condensation of 2-aminopyridines with α-haloketones.[2][3] While these methods are powerful, they are not without their challenges. This guide will address the most common issues encountered during these syntheses and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction?
A1: Low yields in the GBB reaction can stem from several factors. One of the most common is the purity of the starting materials, particularly the isocyanide, which can be prone to degradation.[4] Another frequent issue is the choice of catalyst and solvent, which significantly influences the reaction rate and the formation of side products.[5][6] For instance, the use of protic solvents like methanol or ethanol is common, but the optimal choice can be substrate-dependent.[5] Finally, reaction temperature and concentration are critical parameters that need to be carefully optimized for each specific set of reactants.[7]
Q2: I am observing a significant amount of a byproduct with a different mass spectrum than my expected imidazo[1,2-a]pyridine. What could it be?
A2: In the context of the GBB reaction, the formation of Ugi or Passerini-type products is a common side reaction.[4] An Ugi product can form, especially with certain aliphatic aldehydes, when the reaction components follow a different mechanistic pathway. A Passerini-type side product, often referred to as "Passerini poisoning," can occur if your reaction mixture contains a carboxylic acid, which can compete with the 2-aminopyridine in the reaction cascade.[4]
Q3: Can I run the synthesis of imidazo[1,2-a]pyridines without a metal catalyst?
A3: Yes, several metal-free synthetic routes are available. The classic condensation of 2-aminopyridines with α-haloketones can often be performed without a catalyst, sometimes even in the absence of a solvent.[2] Additionally, the GBB reaction can be effectively catalyzed by Brønsted acids like p-toluenesulfonic acid (p-TsOH) or even under catalyst-free conditions with microwave irradiation.[8] Iodine has also been reported as an effective catalyst for certain multicomponent syntheses of this scaffold.[9][10]
Q4: What is the best way to purify my crude imidazo[1,2-a]pyridine product?
A4: The purification strategy depends on the nature of the impurities. For many imidazo[1,2-a]pyridines, which are often crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be very effective. If your product is contaminated with unreacted starting materials or side products with similar polarities, flash column chromatography on silica gel is the preferred method.[7][11] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the synthesis of imidazo[1,2-a]pyridines, their probable causes, and actionable solutions.
Problem 1: Low or No Product Formation in the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction does not proceed to completion (TLC analysis shows mostly starting materials). | 1. Insufficient Catalyst Activity: The chosen catalyst (e.g., Lewis acid, Brønsted acid) may not be effective for your specific substrates. 2. Low Quality of Reagents: Impurities in the 2-aminopyridine, aldehyde, or especially the isocyanide can inhibit the reaction. Isocyanides are known for their instability.[4] 3. Inappropriate Solvent: The solvent may not be optimal for the reaction, affecting solubility of reactants or the stability of intermediates. 4. Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature. | 1. Catalyst Screening: Screen a panel of catalysts. For the GBB reaction, common choices include Sc(OTf)₃, Yb(OTf)₃, p-TsOH, or even iodine.[6][9] A comparative study can quickly identify the most effective catalyst for your system. 2. Reagent Purification/Verification: Ensure the purity of your starting materials. 2-Aminopyridines and aldehydes can be purified by recrystallization or distillation. Isocyanides should be freshly prepared or purified if their quality is questionable. 3. Solvent Optimization: While alcohols like methanol and ethanol are common, consider other solvents like acetonitrile, DMF, or even solvent-free conditions, particularly with microwave heating.[7][8] 4. Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can be a very effective way to accelerate the reaction and improve yields.[7] |
| Formation of a complex mixture of unidentified products. | 1. Thermal Degradation: The desired product or reaction intermediates may be unstable at the reaction temperature, leading to decomposition. 2. Multiple Side Reactions: The reaction conditions may favor multiple competing reaction pathways. | 1. Lower Reaction Temperature: If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration. 2. Optimize Reaction Conditions: Re-evaluate your choice of catalyst and solvent. A milder catalyst or a less polar solvent might improve selectivity. |
Problem 2: Formation of Specific Side Products in the GBB Reaction
Causality: The Ugi four-component reaction involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. In the GBB reaction, if a carboxylic acid is present (either as an impurity or as a component of the starting materials), it can intercept the reaction intermediate, leading to the formation of a linear Ugi product instead of the desired cyclic imidazo[1,2-a]pyridine. This is particularly observed with some aliphatic aldehydes.[4]
Troubleshooting Protocol:
-
Ensure Absence of Carboxylic Acids: Rigorously purify all starting materials and solvents to remove any traces of carboxylic acids.
-
Choice of Acid Catalyst: If using a Brønsted acid catalyst, opt for a non-carboxylic acid source like p-toluenesulfonic acid.
-
Aldehyde Selection: Be cautious when using aliphatic aldehydes, as they are more prone to this side reaction. If possible, consider using an aromatic aldehyde.
-
Reaction Conditions: Running the reaction at a lower temperature may favor the desired GBB pathway.
Causality: The Passerini reaction is a three-component reaction between a carbonyl compound, an isocyanide, and a carboxylic acid. Similar to the Ugi side reaction, the presence of a carboxylic acid can lead to the formation of an α-acyloxy carboxamide (the Passerini product), which consumes the aldehyde and isocyanide, thereby reducing the yield of the desired GBB product.
Troubleshooting Protocol:
-
Stringent Purification: As with the Ugi side reaction, the most critical step is to eliminate any carboxylic acid contaminants from the reaction mixture.
-
Use of a Non-Acidic Catalyst: If feasible for your substrate combination, explore catalyst-free conditions, potentially with microwave assistance, to avoid the introduction of any acidic species.[8]
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the 2-aminopyridine relative to the aldehyde and isocyanide may help to favor the GBB pathway.
Problem 3: Issues in the Synthesis from 2-Aminopyridines and α-Haloketones
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Formation of a dark, tarry reaction mixture with low yield of the desired product. | 1. Self-condensation of α-haloketone: α-Haloketones can undergo self-condensation, especially under basic conditions or at elevated temperatures. 2. Polymerization of 2-aminopyridine: 2-Aminopyridine can be susceptible to polymerization under harsh conditions. | 1. Control of Reaction Temperature: Maintain a moderate reaction temperature. If heating is required, do so gradually and monitor the reaction closely. 2. Order of Addition: Add the α-haloketone slowly to the solution of 2-aminopyridine to maintain a low concentration of the ketone and minimize self-condensation. 3. Solvent Choice: Using a solvent in which the product is sparingly soluble can sometimes lead to its precipitation as it forms, protecting it from further reactions. |
| Incomplete reaction, with significant amounts of unreacted 2-aminopyridine. | 1. Insufficient reactivity of the α-haloketone: The halide may not be a good enough leaving group, or the ketone may be sterically hindered. 2. Low reaction temperature or short reaction time. | 1. Use a more reactive α-haloketone: If possible, use the α-bromoketone instead of the α-chloroketone, as bromide is a better leaving group. 2. Increase reaction time and/or temperature: Monitor the reaction by TLC and continue until the 2-aminopyridine is consumed. Microwave irradiation can be effective here as well.[8] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions, the following diagrams illustrate the desired GBB pathway and the interfering Ugi and Passerini pathways.
Caption: Competing reaction pathways in imidazo[1,2-a]pyridine synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted, Catalyst-Free GBB Reaction
This protocol is a good starting point for optimizing a catalyst-free synthesis, which can help to avoid certain side reactions.
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).
-
Solvent Addition (Optional): If a solvent is to be used, add 2 mL of ethanol or acetonitrile. For solvent-free conditions, proceed to the next step.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude imidazo[1,2-a]pyridine in a minimum amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove any insoluble impurities and the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]
-
Longo, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Salunke, D. B., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Advances, 14, 1-38. [Link]
-
A convenient and efficient synthesis, without any organic solvent or catalyst is described for the preparation of imidazo [1,2-a] pyridine. (2017). Asian Journal of Chemistry, 29(4), 899-902. [Link]
-
Shaaban, M. R., et al. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular diversity, 19(3), 465–513. [Link]
-
Zhu, D. J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103932. [Link]
-
Longo, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Panda, G., & Gadde, K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(5), 3329-3346. [Link]
-
Hernandez, C. Z., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
-
Kong, D., et al. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research, 40(9), 529-531. [Link]
-
Ivanova, Y. I., & Momekov, G. T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34223–34241. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Imidazo[1,2-a]Pyridine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are foundational structures in numerous pharmaceuticals, including well-known agents like Zolpidem and Alpidem, and are critical in medicinal chemistry research.[1][2][3][4][5][6]
The synthesis of this scaffold, while versatile, is often nuanced. Achieving high yields, controlling regioselectivity, and ensuring straightforward purification can be challenging. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Q1: My reaction is giving very low or no yield. What are the primary factors to investigate?
A1: Low or zero yield is the most common issue and is almost always multifactorial. A systematic, step-by-step investigation is the most efficient way to solve the problem. The key is to isolate and test one variable at a time.
Causality: The formation of the imidazo[1,2-a]pyridine ring involves a sequence of nucleophilic attack, cyclization, and dehydration/oxidation.[7] Each step is sensitive to the reaction environment. An issue with any of the following parameters can stall the reaction.
Initial Diagnostic Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
1. Catalyst System (If Applicable)
Many modern syntheses utilize a catalyst to promote C-N bond formation and cyclization.
-
Expert Insight: The choice of catalyst is highly dependent on the specific reaction type (e.g., condensation, oxidative coupling). For copper-catalyzed reactions, the copper salt used can dramatically impact yield. While CuI is common, screening other salts like CuBr, CuCl, or Cu(OAc)₂ can sometimes improve results, though they may lead to lower yields in other cases.[8] Similarly, for palladium-catalyzed dehydrogenative couplings, PdCl₂ has shown superior results compared to other palladium salts like Pd(OAc)₂.[9]
-
Troubleshooting:
-
Catalyst Screening: If using a catalyst, screen alternatives. A common mistake is assuming one catalyst fits all substrates.
-
Ligand/Base Effects: Some reactions proceed well without a ligand or base, which simplifies the system.[8] Before adding complexity, attempt the reaction under ligand- and base-free conditions.
-
Catalyst-Free Options: Don't overlook catalyst-free methods. The classic reaction of 2-aminopyridines with α-haloketones can proceed efficiently with thermal or microwave energy, often in green solvents, eliminating catalyst cost and contamination.[10][11]
-
Table 1: Comparison of Catalytic Systems
| Catalyst System | Reaction Type | Typical Conditions | Advantages | Common Issues |
| Copper (e.g., CuI, CuCl) | Oxidative C-H Amination | DMF or DMSO, 80-120 °C, often aerobic | Broad functional group tolerance, uses ketones as starting material.[12] | Air sensitivity of Cu(I), potential for ligand screening. |
| Palladium (e.g., PdCl₂) | Intramolecular Dehydrogenative Coupling | Toluene, 80 °C, with base (K₂CO₃) | High efficiency for specific substrate classes.[9] | Catalyst cost, potential for byproduct formation. |
| Iodine (I₂) | Multi-component (Ugi-type) | Ethanol, Room Temp | Mild conditions, low cost, environmentally benign.[1] | Substrate-dependent efficacy. |
| Catalyst-Free (Thermal) | Condensation (e.g., with α-haloketones) | 60-100 °C, neat or in EtOH/DMF | Simple, avoids metal contamination, cost-effective.[10][13] | May require higher temperatures or longer reaction times. |
| Catalyst-Free (Microwave) | Condensation | H₂O-IPA, 100-120 °C, 5-25 min | Drastically reduced reaction times, often higher yields.[11] | Requires specialized equipment. |
2. Solvent and Temperature
Solvent and temperature are critically linked. The solvent must solubilize the reactants and be stable at the required reaction temperature.
-
Expert Insight: High-boiling polar aprotic solvents like DMF and DMSO are common choices as they effectively dissolve the reactants and allow for higher reaction temperatures.[8] However, "green" solvents like ethanol or even a water-isopropanol mixture can be highly effective, especially under microwave irradiation, which can significantly shorten reaction times from hours to minutes.[11]
-
Troubleshooting Protocol: Temperature & Solvent Screening
-
Select a Solvent Set: Choose 3-4 solvents based on literature precedent and reactant solubility (e.g., DMF, Acetonitrile, Ethanol, Toluene).
-
Set Up Parallel Reactions: In separate vials, set up the identical reaction in each chosen solvent.
-
Run a Temperature Gradient: For each solvent, run the reaction at three different temperatures (e.g., 60 °C, 80 °C, 100 °C). Ensure the temperature does not exceed the solvent's boiling point.
-
Monitor Closely: Monitor all reactions by TLC or LCMS at set time points (e.g., 1h, 4h, 12h).
-
Analyze Results: This matrix experiment will quickly identify the optimal solvent/temperature combination for your specific substrates. A reaction that fails at room temperature may proceed smoothly at 100 °C.[11]
-
Q2: My reaction is messy, with multiple byproducts making purification a nightmare. How can I improve selectivity?
A2: A "messy" reaction indicates that side reactions are competing with or dominating the desired product formation. The key is to adjust conditions to favor the kinetics of the desired pathway.
Causality: Side products often arise from the high reactivity of the starting materials or intermediates. For example, in reactions involving ketones and an acid catalyst, a common side reaction is the self-condensation of two ketone molecules.[13] Another issue can be the formation of regioisomers if the aminopyridine or the carbonyl partner is unsymmetrical.
-
Expert Insight: The order of addition and the concentration of reagents can be crucial. In multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, a plausible mechanism involves the initial formation of an imine between the 2-aminopyridine and the aldehyde.[1][13] If the aldehyde is prone to self-condensation, adding it slowly to the mixture of the other components can maintain its low concentration and suppress this side reaction.
-
Troubleshooting Protocol: Improving Reaction Selectivity
-
Lower the Temperature: The simplest first step. Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can significantly improve selectivity.
-
Check Your Catalyst: An overly aggressive acid or metal catalyst can promote undesired pathways. Consider a milder catalyst (e.g., switching from H₂SO₄ to p-toluenesulfonic acid (pTSA)) or reducing the catalyst loading.[13]
-
Modify Reagent Addition: Instead of combining all reagents at once, try a slow addition of the most reactive component (often the aldehyde or ketone) using a syringe pump over several hours.
-
Purification Strategy: If byproducts are unavoidable, focus on purification.
-
Recrystallization: Often overlooked, this can be highly effective for crystalline products and is more scalable than chromatography.
-
Chromatography: If polarity differences are small, try changing the solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol) or using a different stationary phase (e.g., alumina instead of silica).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?
A1: While numerous synthetic routes exist, one of the most fundamental is the reaction between a 2-aminopyridine and an α-haloketone, often considered a variation of the Tschitschibabin reaction. The mechanism involves two key steps.[7][10]
-
Nucleophilic Substitution: The endocyclic nitrogen of the 2-aminopyridine, being more nucleophilic, attacks the α-carbon of the haloketone, displacing the halide to form an intermediate N-phenacylpyridinium salt.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring.
Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent choice is critical for reaction success. The ideal solvent should fully dissolve your starting materials at the reaction temperature and be inert to the reaction conditions. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a reaction solvent.
Q3: Can I run this reaction without a metal catalyst to simplify purification?
A3: Absolutely. Many highly efficient methods for synthesizing imidazo[1,2-a]pyridines are metal-free. These approaches are often preferred in pharmaceutical development to avoid issues with metal contamination in the final product.
-
Classical Methods: The reaction of 2-aminopyridines with α-bromo/chloroketones can proceed without any catalyst, often requiring only heat (e.g., 60 °C).[10]
-
Microwave-Assisted Synthesis: This is a powerful technique for catalyst-free reactions. Using a green solvent system like water/isopropanol under microwave irradiation can provide the final product in excellent yield in just a few minutes.[11]
-
Iodine Catalysis: Molecular iodine is an inexpensive, non-metallic catalyst that can effectively promote these cyclizations under mild, environmentally friendly conditions.[1][13]
-
Ultrasound Assistance: Like microwaves, ultrasound can be used to promote catalyst-free reactions in green solvents like water.[12]
Q4: What are the key considerations when using substituted 2-aminopyridines?
A4: Substituents on the 2-aminopyridine ring have significant electronic and steric effects that can alter reactivity and regioselectivity.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups increase the nucleophilicity of the pyridine nitrogen, which can speed up the initial SN2 reaction.
-
Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂): These groups decrease the nucleophilicity of the ring nitrogen, potentially slowing the reaction down and requiring more forcing conditions (higher temperature or longer reaction time).
-
Steric Hindrance: A bulky substituent near the nitrogen atoms can hinder the approach of the electrophile, slowing the reaction. In cases of unsymmetrical aminopyridines, steric hindrance can be exploited to control regioselectivity.
References
-
Ghorpade, S. et al. (2019). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]
-
Reddy, G. O. et al. (2021). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]
-
Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Nikolova, S. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Organic Chemistry Portal. (2024). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Akichouh, E. H. et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Kumar, A. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381640958_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Kumar, A. et al. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Wang, X. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for 8-Methyl-2-phenylimidazo[1,2-a]pyridine Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 8-Methyl-2-phenylimidazo[1,2-a]pyridine. This guide is designed to provide in-depth technical assistance and field-proven insights to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this versatile heterocyclic compound. Our aim is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your experiments.
I. Synthesis and Purification: Navigating the Reaction Landscape
The synthesis of this compound is a well-established process, yet it presents several potential pitfalls that can impact yield and purity. This section addresses the most frequently encountered issues.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I optimize the synthesis?
Low yields in the synthesis of this compound, typically achieved through the condensation of 2-amino-3-methylpyridine with an α-haloketone like 2-bromoacetophenone, can be attributed to several factors. A systematic approach to troubleshooting is crucial for improving the outcome.
Causality and Solutions:
-
Reagent Quality: The purity of starting materials is paramount. 2-amino-3-methylpyridine can oxidize over time, and 2-bromoacetophenone is a lachrymator that can degrade. Ensure the integrity of your reagents through proper storage and consider purification of the aminopyridine if it has discolored.
-
Reaction Conditions:
-
Temperature: While many protocols suggest room temperature or gentle heating, the optimal temperature can be substrate-dependent. An initial temperature screen from room temperature up to the boiling point of the solvent is advisable.[1]
-
Solvent: The choice of solvent plays a critical role. Ethanol is commonly used, but other solvents like DMF or even aqueous ethanol have proven effective.[1] The ideal solvent should facilitate the dissolution of both reactants.
-
Base: The presence and strength of a base can influence the reaction rate. While some reactions proceed without a base, a non-nucleophilic base like sodium bicarbonate or DBU can be beneficial in scavenging the HBr formed during the reaction.[2]
-
-
Reaction Monitoring: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Experimental Protocol: Optimized Synthesis of this compound
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol (10 mL/mmol), add 2-bromoacetophenone (1.05 eq) and sodium bicarbonate (1.2 eq).
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
FAQ 2: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the common side products and how can I minimize their formation?
The formation of byproducts can complicate purification and significantly reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Prevention:
-
Dimerization of 2-amino-3-methylpyridine: This can occur under harsh reaction conditions. Maintaining a moderate temperature and using a suitable solvent can minimize this side reaction.
-
Hydrolysis of 2-bromoacetophenone: In the presence of water, 2-bromoacetophenone can hydrolyze to acetophenone and HBr. Using anhydrous solvents and inert atmosphere can prevent this.
-
Formation of regioisomers: While the reaction to form this compound is generally regioselective, trace amounts of other isomers may form. Careful control of reaction conditions, particularly temperature, can enhance regioselectivity.
To improve selectivity, ensure accurate stoichiometry of reactants. An excess of either starting material can lead to the formation of undesired products.
Purification Strategy:
Column chromatography on silica gel is the most effective method for separating this compound from its byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification of the column-purified product.[3][4]
II. Characterization: Ensuring Structural Integrity
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
FAQ 3: I am having difficulty interpreting the 1H NMR spectrum of my product. What are the expected chemical shifts and coupling patterns?
The 1H NMR spectrum of this compound has distinct features that, when correctly interpreted, can confirm its structure.
Expected 1H NMR Spectral Data (in CDCl3):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Methyl (C8-CH3) | ~2.5 | singlet | - |
| H-5 | ~7.6 | doublet | ~6.8 |
| H-7 | ~6.9 | doublet | ~6.8 |
| H-6 | ~6.7 | triplet | ~6.8 |
| H-3 | ~7.8 | singlet | - |
| Phenyl protons | ~7.2-7.9 | multiplet | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and the purity of the sample.
Troubleshooting NMR Interpretation:
-
Broad Peaks: Broadening of peaks can indicate the presence of paramagnetic impurities or that the sample is undergoing chemical exchange. Ensure the sample is free from any residual metals from the reaction and that the NMR solvent is of high purity.
-
Overlapping Signals: The aromatic region can be complex due to the overlap of signals from the pyridine and phenyl rings. 2D NMR techniques, such as COSY and HSQC, can be invaluable in assigning these protons.[5]
-
Unexpected Peaks: The presence of unexpected signals suggests impurities. Compare the spectrum to literature data and consider the possible side products mentioned in the previous section.
III. Experimental Applications: Overcoming Challenges in Biological Assays
Researchers in drug development often encounter challenges related to the physicochemical properties of this compound when conducting biological assays.
FAQ 4: My compound is precipitating in the aqueous buffer of my biological assay. How can I improve its solubility?
Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including this compound.[6] This can lead to inaccurate and unreliable results in in vitro assays.
Strategies to Enhance Solubility:
-
Co-solvents: The use of a small percentage (typically <1%) of a water-miscible organic solvent, such as DMSO or ethanol, is a common starting point. However, it is crucial to run a vehicle control to ensure the solvent does not interfere with the assay.[7]
-
Formulation Strategies: For more challenging solubility issues, formulation approaches can be employed:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
-
Chemical Modification: In the lead optimization phase, structural modifications can be made to the molecule to introduce polar functional groups, thereby improving its intrinsic solubility.[7]
FAQ 5: I am concerned about potential assay interference. What are the common pitfalls to avoid?
Certain chemical scaffolds can interfere with assay readouts, leading to false-positive or false-negative results.
Potential for Assay Interference:
-
Fluorescence: Imidazo[1,2-a]pyridines are known to be fluorescent.[8] If your assay utilizes a fluorescence-based readout, it is essential to check for any intrinsic fluorescence of your compound at the excitation and emission wavelengths used in the assay.
-
Reactivity: While generally stable, under certain conditions, the imidazo[1,2-a]pyridine core can be reactive. Be mindful of the assay components and conditions (e.g., presence of strong nucleophiles or electrophiles, extreme pH) that might lead to compound degradation or covalent modification of assay components.
-
Aggregation: At higher concentrations, hydrophobic compounds can form aggregates, which can non-specifically inhibit enzymes or disrupt cell membranes. It is advisable to determine the critical aggregation concentration (CAC) of your compound.
To mitigate these risks, it is good practice to perform counter-screens and control experiments to identify and rule out any assay artifacts.
IV. Workflow and Decision Making
To aid in the troubleshooting process, the following diagrams illustrate a logical workflow for addressing common experimental challenges.
Caption: Troubleshooting workflow for low synthesis yield.
Sources
- 1. Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [myskinrecipes.com]
Technical Support Center: Scaling Up the Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine. Our goal is to provide practical, in-depth guidance to overcome common challenges encountered during the scale-up of this important pharmaceutical intermediate. The following troubleshooting guides and FAQs are structured to address specific issues, explaining the underlying chemical principles to empower you to make informed decisions in your process development.
I. Reaction Workflow and Key Considerations
The successful synthesis of this compound on a larger scale hinges on a thorough understanding of the reaction mechanism and careful control of key parameters. The most common and scalable approach is the condensation of 2-amino-3-methylpyridine with a phenacyl halide, typically 2-bromoacetophenone.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Issue 1: Low or Inconsistent Yields
-
Question: My reaction yield is significantly lower than reported in the literature, or it varies between batches. What are the likely causes?
-
Answer: Low and inconsistent yields are common challenges when scaling up. Several factors can contribute to this issue:
-
Reagent Quality: The purity of your starting materials, particularly the 2-amino-3-methylpyridine and 2-bromoacetophenone, is critical. Impurities can lead to side reactions and the formation of colored byproducts. It is advisable to use reagents from a reliable source and to consider purification of the starting materials if their quality is uncertain.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role.[1] While small-scale reactions may be less sensitive, these parameters become critical at a larger scale. Ensure your reaction is maintained at the optimal temperature and run for the necessary duration. Small-scale trial reactions can help establish the ideal parameters before committing to a large-scale run.[1]
-
Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Atmospheric Moisture: While this reaction is not strictly anhydrous, excessive moisture can interfere with the reaction. Ensure your reaction setup is protected from atmospheric moisture, especially if using hygroscopic solvents.
-
Issue 2: Formation of Colored Impurities
-
Question: My crude product is a dark oil or a discolored solid, making purification difficult. What is the source of these impurities and how can I prevent them?
-
Answer: The formation of colored impurities is a frequent problem in imidazo[1,2-a]pyridine synthesis. The primary culprits are often side reactions involving the starting materials or the product itself.
-
Side Reactions of 2-Bromoacetophenone: 2-Bromoacetophenone is a reactive electrophile and can undergo self-condensation or react with impurities under basic conditions. To minimize this, ensure a controlled addition of the 2-bromoacetophenone to the solution of 2-amino-3-methylpyridine, rather than the other way around. This maintains a low concentration of the electrophile, favoring the desired reaction pathway.
-
Decomposition of Starting Materials or Product: Prolonged reaction times or excessive temperatures can lead to the degradation of the starting materials or the final product. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting materials are consumed.
-
Oxidation: The product, this compound, can be susceptible to oxidation, especially in the presence of air and light at elevated temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product. Recrystallization is inefficient, and column chromatography is not practical for the scale I am working at. What are my options?
-
Answer: Purification is a significant hurdle in scaling up. Here are some strategies to improve product isolation and purity:
-
Optimize Recrystallization: If your initial recrystallization attempts are failing, experiment with different solvent systems. A common and effective system for this class of compounds is a mixture of ethanol and water. The key is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
-
Salt Formation and Precipitation: Consider converting the crude product into a salt, such as the hydrochloride or hydrobromide salt. These salts are often crystalline and can be easily purified by recrystallization from a suitable solvent. The free base can then be regenerated by treatment with a mild base.
-
Slurry Washing: Before attempting recrystallization, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can significantly improve the purity of the starting material for the final purification step.
-
III. Frequently Asked Questions (FAQs) for Scale-Up
1. How do I manage the exothermicity of the reaction at a larger scale?
The initial reaction between 2-amino-3-methylpyridine and 2-bromoacetophenone can be exothermic. On a small scale, this is often not noticeable, but on a larger scale, it can lead to a dangerous temperature increase. To manage this:
-
Controlled Addition: Add the 2-bromoacetophenone solution portion-wise or via a dropping funnel to the 2-amino-3-methylpyridine solution. This allows for better temperature control.
-
Cooling: Have an ice bath or a cooling system ready to manage any unexpected temperature spikes.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
2. What are the key safety precautions when handling the reagents at a larger scale?
-
2-Amino-3-methylpyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
2-Bromoacetophenone: This is a lachrymator and is corrosive. Handle it with extreme care in a fume hood and wear appropriate PPE. Avoid inhalation of its vapors.
-
General Precautions: Always have a safety shower and eyewash station readily accessible. Be aware of the potential for runaway reactions and have a plan in place to mitigate them.
3. What are the most common side products, and how can I identify them?
The most likely side products arise from the self-condensation of 2-bromoacetophenone or the reaction of 2-amino-3-methylpyridine with two molecules of the bromo-ketone. These can often be identified by LC-MS analysis of the crude reaction mixture. Minimizing their formation involves the strategies mentioned in the troubleshooting section, such as controlled addition and temperature management.
4. Is a catalyst necessary for this reaction?
While the condensation can proceed without a catalyst, various catalysts have been reported to improve the reaction rate and yield.[3] For a scalable and cost-effective process, a simple base like sodium bicarbonate or potassium carbonate is often sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[1]
IV. Comparative Data for Synthesis Methods
| Method | Scale | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| Conventional Heating | Lab-scale | Ethanol | Reflux | 4-6 | 80-90 | Good | [4] |
| Microwave-Assisted | Lab-scale | DMF | 150 | 0.25 | 85-95 | High | [5] |
| Ultrasound-Assisted | Lab-scale | Water | 50 | 1 | 88-96 | High | [5] |
| Catalyst-Free | Lab-scale | None | 60 | 2 | 80-92 | Good | [6] |
Note: The data in this table is a summary from various literature sources and may not be directly comparable due to slight variations in reaction conditions and analytical methods. It is intended to provide a general overview of the different synthetic approaches.
V. Experimental Protocol: Scalable Synthesis of this compound
This protocol is a general guideline for a gram-scale synthesis and should be optimized for your specific equipment and safety procedures.
Materials:
-
2-Amino-3-methylpyridine (1.0 eq)
-
2-Bromoacetophenone (1.05 eq)
-
Ethanol (sufficient to dissolve the starting materials)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-amino-3-methylpyridine in ethanol.
-
Addition: Dissolve 2-bromoacetophenone in a minimal amount of ethanol and add it to the dropping funnel. Add the 2-bromoacetophenone solution dropwise to the stirred solution of 2-amino-3-methylpyridine at room temperature over 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a white to off-white solid.[7][8]
VI. Mechanistic Pathway
Understanding the reaction mechanism is key to troubleshooting and optimization.
Caption: Simplified mechanism for the synthesis of this compound.
The reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of 2-amino-3-methylpyridine on the electrophilic carbon of 2-bromoacetophenone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
VII. References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central, 2023. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
This compound. MySkinRecipes. [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. NIH. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Unknown Source.
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
Crystal structure of 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid (C20H14N2O2). Unknown Source.
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ResearchGate. [Link]
-
One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes. PMC - NIH. [Link]
-
From powder to technical body: the undervalued science of catalyst scale up. Chemical Society Reviews (RSC Publishing). [Link]
-
A generic model-based methodology for quantification of mass transfer limitations in microreactors | Request PDF. ResearchGate. [Link]
-
Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors | Request PDF. ResearchGate. [Link]
-
Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol. Aidic. [Link]
-
EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. ERIC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 885-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound [myskinrecipes.com]
Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis
Welcome to our dedicated technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for synthesizing imidazo[1,2-a]pyridines?
The choice of catalyst is paramount and largely depends on the specific synthetic route and available starting materials. Several classes of catalysts have proven highly effective:
-
Copper Catalysts: Copper(I) salts, particularly CuI and CuBr, are widely used due to their low cost, ready availability, and high efficiency in promoting the cyclization of 2-aminopyridines with various partners like ketones, nitroolefins, and alkynes.[1][2][3] Copper-catalyzed reactions often proceed under mild conditions and can even utilize air as a green oxidant.[1][2]
-
Palladium Catalysts: Palladium(II) catalysts, such as PdCl₂, are valuable for specific transformations, for instance, in intramolecular cross-dehydrogenative coupling reactions to form fused imidazo[1,2-a]pyrimidines.[4][5] They offer an orthogonal approach to copper, sometimes yielding different functional group handles on the final product.[6]
-
Gold Catalysts: Gold catalysts, like PicAuCl₂, are known for their ability to activate alkynes and facilitate mild, atom-economical syntheses of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes.[7][8][9][10] Gold catalysis is particularly useful when mild conditions are required to preserve sensitive functional groups or stereocenters.[7][8]
-
Iron Catalysts: Iron catalysts, such as FeCl₂ and FeCl₃, offer a more economical and environmentally benign alternative.[11][12] They have been successfully employed in reactions involving 2-aminopyridines and α,β-unsaturated nitroolefins.[11]
-
Iodine: Molecular iodine has emerged as a cost-effective and metal-free catalyst for the synthesis of imidazo[1,2-a]pyridines, often used in multicomponent reactions under aerobic or ultrasound-assisted conditions.[13][14]
Q2: I'm planning a multi-component reaction (MCR) to synthesize a library of imidazo[1,2-a]pyridines. Which catalytic system is most suitable?
For MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, both Lewis and Brønsted acids can be effective.[15] Copper catalysts are also excellent for one-pot, three-component reactions involving aldehydes, 2-aminopyridines, and terminal alkynes.[3] Microwave-assisted organic synthesis (MAOS) can significantly accelerate these reactions, often without the need for a catalyst.[16][17][18][19][20] The choice will depend on the specific components of your MCR. For instance, a copper(I) iodide-catalyzed reaction is highly efficient for combining 2-aminopyridines, sulfonyl azides, and terminal ynones.[21]
Q3: When should I consider a catalyst-free approach?
Catalyst-free methods are gaining traction due to their alignment with green chemistry principles. These reactions are often facilitated by microwave irradiation or are conducted in environmentally friendly solvents like water.[16][20] For example, the reaction of α-bromo/chloroketones with 2-aminopyridines can proceed efficiently without a catalyst at moderate temperatures.[12] Catalyst-free annulation of vinyl azides with 2-aminopyridines is another high-yielding, atom-economical approach.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
| Potential Cause & Scientific Rationale | Troubleshooting Steps |
| Incorrect Catalyst Choice | The chosen catalyst may not be optimal for your specific substrates. For example, electron-rich substrates may react better with a copper catalyst, while palladium might be more suitable for certain cross-coupling reactions.[1][4] |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. Some reactions require heating to overcome the activation energy barrier, while excessive heat can lead to decomposition.[6][22] |
| Inappropriate Solvent | The solvent polarity and coordinating ability can significantly influence catalyst activity and reactant solubility. Solvents like DMF, ethanol, and even water have been successfully employed depending on the reaction.[1][22][23] |
| Atmosphere Sensitivity | While some modern syntheses advantageously use air as an oxidant, many catalysts, particularly Cu(I) and Pd(0) species, are sensitive to oxidation.[1][22] |
| Base Incompatibility | The choice and amount of base can be crucial for deprotonating starting materials and facilitating catalyst turnover. An inappropriate base can lead to side reactions or catalyst deactivation. |
Issue 2: Formation of Significant Side Products
| Potential Cause & Scientific Rationale | Troubleshooting Steps |
| Incorrect Stoichiometry | An excess of one reactant can lead to undesired side reactions, such as dimerization or polymerization.[22] |
| Regioisomer Formation | In cases of substituted 2-aminopyridines, reaction at different nitrogen atoms can lead to a mixture of regioisomers.[24] |
| Incomplete Cyclization | The reaction may stall at an intermediate stage, such as after the initial condensation but before the final cyclization and aromatization.[24] |
| N-Oxide Formation | The pyridine nitrogen is susceptible to oxidation, especially under oxidative conditions, leading to the formation of N-oxides.[24] |
Catalyst Performance Comparison
| Catalyst System | Typical Substrates | Advantages | Limitations |
| Copper(I) Halides (e.g., CuI, CuBr) | 2-Aminopyridines + Ketones, Nitroolefins, Alkynes[1][2] | Low cost, high efficiency, mild conditions, can use air as oxidant[1] | May require a ligand for certain transformations. |
| Palladium(II) Chloride (PdCl₂) | Intramolecular dehydrogenative coupling[4][5] | Good for specific C-H functionalization, orthogonal to copper catalysis[6] | Higher cost than copper or iron, potential for catalyst leaching. |
| Gold Catalysts (e.g., PicAuCl₂) | Pyridine N-oxides + Alkynes[7][10] | Mild conditions, atom economical, good for sensitive substrates[7] | High cost, can be sensitive to impurities. |
| Iron(II/III) Chlorides (FeCl₂, FeCl₃) | 2-Aminopyridines + Nitroolefins[11][12] | Inexpensive, environmentally friendly[11] | May require higher temperatures, substrate scope can be limited. |
| Molecular Iodine (I₂) | Multicomponent reactions[13][14] | Metal-free, low cost, environmentally benign[14] | Can be less selective than metal catalysts for some transformations. |
Experimental Protocols
Representative Protocol: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins
This protocol is adapted from a procedure utilizing CuBr as the catalyst and air as the oxidant.[1]
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add DMF (3 mL) as the solvent.
-
Stir the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Mechanistic Insights & Troubleshooting Workflows
A plausible mechanism for the copper-catalyzed synthesis from aminopyridines and nitroolefins involves a Michael addition, followed by cyclization and oxidation.[1] Understanding this pathway is key to troubleshooting.
Caption: A logical workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
Caption: Plausible mechanism for copper-catalyzed imidazo[1,2-a]pyridine synthesis.
References
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028. Available from: [Link]
-
Cao, H., et al. (2014). Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. J. Org. Chem., 79, 11209–11214. Available from: [Link]
-
Various Authors. Mastering Imidazo[1,2-a]pyridine Synthesis: GBB & Gold Catalysis Explained. Available from: [Link]
-
Various Authors. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Reddy, G. N., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-145. Available from: [Link]
-
Chung, N. T., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. Available from: [Link]
-
Donohoe, T. J., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine Using Pyridine N-Oxide and Alkynes. Adv. Synth. Catal., 356(4), 687-691. Available from: [Link]
-
Various Authors. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Molbank, 2022(2), M1365. Available from: [Link]
-
Donohoe, T. J., et al. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Semantic Scholar. Available from: [Link]
-
Donohoe, T. J., et al. (2015). Gold Catalysed Redox Synthesis of Imidazo[1,2a]pyridine using Pyridine N-Oxide and Alkynes. Novartis OAK. Available from: [Link]
-
Martinez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6296. Available from: [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]
-
Reddy, G. N., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-145. Available from: [Link]
-
Sead, F. F., et al. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[2][4]imidazo[1,2-a]pyrimidines via A3 coupling. Heliyon. Available from: [Link]
-
Kumar, D., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5, 67882-67888. Available from: [Link]
-
Wang, X., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 6, 88871-88875. Available from: [Link]
-
Adimurthy, S., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein J. Org. Chem., 14, 2454–2498. Available from: [Link]
-
Kumar, A., et al. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Comb. Sci., 17(11), 668–675. Available from: [Link]
-
Various Authors. (2014). Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization. ResearchGate. Available from: [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22375. Available from: [Link]
-
Donohoe, T. J., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Adv. Synth. Catal., 356(4), 687-691. Available from: [Link]
-
Guntuku, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
Enjilzadeh, M., et al. (2025). Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation. ResearchGate. Available from: [Link]
-
Various Authors. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2203-2209. Available from: [Link]
-
Various Authors. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35237. Available from: [Link]
-
Various Authors. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2022(3), M1422. Available from: [Link]
-
Various Authors. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available from: [Link]
-
Various Authors. (2019). Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. ResearchGate. Available from: [Link]
-
Guntuku, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
Adimurthy, S., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4, 46836-46851. Available from: [Link]
-
Various Authors. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available from: [Link]
-
Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 481, 01010. Available from: [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848–849. Available from: [Link]
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Gold Catalysed Redox Synthesis of Imidazo[1,2a]pyridine using Pyridine N-Oxide and Alkynes - OAK Open Access Archive [oak.novartis.com]
- 10. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. bio-conferences.org [bio-conferences.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
- 18. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. nanobioletters.com [nanobioletters.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
An in-depth guide to navigating the common challenges and ensuring the purity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine in its synthesis.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Technical Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: My reaction yield of this compound is consistently low. What are the likely causes and how can I optimize it?
Answer:
Low yield is a common issue that can stem from several factors, from starting material quality to reaction conditions. The most prevalent synthetic route involves the condensation of 2-amino-3-methylpyridine with an α-halocarbonyl compound, typically 2-bromoacetophenone.[1][2] Let's break down the potential culprits:
-
Causality 1: Incomplete Reaction: The reaction proceeds in two key stages: (1) SN2 alkylation of the pyridine nitrogen to form a quaternary salt intermediate, and (2) subsequent intramolecular cyclization and dehydration. If the reaction does not go to completion, you will have unreacted starting materials and the intermediate salt in your crude product, lowering the final yield.
-
Solution:
-
Temperature & Time: Ensure the reaction is heated appropriately. While some modern methods use room temperature with a strong base like DBU[3], many traditional procedures require refluxing in a solvent like ethanol or acetone for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots disappear.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the more volatile or less stable reactant can sometimes drive the reaction to completion. However, a large excess can complicate purification.
-
-
-
Causality 2: Side Reactions: The reactants themselves can participate in competing reactions that consume material and generate impurities.
-
2-Bromoacetophenone Instability: This reagent is a lachrymator and can undergo self-condensation, especially under basic conditions or prolonged heating.
-
Solution:
-
Use fresh, high-purity 2-bromoacetophenone.
-
Add the α-haloketone portion-wise or via a dropping funnel to maintain a low instantaneous concentration, minimizing self-reaction.
-
Choose appropriate reaction conditions. Catalyst- and solvent-free methods at moderate temperatures (e.g., 60°C) have been developed to minimize side reactions.[2]
-
-
-
Causality 3: Suboptimal Base/Catalyst: The choice of base or catalyst is critical. A base is often used to neutralize the HBr formed during the cyclization.
-
Solution: While inorganic bases like sodium bicarbonate can be used, sterically hindered amidine bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to be highly effective catalysts, even at room temperature in green solvents like aqueous ethanol.[3]
-
-
Causality 4: Purification Losses: The product is a crystalline solid, but significant material can be lost during workup and purification if the protocol is not optimized.[4][5]
-
Solution:
-
Workup: After the reaction, ensure the pH is adjusted correctly to precipitate the product while keeping the unreacted aminopyridine and byproducts in solution.
-
Recrystallization: Choose a solvent system where the product has high solubility at high temperatures but low solubility at room temperature or below (e.g., ethanol, isopropanol). Avoid using an excessive volume of solvent.
-
-
Question 2: I've isolated my product, but my NMR/LC-MS shows significant impurities. What are these unexpected peaks likely to be?
Answer:
Identifying impurities is crucial for developing a robust purification strategy. Based on the common synthetic routes, several byproducts can be anticipated.
Table 1: Common Impurities and Their Identification
| Impurity Name/Type | Structure Description | Likely Cause | Identification Signature (NMR/MS) |
| Unreacted 2-Amino-3-methylpyridine | Starting material | Incomplete reaction | Signals corresponding to the aminopyridine structure; distinct aromatic and methyl signals. m/z matching the starting material. |
| Unreacted 2-Bromoacetophenone | Starting material | Incomplete reaction; incorrect stoichiometry | Characteristic signals for the benzoyl group and the -CH₂Br group (~4.4 ppm in ¹H NMR). m/z showing isotopic pattern for bromine. |
| Quaternary Salt Intermediate | N-(phenacyl)-2-amino-3-methylpyridinium bromide | Incomplete cyclization/dehydration | Highly polar, often water-soluble. ¹H NMR will show a downfield shift of pyridine protons and a characteristic methylene signal. |
| Dihydroxy Intermediate | 2-hydroxy-8-methyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine | Incomplete dehydration step | Will show an -OH peak in ¹H NMR and IR. The C3 proton signals will be aliphatic rather than aromatic. m/z will be M+18 compared to the final product. |
| Acetophenone | Ph-CO-CH₃ | Hydrolysis of 2-bromoacetophenone | Characteristic methyl singlet around 2.6 ppm in ¹H NMR. |
The diagram below illustrates the main reaction pathway and a potential side reaction leading to an incomplete reaction product.
Caption: Main synthesis pathway and potential impurity sources.
Question 3: My crude product is an oil/dark solid and is difficult to purify. What are the recommended purification protocols?
Answer:
A clean reaction should yield an off-white to light yellow solid.[3][6] If you obtain a dark oil or intractable solid, it indicates the presence of significant impurities. A systematic approach to purification is required.
-
Step 1: Initial Workup - Acid/Base Extraction
-
Rationale: This step aims to remove unreacted basic starting material (2-amino-3-methylpyridine) and any acidic byproducts.
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic 2-amino-3-methylpyridine.
-
Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove acidic impurities and any remaining HBr.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
-
Step 2: Purification Method Selection
-
The choice between recrystallization and column chromatography depends on the purity level after the initial workup.
-
Caption: Decision workflow for product purification.
-
Protocol 1: Recrystallization
-
When to Use: When the crude product is mostly the desired compound with minor impurities.
-
Methodology:
-
Select a suitable solvent (ethanol or isopropanol are good starting points).
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Protocol 2: Silica Gel Column Chromatography
-
When to Use: When the product is an oil or a complex mixture with multiple components of similar polarity.
-
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that gives good separation between the product spot (Rf ≈ 0.3-0.5) and impurities.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
II. Frequently Asked Questions (FAQs)
Question 4: What are the most common and reliable methods for synthesizing this compound?
Answer:
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, leading to the development of numerous synthetic routes.[4][7]
-
Condensation with α-Haloketones (Tschitschibabin Reaction): This is the most traditional, straightforward, and widely used method.[1][2] It involves the reaction of 2-amino-3-methylpyridine with 2-bromoacetophenone or 2-chloroacetophenone. The reaction is often carried out in a polar solvent like ethanol and may be heated or catalyzed by a base. Its reliability and the commercial availability of starting materials make it a primary choice.
-
Groebke-Blackburn-Bienaymé Reaction (GBBR): This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9][10] For this specific target, 2-amino-3-methylpyridine, benzaldehyde, and a suitable isocyanide would be used. This method is highly efficient and allows for rapid library synthesis but may require specific catalysts (like scandium triflate or iodine) and the handling of odorous isocyanides.[9][11][12]
-
Transition-Metal-Catalyzed Methods: Modern synthetic organic chemistry has introduced various metal-catalyzed approaches. Copper- and iodine-catalyzed aerobic oxidative reactions of 2-aminopyridines with ketones (acetophenone) or other precursors are common.[13][14] These methods can be highly efficient and offer alternative pathways when traditional methods fail, but they may require careful optimization and can introduce metallic impurities that need to be removed.
Question 5: What are the critical reaction parameters to control for a successful synthesis via the condensation route?
Answer:
For the condensation of 2-amino-3-methylpyridine and 2-bromoacetophenone, success hinges on controlling three key parameters:
-
Temperature: Temperature control is a balancing act. Higher temperatures accelerate the desired cyclization but can also promote the decomposition of 2-bromoacetophenone and other side reactions. Monitoring the reaction by TLC is essential to ensure the reaction proceeds to completion without significant byproduct formation. A typical range is 60-80°C.
-
Solvent Choice: The solvent must be able to dissolve the starting materials and the intermediate salt. Polar protic solvents like ethanol are common because they facilitate the SN2 reaction and can be used for subsequent recrystallization. Greener alternatives like aqueous ethanol have also proven effective.[3]
-
Purity of Starting Materials: This cannot be overstated.
-
2-Amino-3-methylpyridine: Impurities can lead to undesired side products. Ensure its purity by checking its melting point or by NMR.
-
2-Bromoacetophenone: This reagent can degrade over time. Using a freshly opened bottle or purifying it before use is recommended. Impurities from the synthesis of this reagent (e.g., acetophenone, dibrominated species) will carry through and complicate the reaction.[15]
-
III. References
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). RSC Advances.
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate.
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health (NIH).
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
-
(PDF) The Groebke‐Blackburn‐Bienaymé Reaction. (n.d.). ResearchGate.
-
The Groebke-Blackburn-Bienaymé Reaction. (2019). National Institutes of Health (NIH).
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC.
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). National Institutes of Health (NIH).
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals.
-
This compound. (n.d.). TCI Chemicals.
-
This compound. (n.d.). MySkinRecipes.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed.
Sources
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 6. This compound | 885-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 8-Methyl-2-phenylimidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of the primary analytical techniques used to verify the structure of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the trustworthiness and reproducibility of your findings.
The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds.[1][2] Its synthesis, often achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, requires meticulous structural verification to rule out isomeric byproducts and confirm the desired regiochemistry.[3][4] This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography for the definitive characterization of this compound.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique provides a complete structural picture. Instead, we rely on a combination of methods, each offering a unique piece of the puzzle. For this compound, the combination of NMR, MS, and potentially X-ray crystallography provides an unassailable confirmation of its structure.
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides information about the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The expected ¹H NMR spectrum of this compound, based on literature data for this and closely related compounds, will exhibit characteristic signals for the pyridine, phenyl, and methyl protons.[1][3]
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound (Expected)[3] | 2-Phenylimidazo[1,2-a]pyridine (Reference)[1] | Rationale for Shift Differences |
| CH₃ | ~2.32 (s, 3H) | - | The singlet at ~2.32 ppm is indicative of the methyl group at the 8-position. |
| H-5 | ~8.05 (d) | ~8.12 (d) | The H-5 proton is the most deshielded of the pyridine ring protons due to its proximity to the bridgehead nitrogen. |
| H-7 | ~7.08-7.17 (m) | ~7.16-7.19 (m) | The methyl group at the 8-position is expected to have a minor shielding effect on the adjacent H-7 proton. |
| H-6 | ~6.73-6.82 (m) | ~6.77-6.79 (t) | The coupling pattern and chemical shift are characteristic of the pyridine ring protons. |
| H-3 | ~8.05 (s, 1H) | ~7.86 (s, 1H) | This singlet corresponds to the proton on the imidazole ring. |
| Phenyl Protons | ~7.42-7.50 (m, 3H), ~7.74-7.78 (m, 2H) | ~7.32-7.46 (m, 3H), ~7.95-7.97 (t, 2H) | These multiplets represent the five protons of the phenyl group at the 2-position. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: The Carbon Backbone
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound (Predicted) | This compound-3-carbaldehyde (Reference)[5] | Rationale for Prediction |
| CH₃ | ~16-18 | - | Typical chemical shift for an aromatic methyl group. |
| C-8 | ~125-127 | ~128.6 | The methyl-substituted carbon. |
| C-2 | ~145-147 | ~147.5 | Carbon bearing the phenyl group. |
| C-3 | ~108-110 | ~120.5 | The formyl group in the reference compound significantly deshields this position. |
| C-5 | ~123-125 | ~115.1 | One of the pyridine ring carbons. |
| C-6 | ~112-114 | ~117.2 | Another pyridine ring carbon. |
| C-7 | ~127-129 | ~132.2 | Pyridine ring carbon adjacent to the methyl-substituted carbon. |
| C-8a (bridgehead) | ~142-144 | ~158.0 | Bridgehead carbon of the fused ring system. |
| Phenyl C (ipso) | ~133-135 | ~129.6 | The carbon of the phenyl ring attached to the imidazo[1,2-a]pyridine core. |
| Phenyl C (ortho, meta, para) | ~125-129 | ~128.7, ~130.2 | Aromatic carbons of the phenyl ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet at ~77.16 ppm.
Caption: 2D NMR techniques establish correlations to confirm the structure. Note: A placeholder image is used. In a real scenario, a chemical structure drawing would be inserted.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of the synthesized compound and information about its fragmentation pattern, which can further corroborate the proposed structure. For this compound (C₁₄H₁₂N₂), the expected exact mass is 208.1000.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Technique | Significance |
| [M+H]⁺ | 209.1073 | ESI | Confirms the molecular weight in soft ionization. |
| M⁺˙ | 208.1000 | EI / HRMS | Provides the exact mass, confirming the molecular formula. |
| [M-CH₃]⁺ | 193.0760 | EI | Loss of the methyl group is a likely fragmentation pathway. |
| [M-Ph]⁺ | 131.0604 | EI | Loss of the phenyl group is another possible fragmentation. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Data Acquisition: Infuse the sample and acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Compare the observed exact mass of the molecular ion with the calculated theoretical mass for the molecular formula C₁₄H₁₂N₂. The difference should be within a few parts per million (ppm).
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms and the connectivity within the molecule, leaving no room for doubt about its identity and stereochemistry. While a specific crystal structure for this compound is not available in the public Cambridge Structural Database, the structures of many closely related derivatives have been reported, confirming the planarity of the fused ring system and providing expected bond lengths and angles.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The resulting model will provide a complete picture of the molecular structure.
Conclusion
The structural confirmation of a synthesized molecule like this compound is a critical step in the research and development pipeline. A combination of ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecular framework, while high-resolution mass spectrometry confirms the elemental composition. When obtainable, single-crystal X-ray crystallography offers the final, definitive proof of the three-dimensional structure. By employing these techniques in a synergistic manner and comparing the obtained data with established literature values for related compounds, researchers can be fully confident in the identity and purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent studies.
References
-
Heravi, M. M., & Zadsirjan, V. (2020). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molbank, 2020(3), M1147. [Link]
-
Nordqvist, A., Nilsson, M. T., Lagerlund, O., Muthas, D., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 3(6), 669-674. [Link]
-
Yadav, G. D., & Adate, P. A. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(58), 33931-33938. [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 373-376. [Link]
-
Lai, D., Hajra, A., & Sinha, S. (2023). Synthesis, Characterization, and Photophysical Investigation of a Dyad Comprising this compound and N-methyl Maleimide for Photoinduced Electron Transfer. ChemistrySelect, 8(28), e202301934. [Link]
-
SpectraBase. (n.d.). 2-Phenylimidazo [1,2-a]pyridine. Wiley-VCH. Retrieved January 22, 2026, from [Link]
- Mosby, W. L. (1961). Heterocyclic Systems with Bridgehead Nitrogen Atoms, Part I. The Chemistry of Heterocyclic Compounds.
-
Anaflous, A., et al. (2008). N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. [Link]
-
Katritzky, A. R., et al. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Li, X., et al. (2023). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 88(17), 12246-12256. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of the Anti-inflammatory Activity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine: A Comparative Guide
This guide provides a comprehensive framework for validating the anti-inflammatory potential of the novel compound 8-Methyl-2-phenylimidazo[1,2-a]pyridine. Drawing upon established methodologies and data from structurally related imidazo[1,2-a]pyridine derivatives, we present a direct comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new anti-inflammatory agents.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Recent studies on close structural analogs of this compound have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] Specifically, compounds such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine have shown high potency against the COX-2 enzyme, suggesting a likely mechanism of action for the target compound of this guide.[3] Furthermore, related derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, indicating a broader impact on inflammatory processes beyond direct enzyme inhibition.[4][5]
This guide will therefore focus on a multi-tiered validation approach, encompassing both in vitro and in vivo models to rigorously assess the anti-inflammatory efficacy of this compound and benchmark its performance against established therapeutics.
Comparative Overview of Anti-inflammatory Agents
A diverse array of drugs is available to manage inflammation, each with a distinct mechanism of action and therapeutic profile. Understanding these differences is crucial for contextualizing the potential of a new chemical entity like this compound.
| Drug Class | Mechanism of Action | Key Advantages | Key Disadvantages | Examples |
| Non-Selective NSAIDs | Inhibit both COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.[5] | Broadly effective for pain and inflammation. | Risk of gastrointestinal ulcers and bleeding due to COX-1 inhibition. | Ibuprofen, Naproxen |
| Selective COX-2 Inhibitors | Preferentially inhibit the COX-2 enzyme, which is upregulated during inflammation.[6] | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] | Potential for cardiovascular side effects. | Celecoxib |
| Corticosteroids | Suppress the immune system and inhibit multiple inflammatory pathways, including the production of prostaglandins and leukotrienes.[7][8] | Potent and broad-spectrum anti-inflammatory effects. | Significant side effects with long-term use, including immunosuppression and metabolic changes.[8] | Prednisone, Dexamethasone |
| This compound (Hypothesized) | Expected to be a selective COX-2 inhibitor based on data from structurally similar compounds.[3] | Potential for potent and selective anti-inflammatory activity with a favorable gastrointestinal safety profile. | Efficacy and full side-effect profile require experimental validation. | N/A |
In Vitro Validation Strategy
The initial validation of this compound should be conducted using a series of in vitro assays to determine its direct effects on key inflammatory pathways.
Cyclooxygenase (COX) Inhibition Assay
The primary hypothesis is that this compound acts as a selective COX-2 inhibitor. This can be directly tested using an in vitro enzyme inhibition assay.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is detected by a fluorometric probe. The reduction in fluorescence in the presence of the test compound indicates COX-2 inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
This compound (test compound)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mix by adding COX Assay Buffer, COX Probe, and COX Cofactor to a microcentrifuge tube.
-
Add the COX-2 enzyme to the wells of the 96-well plate.
-
Add the test compound (this compound) at various concentrations to the designated wells. Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-15 minutes.
-
Calculate the rate of reaction for each well and determine the IC50 value for the test compound.
Expected Outcome and Comparative Data:
Based on the high potency of a close analog (IC50 = 0.07 µM), it is anticipated that this compound will exhibit significant COX-2 inhibitory activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~15 | ~35 | ~0.4 |
| Celecoxib | >100 | ~0.04 | >2500 |
| This compound (Predicted) | >50 | <0.1 | >500 |
Nitric Oxide Production in Macrophages
Chronic inflammation is often associated with the overexpression of inducible nitric oxide synthase (iNOS), leading to excessive nitric oxide (NO) production. The ability of this compound to suppress this process is a key indicator of its anti-inflammatory potential.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates RAW 264.7 macrophages to produce NO via iNOS induction. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Production
The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) is a hallmark of inflammation.[10] The ability of a compound to suppress the release of these cytokines is a strong indicator of its anti-inflammatory efficacy.
Experimental Protocol: ELISA for TNF-α, IL-6, and IL-1β
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant from the LPS-stimulated RAW 264.7 cells (from the nitric oxide assay).[11][12]
Materials:
-
Cell culture supernatants from the nitric oxide assay
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody for the specific cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, then wash and add the enzyme-linked secondary antibody.
-
Incubate, then wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
In Vivo Validation
Following promising in vitro results, the anti-inflammatory activity of this compound should be confirmed in a relevant animal model of acute inflammation. The carrageenan-induced paw edema model is a widely accepted and reproducible assay for this purpose.[13][14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.[16]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound (test compound)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebismometer or digital calipers
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat.
-
Administer the test compound, positive control, or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizing the Pathways and Workflows
To better understand the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the in vitro validation of this compound.
Caption: Hypothesized mechanism of action within the inflammatory signaling cascade.
Conclusion
This guide outlines a robust and comprehensive strategy for the validation of the anti-inflammatory activity of this compound. By employing a combination of in vitro and in vivo assays, researchers can systematically evaluate its efficacy and mechanism of action. The comparative approach, benchmarking against established drugs like Celecoxib and Indomethacin, will provide a clear perspective on its potential as a novel therapeutic agent. Based on the potent COX-2 inhibition observed in closely related analogs, this compound represents a promising candidate for further development in the field of anti-inflammatory therapeutics.
References
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available from: [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. Available from: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. Available from: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. Available from: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. Available from: [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. Available from: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. Available from: [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC - NIH. Available from: [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. Available from: [Link]
-
Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies - NIH. Available from: [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC - NIH. Available from: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available from: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. Available from: [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. Available from: [Link]
-
ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in... - ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. Available from: [Link]
-
Anti-inflammatory activity of 8 m, 8 n, 8 o and INM - ResearchGate. Available from: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed. Available from: [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity - Academia.edu. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. Available from: [Link]
-
Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed. Available from: [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
(PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. Available from: [Link]
-
Cytokine (IL-8, IL-6, TNF-alpha) and soluble TNF receptor-I release from human peripheral blood mononuclear cells after respiratory syncytial virus infection - PMC - NIH. Available from: [Link]
-
Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed. Available from: [Link]
-
IL-6, IL-8 and TNF production by cytokine and lipopolysaccharide-stimulated human renal cortical epithelial cells in vitro - PubMed. Available from: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
- 8. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Analysis of Imidazo[1,2-a]Pyridine Derivatives and Other Ligands for the Translocator Protein (TSPO)
This guide provides a comprehensive comparison of the efficacy of 8-Methyl-2-phenylimidazo[1,2-a]pyridine and its structural class with other established inhibitors of the 18-kDa Translocator Protein (TSPO). Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, underlying mechanisms, and detailed protocols for evaluating ligand affinity.
Introduction: The Significance of the Translocator Protein (TSPO)
The Translocator Protein (TSPO), an 18-kDa transmembrane protein predominantly located on the outer mitochondrial membrane, has emerged as a significant drug target.[1][2] While its expression is relatively low in the healthy central nervous system, it is markedly upregulated in activated microglia and astrocytes during neuroinflammation.[3] This upregulation makes TSPO a valuable biomarker for neuroinflammatory conditions and a promising therapeutic target for a spectrum of neurological and psychiatric disorders.[4] TSPO is implicated in several key cellular processes, including cholesterol transport—the rate-limiting step in neurosteroid synthesis—immunomodulation, and apoptosis.[5]
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[6][7] Derivatives of 2-phenylimidazo[1,2-a]pyridine, including the subject of this guide, this compound, have been identified as potent and selective ligands for TSPO.[8][9][10] This guide will compare the efficacy of this class of compounds with other well-characterized TSPO ligands, providing the scientific context and methodologies required for their evaluation.
Comparative Analysis of TSPO Ligand Efficacy
The efficacy of a TSPO ligand is primarily determined by its binding affinity, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The imidazo[1,2-a]pyridine class of compounds demonstrates a strong binding affinity for TSPO, often in the nanomolar range.
Structure-activity relationship (SAR) studies of 2-phenylimidazo[1,2-a]pyridine derivatives have revealed that substitutions on the imidazopyridine nucleus are critical for high affinity and selectivity for TSPO. Specifically, lipophilic substituents at the 8-position, such as the methyl group in this compound, are crucial for high binding affinity.[10]
Below is a table comparing the binding affinities of several representative TSPO ligands from different chemical classes.
| Ligand Class | Specific Ligand | Binding Affinity (Kᵢ in nM) | Key Characteristics |
| Imidazo[1,2-a]pyridines | Alpidem Analogs | Nanomolar range | High affinity and selectivity, with substitutions at C6 and C8 influencing activity.[9][11] |
| Isoquinoline Carboxamides | PK 11195 ((R)-enantiomer) | 2.9 (human) | A first-generation, high-affinity prototypical TSPO radioligand used extensively in research.[4][12] |
| Benzodiazepines | Ro5-4864 | ~4.1 - 6.0 | A potent and selective ligand for TSPO with neuroprotective effects, though with some off-target effects at high concentrations.[1][12] |
| Arylindol Acetamides | XBD-173 (Emapunil) | High affinity | A second-generation ligand with high selectivity for TSPO.[1] |
| Phenoxyphenylacetamides | PBR28 | ~4 | A second-generation ligand, though its binding can be affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene.[4][13] |
Note: Binding affinities can vary depending on the experimental conditions, tissue/cell type, and the specific radioligand used in the assay.
Signaling Pathways Modulated by TSPO Ligands
TSPO ligands exert their effects by modulating several downstream signaling pathways. The primary and most studied function is the facilitation of cholesterol transport across the outer mitochondrial membrane, which is the initial and rate-limiting step in the synthesis of neurosteroids like allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABA-A receptors, contributing to the anxiolytic and neuroprotective effects of TSPO ligands.
Furthermore, TSPO is associated with the mitochondrial permeability transition pore (mPTP), and its modulation by ligands can influence apoptosis.[2] In the context of neuroinflammation, TSPO ligands have been shown to modulate microglial activation and the release of inflammatory cytokines, potentially through pathways involving the NLRP3 inflammasome.[3][14]
Experimental Protocols: Assessing Ligand Efficacy
The gold standard for quantifying the binding affinity of a novel unlabeled ligand is the competitive radioligand binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay for TSPO
This protocol outlines the determination of the inhibition constant (Kᵢ) for a test compound, such as this compound, against TSPO using [³H]PK 11195 as the radioligand.
1. Materials and Reagents:
-
Biological Sample: Cell membranes from cell lines overexpressing TSPO (e.g., U87MG glioma cells) or tissue homogenates from TSPO-rich tissues (e.g., rat kidney).
-
Radioligand: [³H]PK 11195 (specific activity ~80 Ci/mmol).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.
-
Non-specific Binding Control: Unlabeled PK 11195 (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Liquid Scintillation Counter .
2. Experimental Workflow Diagram:
3. Step-by-Step Methodology:
-
Membrane Preparation: Homogenize TSPO-expressing cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled PK 11195.
-
Test Compound: 50 µL of each concentration of the serially diluted this compound.
-
-
Reaction: To each well, add:
-
150 µL of the membrane preparation (e.g., 20-50 µg protein).
-
50 µL of [³H]PK 11195 (to a final concentration near its Kₔ, e.g., 1-2 nM). The final assay volume should be 250 µL.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with a scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
Where:
-
[L] is the concentration of the radioligand ([³H]PK 11195) used in the assay.
-
Kₔ is the dissociation constant of the radioligand for TSPO.
-
Conclusion
The this compound scaffold represents a promising class of high-affinity ligands for the Translocator Protein (TSPO). Its efficacy, inferred from SAR studies of related compounds, positions it as a potent modulator of this key therapeutic target. Compared to established ligands like PK 11195 and Ro5-4864, the imidazo[1,2-a]pyridine class offers a robust platform for the development of novel diagnostics and therapeutics for neuroinflammatory and psychiatric disorders. The provided experimental protocol offers a validated framework for the precise determination of the binding affinity of these and other novel compounds, ensuring scientific rigor and reproducibility in the drug discovery process.
References
- Fujimoto, K., et al. (2025). Ro5-4864, a translocator protein ligand, regulates T cell-mediated inflammatory responses in skin.
-
PK 11195. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- James, M. L., & Selleri, S. (2022). Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers in Pharmacology, 13, 848601.
- Fujimoto, K., et al. (2025). Ro5-4864, a translocator protein ligand, regulates T cell-mediated inflammatory responses in skin.
- Ma, D., et al. (2015). The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre-B-cell acute lymphoblastic leukemia.
- Koyama, S., et al. (2025). The translocator protein ligand Ro5-4864 inhibits RANKL-induced osteoclastogenesis in mice. Biomedical Research, 46(4), 167-176.
- Ji, B., et al. (2021). Classification of TSPO ligands based on preferential binding to microglia-like TSPO and influence of TSPO polymorphism (rs6971) on their binding affinity.
- Azrad, M., et al. (2020). The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines. International Journal of Molecular Sciences, 21(23), 9031.
- Ma, L., et al. (2020). The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy. Neuroscience, 442, 124-136.
- Yao, J., et al. (2018). TSPO ligand PK11195 improves Alzheimer-related outcomes in aged female 3xTg-AD mice.
- A Technical Guide to the Binding Affinity and Selectivity of Novel TSPO Ligands. (2025). BenchChem.
- Costa, B., et al. (2016). Competition and Saturation Binding Profiles of Various TSPO Ligands Across Species and Tissues. Molecules, 21(10), 1339.
- Owen, D. R., et al. (2012). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine, 53(4), 647-654.
- Mohammadi-Farani, A., et al. (2019). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 27(2), 265-276.
- Serra, M., et al. (2021). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 26(11), 3245.
- Da Pozzo, E., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences, 76, 231-237.
- Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701.
- Da Pozzo, E., et al. (2018).
- Da Pozzo, E., et al. (2020). Important TSPO ligands belonging to different families. Molecules, 25(21), 5036.
- Overall Workflow for Novel TSPO Ligand Evalu
- Taliani, S., et al. (2021). Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging. Current Medicinal Chemistry, 28(32), 6536-6566.
- Da Pozzo, E., et al. (2011). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 21(1), 426-430.
- Barlaam, B., et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4706.
- Costa, B., et al. (2011). Translocator protein ligands as promising therapeutic tools for anxiety disorders. Current Medicinal Chemistry, 18(30), 4697-4706.
- Liu, H., et al. (2013). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4896-4900.
- Freeman-Cook, K. D., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872-4875.
- Wang, X., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305.
-
This compound. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]
- Jain, S., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 356(5), e2200508.
- de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(3), 2741-2776.
- Jain, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Infectious Disorders-Drug Targets, 24(8).
Sources
- 1. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The peripheral-type benzodiazepine receptor: a protein of mitochondrial outer membranes utilizing porphyrins as endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TSPO Radioligands for Neuroinflammation: An Overview | MDPI [mdpi.com]
- 10. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
The Pivotal Role of C8-Methyl Substitution in 2-Phenylimidazo[1,2-a]pyridine Analogs: A Comparative Guide to PI3Kα Inhibition
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure that grants access to a wide array of biological activities.[1][2] Among its numerous derivatives, 8-methyl-2-phenylimidazo[1,2-a]pyridine analogs have emerged as a particularly promising class of compounds, especially in the realm of oncology.[3] This guide provides an in-depth comparison of these analogs, focusing on their structure-activity relationship (SAR) as potent inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα), a critical node in cancer signaling pathways. We will dissect the influence of substitutions at various positions of the imidazo[1,2-a]pyridine core, with a special emphasis on the strategic importance of the 8-methyl group, supported by robust experimental data and detailed protocols for researchers in the field.
The Imidazo[1,2-a]pyridine Core: A Scaffold for Kinase Inhibition
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that serves as a versatile template for drug design. Its rigid structure and the ability to be functionalized at multiple positions (C2, C3, C5, C6, C7, and C8) allow for the fine-tuning of physicochemical properties and biological activity.[4] A significant body of research has demonstrated that derivatives of this scaffold can potently inhibit various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and, most notably, the PI3K/Akt/mTOR pathway.[5][6]
The PI3K signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] The PI3Kα isoform, in particular, is one of the most frequently mutated enzymes in human cancers, making it a prime target for therapeutic intervention.[5][6][7] The development of selective PI3Kα inhibitors based on the imidazo[1,2-a]pyridine scaffold represents a highly promising strategy in oncology drug discovery.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
A systematic analysis of the SAR of 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives has revealed key structural features that govern their potency and selectivity as PI3Kα inhibitors. The general structure for this discussion is presented below:
Figure 1: General chemical structure of 2,6,8-trisubstituted imidazo[1,2-a]pyridine analogs.
The Critical Role of the C8 Position
Substitutions on the pyridine ring, particularly at the C8 position, have a profound impact on the inhibitory activity of these analogs. While a variety of substituents have been explored, the presence of a methyl group at this position is a recurrent motif in potent PI3Kα inhibitors.
The rationale behind the favorable contribution of the 8-methyl group is multifactorial. It can influence the electronic properties of the heterocyclic system and, perhaps more importantly, it can provide beneficial steric interactions within the ATP-binding pocket of PI3Kα. For instance, the methyl group can occupy a small hydrophobic pocket, leading to an enhanced binding affinity.
In a study exploring 2,6,8-substituted imidazo[1,2-a]pyridines, it was observed that modifications at the 8-position were crucial for potency.[5][6][7] While direct comparisons with an 8-H analog were not the primary focus, the consistent use of an 8-methyl group in the most potent compounds synthesized underscores its importance. For example, in a series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, the 8-substituted phenylurea moiety was found to be essential for their excellent anticancer activity against SMMC7721 and HCT116 cells.[8]
Influence of Substituents at the C2 and C6 Positions
With the 8-methyl group being a key anchor, the exploration of substituents at the C2 and C6 positions has allowed for further optimization of PI3Kα inhibition.
-
C2 Position: The 2-phenyl group is a common feature of these analogs. Modifications on this phenyl ring can modulate activity. However, in many potent analogs, this position is often occupied by groups that can engage in hydrogen bonding or other favorable interactions. For instance, a morpholinyl amide substituent at the C2 position has been shown to be beneficial for activity.[5][6][7]
-
C6 Position: The C6 position is another key site for modification. The introduction of various aryl and heteroaryl groups at this position has been a successful strategy to enhance potency. These groups can extend into different regions of the kinase active site, forming additional interactions that contribute to binding affinity.
Comparative Data Analysis: PI3Kα Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 2,6,8-substituted imidazo[1,2-a]pyridine analogs against PI3Kα. This data, extracted from a key study in the field, highlights the SAR trends discussed above.[5][6][7]
| Compound ID | R2 Substituent (C2 Position) | R6 Substituent (C6 Position) | R8 Substituent (C8 Position) | PI3Kα IC50 (nM) |
| PIK-75 | 4-nitrophenylhydrazono | H | CH3 | 5.8 |
| 15 | Morpholinyl amide | H | Br | >10000 |
| 18 | Morpholinyl amide | H | Phenyl | 320 |
| 20 | Morpholinyl amide | H | 4-fluorophenyl | 250 |
| 35 | Morpholinyl amide | 4-pyridyl | CH3 | 150 |
Data is presented as the mean of three independent determinations.
Analysis of the Data:
-
The data clearly demonstrates that the nature of the substituent at the C8 position is critical. A simple bromine at C8 (Compound 15 ) results in a complete loss of activity, whereas aryl groups (Compounds 18 and 20 ) restore activity to the nanomolar range.
-
Compound 35 , which features the optimized combination of a morpholinyl amide at C2, a 4-pyridyl group at C6, and a methyl group at C8, emerges as a highly potent PI3Kα inhibitor with an IC50 of 150 nM.[5][6][7] This underscores the synergistic effect of substitutions at these three key positions.
-
The reference compound, PIK-75 , which also contains an 8-methyl group, exhibits very high potency, further validating the importance of this feature.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The primary mechanism of action for these this compound analogs is the direct inhibition of the PI3Kα enzyme. By binding to the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the downstream inactivation of Akt and mTOR, key proteins that drive cell proliferation and survival. The inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells.[5][6]
Figure 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridines
The synthesis of the target compounds can be achieved through a multi-step sequence, a common approach for this class of heterocycles.[5][6][7][9]
Figure 3: General workflow for the synthesis of 2,6,8-trisubstituted imidazo[1,2-a]pyridine analogs.
Step-by-Step Protocol:
-
Bromination of the Starting 2-aminopyridine: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture until completion (monitored by TLC).
-
Cyclization to form the Imidazo[1,2-a]pyridine Core: The brominated 2-aminopyridine is reacted with a substituted α-bromoacetophenone in a solvent such as ethanol under reflux conditions to yield the 2-phenyl-8-bromo-imidazo[1,2-a]pyridine intermediate.
-
Suzuki Coupling to Introduce the C6-substituent: The 6-bromo-imidazo[1,2-a]pyridine intermediate is subjected to a palladium-catalyzed Suzuki coupling reaction with a suitable boronic acid or ester to introduce the desired R6 substituent.
-
Modification at the C2-position: The substituent at the C2 position is typically introduced via an amide coupling reaction. The corresponding carboxylic acid is activated and reacted with an amine to form the final amide product.
-
Purification: The final compound is purified by column chromatography on silica gel. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro PI3Kα Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[10][11]
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme/Substrate Mixture Preparation: Dilute the PI3Kα enzyme and PI(4,5)P2 substrate in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO), followed by 4 µL of the enzyme/substrate mixture. Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of potent and selective PI3Kα inhibitors. The structure-activity relationship studies clearly indicate that the 8-methyl group, in combination with optimized substituents at the C2 and C6 positions, is a key determinant of high-affinity binding and potent enzymatic inhibition. The lead compounds identified from this class exhibit promising anticancer activity, warranting further preclinical and clinical investigation.
Future research in this area should focus on:
-
Improving Pharmacokinetic Properties: While potent, the in vivo efficacy of these compounds can be enhanced by optimizing their ADME (absorption, distribution, metabolism, and excretion) properties.
-
Exploring Novel Substituents: The synthesis and evaluation of new analogs with diverse substituents at the C2, C6, and other positions could lead to the discovery of even more potent and selective inhibitors.
-
Investigating Dual-Targeting Inhibitors: Given the crosstalk between signaling pathways in cancer, designing imidazo[1,2-a]pyridine analogs that can inhibit both PI3Kα and other key cancer targets (e.g., mTOR, other kinases) could be a promising strategy to overcome drug resistance.
This guide provides a solid foundation for researchers aiming to design and develop the next generation of imidazo[1,2-a]pyridine-based anticancer agents. The detailed SAR analysis, comparative data, and experimental protocols offer the necessary tools to advance this exciting field of drug discovery.
References
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2158601, DOI: 10.1080/14756366.2022.2158601.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 123-127.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- PI3K(p110α[H1047R]/p85α) Kinase Assay.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(20), 4786-4790.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3195.
- High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 51-62.
- Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Application Notes and Protocols for PI3K-IN-41: In Vitro Studies. Benchchem.
- Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 41(25), 5025-5036.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
- This compound. MySkinRecipes.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Indian Journal of Chemistry - Section B, 60B(9), 1272-1279.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. promega.com [promega.com]
- 11. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classic Condensations to Modern Catalysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4] This guide provides a comparative analysis of the most prominent synthetic routes to this privileged heterocycle, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into classical methods and explore the advancements that have led to more efficient, sustainable, and versatile syntheses.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The traditional synthesis of imidazo[1,2-a]pyridines primarily relies on the condensation of 2-aminopyridines with α-halocarbonyl compounds. This method, while foundational, often requires harsh reaction conditions and can be limited in substrate scope.
A significant improvement on this classical approach is the Ortoleva-King reaction , which facilitates a one-pot synthesis from 2-aminopyridines and acetophenones in the presence of iodine.[5] This method proceeds through the in-situ formation of an α-iodoacetophenone, which then reacts with the 2-aminopyridine.
Mechanistic Insight: Ortoleva-King Reaction
The reaction is initiated by the iodination of the acetophenone, followed by nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the activated ketone. Subsequent intramolecular condensation and dehydration afford the final imidazo[1,2-a]pyridine product.
Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction mechanism.
The tandem application of the GBB and Ugi reactions has further expanded the molecular diversity of imidazo[1,2-a]pyridine-containing peptidomimetics. [6][7]This approach involves synthesizing an imidazo[1,2-a]pyridine with a carboxylic acid functionality via the GBB reaction, which then serves as the acid component in a subsequent Ugi four-component reaction. [7]
Modern Synthetic Strategies: Greener and More Direct Routes
In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methodologies. These include microwave-assisted synthesis and direct C-H functionalization.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields in shorter reaction times compared to conventional heating. [8][9]This technique is applicable to various synthetic routes, including the GBB reaction and classical condensations. [10][11]The use of environmentally benign solvents like polyethylene glycol (PEG) and water further enhances the green credentials of these methods. [8][12]
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. [13]This atom-economical approach allows for the introduction of various substituents at different positions of the heterocyclic ring. [13][14]Visible light-induced photocatalysis has proven to be a particularly mild and efficient strategy for C-H functionalization, enabling transformations under environmentally friendly conditions. [14]
Comparative Analysis of Synthesis Routes
The choice of synthetic route for a particular imidazo[1,2-a]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Synthesis Route | Starting Materials | Key Features | Typical Yields | Advantages | Disadvantages |
| Classical Condensation | 2-Aminopyridines, α-haloketones | Two-component reaction | Moderate to Good | Simple, readily available starting materials | Often requires harsh conditions, lachrymatory reagents [1][8] |
| Ortoleva-King Reaction | 2-Aminopyridines, Acetophenones, Iodine | One-pot, tandem reaction | 40-60% [5] | Avoids pre-synthesis of α-haloketones | Moderate yields, use of iodine |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridines, Aldehydes, Isocyanides | Three-component, one-pot | Good to Excellent (up to 99%) [8][10][12] | High atom economy, high diversity, mild conditions | Isocyanides can be toxic and have unpleasant odors |
| Microwave-Assisted | Various (depends on the specific reaction) | Accelerated reaction rates | Good to Excellent [8][12] | Faster reactions, often higher yields, greener solvents | Requires specialized equipment |
| C-H Functionalization | Pre-synthesized Imidazo[1,2-a]pyridines | Direct functionalization of the core | Moderate to Excellent | High atom economy, late-stage modification | May require specific catalysts, regioselectivity can be a challenge |
Experimental Protocols
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction under Ultrasound Irradiation
[4]
Caption: A typical experimental workflow for the GBB reaction.
Step-by-step methodology:
-
To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the appropriate isocyanide (1.0 equiv.), and phenylboronic acid (PBA) (10 mol%).
-
Add water (1 M) to the mixture.
-
Sonicate the resulting mixture in an ultrasonic bath (42 kHz ± 6%) at room temperature for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Purify the crude product by flash column chromatography to afford the corresponding imidazo[1,2-a]pyridine.
One-Pot Synthesis via an Ortoleva-King Reaction
[5] Step-by-step methodology:
-
A mixture of the acetophenone (1.0 equiv.), 2-aminopyridine (2.3 equiv.), and iodine (1.2 equiv.) is heated neat at 110 °C for 4 hours.
-
After cooling to room temperature, an aqueous solution of NaOH is added.
-
The mixture is then heated at 100 °C for 1 hour.
-
After cooling, the product is isolated by extraction and purified by chromatography.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions to highly efficient multicomponent and C-H functionalization strategies. The Groebke-Blackburn-Bienaymé reaction, in particular, offers a versatile and atom-economical route to a wide range of derivatives. Modern techniques such as microwave-assisted synthesis and visible-light photocatalysis are paving the way for greener and more sustainable production of these valuable heterocyclic compounds. The choice of the optimal synthetic route will depend on the specific target molecule and the desired attributes of the synthesis, such as efficiency, cost-effectiveness, and environmental impact. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of syntheses for novel imidazo[1,2-a]pyridine derivatives.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. Available from: [Link]
-
Nikolova, S., & Tsenkova, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34475–34487. Available from: [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]
-
Martínez-Urbina, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1639. Available from: [Link]
-
Reyes-González, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5001. Available from: [Link]
-
Nikolova, S., & Tsenkova, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34475–34487. Available from: [Link]
-
Samanta, S., & Guchhait, S. K. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(85), 12791–12808. Available from: [Link]
-
Krasavin, M., & Dar’in, D. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. Available from: [Link]
-
Guchhait, S. K., & Samanta, S. (2013). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 11(46), 8036–8053. Available from: [Link]
-
Dereka, B., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(12), 5235–5247. Available from: [Link]
-
Krasavin, M., & Dar’in, D. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. Available from: [Link]
-
Bautista-Hernández, C. I., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(1), 125–133. Available from: [Link]
-
Sharma, A., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(7), 2846–2855. Available from: [Link]
-
Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(13), 5035. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry, 88(18), 13035–13045. Available from: [Link]
-
van der Heijden, L. M., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2018(48), 6749–6771. Available from: [Link]
-
Cherkupally, P., & Ramana, C. V. (2012). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Organic & Biomolecular Chemistry, 10(40), 8113–8117. Available from: [Link]
-
Martínez-Urbina, M. A., et al. (2025). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2020). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 42(5), 2235-2246. Available from: [Link]
-
Dereka, B., et al. (2012). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ResearchGate. Available from: [Link]
-
Guchhait, S. K., & Samanta, S. (2013). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2012). Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives. Molecules, 17(11), 12791–12802. Available from: [Link]
-
Sbarra, L., et al. (2022). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 27(19), 6537. Available from: [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine and its Analogs
For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a subject of intense investigation due to its versatile therapeutic potential.[1][2][3][4][5][6][7] This guide provides a comparative overview of the in vitro and in vivo studies of this class of compounds, with a focus on methodologies applicable to 8-Methyl-2-phenylimidazo[1,2-a]pyridine . While direct and comprehensive experimental data for this specific molecule is limited in published literature, this guide will leverage data from its close derivatives to provide a framework for its potential biological activities and the experimental approaches to elucidate them.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of several approved drugs.[5][6][7] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][7][8][9][10][11] This guide will synthesize findings from various studies to present a cohesive understanding of how to approach the preclinical evaluation of compounds like this compound.
I. In Vitro Studies: Unraveling Cellular Mechanisms
In vitro assays are fundamental in determining the biological activity of a compound at the cellular and molecular level. For the imidazo[1,2-a]pyridine class, these studies have been crucial in identifying mechanisms of action and prioritizing candidates for further development.
A. Anti-inflammatory Activity
A notable study on a structurally related compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) , sheds light on the potential anti-inflammatory properties of 8-methyl-substituted imidazo[1,2-a]pyridines.[8] The study investigated the effect of MIA on breast and ovarian cancer cell lines, revealing a potent anti-inflammatory effect mediated through the modulation of the STAT3/NF-κB signaling pathway.[8]
Key In Vitro Assays for Anti-inflammatory Activity:
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic concentration of the compound.
-
NF-κB Activity Assay (ELISA): To measure the inhibition of NF-κB, a key transcription factor in inflammation.
-
Cytokine Measurement (ELISA): To quantify the reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
Gene Expression Analysis (qPCR): To assess the downregulation of inflammatory genes like iNOS and COX-2.
-
Western Blotting: To analyze the protein levels involved in the signaling pathway (e.g., p-STAT3, IκBα).
Experimental Protocol: NF-κB p65 Activity Assay
-
Cell Seeding: Seed MDA-MB-231 or SKOV3 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24 hours.
-
Nuclear Extraction: Prepare nuclear extracts from the treated and untreated cells using a nuclear extraction kit.
-
ELISA: Perform an ELISA-based NF-κB p65 activity assay according to the manufacturer's instructions. This typically involves the binding of the active p65 subunit from the nuclear extract to an oligonucleotide containing the NF-κB consensus site coated on the plate.
-
Detection: Use a specific primary antibody for NF-κB p65, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of active NF-κB p65.
B. Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anticancer agents.[9][12][13][14][15] Studies on various derivatives have demonstrated cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[13][15][16]
Quantitative Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [13][15] |
| IP-6 | HCC1937 (Breast) | 47.7 | [13][15] |
| IP-7 | HCC1937 (Breast) | 79.6 | [13][15] |
| Compound 12 | HT-29 (Colon) | 4.15 | [9] |
| Compound 14 | B16F10 (Melanoma) | 21.75 | [9] |
| Compound 18 | MCF-7 (Breast) | 14.81 | [9] |
Signaling Pathway Implicated in Anti-inflammatory Action
Caption: A typical workflow for evaluating the in vivo anticancer efficacy of a test compound.
III. Bridging In Vitro and In Vivo: A Comparative Discussion
The primary challenge in the preclinical development of this compound is the current lack of direct, publicly available data linking its in vitro activity to in vivo efficacy. However, by examining its derivatives, we can draw logical inferences and design a robust research plan.
The potent in vitro anti-inflammatory activity observed with the 8-methyl derivative (MIA) via the STAT3/NF-κB pathway strongly suggests that this compound should be evaluated using similar assays. A key question for subsequent in vivo studies would be whether this mechanism translates into systemic anti-inflammatory effects and if the compound exhibits a favorable pharmacokinetic and safety profile.
Similarly, the significant tumor growth inhibition seen with other imidazo[1,2-a]pyridine derivatives in xenograft models provides a strong rationale for investigating the anticancer properties of this compound. An ideal research cascade would involve initial broad in vitro screening against a panel of cancer cell lines, followed by mechanistic studies (e.g., cell cycle analysis, apoptosis assays) for the most sensitive lines, and finally, validation in relevant in vivo models.
IV. Conclusion and Future Directions
While the imidazo[1,2-a]pyridine scaffold is a fertile ground for the discovery of new therapeutic agents, a thorough and systematic evaluation of each new derivative is paramount. For this compound, the path forward is clear: a comprehensive in vitro characterization of its biological activities, followed by well-designed in vivo studies to assess its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on this endeavor. The key to unlocking the full potential of this promising compound lies in bridging the gap between its performance in a culture dish and its efficacy in a complex biological system.
References
Sources
- 1. Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] This guide provides an in-depth comparative analysis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, a key derivative, against its structural analogs. By presenting a cross-validation of experimental results, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic strategies and drug discovery pipelines.
Introduction to the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic ring structure with a bridgehead nitrogen atom. This unique arrangement confers upon it a range of desirable pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[2][5] The substituent at the 2-position, in this case, a phenyl group, and modifications on the pyridine ring, such as the 8-methyl group, significantly influence the molecule's biological activity and physicochemical properties. This guide will focus on elucidating the experimental nuances of this compound and comparing them with the parent compound, 2-phenylimidazo[1,2-a]pyridine, and another positional isomer, 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
Comparative Synthesis and Mechanistic Insights
The synthesis of 2-arylimidazo[1,2-a]pyridines is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone, a reaction with a rich history in heterocyclic chemistry.[5][6] Modern iterations of this synthesis have focused on improving yields, reducing reaction times, and employing greener reaction conditions.
Below is a logical workflow for the synthesis of the target compounds.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The following protocols are based on established, efficient, and reproducible methods, allowing for a direct comparison of the synthetic outcomes.
Protocol 1: Synthesis of this compound
-
To a solution of 2-amino-3-methylpyridine (1.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL), add phenacyl bromide (1.0 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure white crystals of this compound.
Protocol 2: Synthesis of 2-phenylimidazo[1,2-a]pyridine (Comparative Example)
-
Follow Protocol 1, substituting 2-amino-3-methylpyridine with 2-aminopyridine (1.0 mmol).
-
The reaction is typically complete within 1-2 hours.
-
Work-up and purification are identical to Protocol 1.
Protocol 3: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine (Comparative Example)
-
Follow Protocol 1, substituting 2-amino-3-methylpyridine with 2-amino-4-methylpyridine (1.0 mmol).
-
The reaction time is comparable to the synthesis of the 8-methyl isomer (2-3 hours).
-
Work-up and purification are identical to Protocol 1.
Cross-Validation of Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compounds were confirmed by melting point determination and spectroscopic analysis. The following tables provide a comparative summary of the experimental data.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | C₁₄H₁₂N₂ | 208.26 | 103–105 | ~69 | |
| 2-phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | 194.23 | 135-137 | ~82 | [6] |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | C₁₄H₁₂N₂ | 208.26 | 148-150 | ~88 |
Spectroscopic Data Comparison
Spectroscopic data is crucial for the unambiguous identification of the target molecules. The following table compares the key ¹H NMR and IR spectral data.
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Reference |
| This compound | 2.32 (s, 3H), 6.73–6.82 (m, 1H), 7.08–7.17 (m, 2H), 7.42–7.50 (m, 3H), 7.74–7.78 (m, 2H), 8.05 (s, 1H) | 3133, 2920, 1635, 1505, 1480, 1374 | |
| 2-phenylimidazo[1,2-a]pyridine | 6.77–6.79 (t, 1H), 7.16–7.19 (m, 1H), 7.32–7.35 (t, 1H), 7.43–7.46 (m, 2H), 7.63–7.65 (d, 1H), 7.86 (s, 1H), 7.95–7.97 (t, 2H), 8.12 (d, 1H) | 3050, 1630, 1510, 1440, 1340 | [6][7] |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 2.48 (s, 3H), 6.96 (d, 1H), 7.07 (d, 1H), 7.41-7.55 (m, 5H), 7.65 (d, 1H), 8.01 (dd, 2H) | 3028, 1614, 1521, 1475, 1398 | [8] |
Expert Analysis of Spectroscopic Data: The position of the methyl group significantly influences the chemical shifts in the ¹H NMR spectrum. For the 8-methyl isomer, the methyl protons appear as a singlet at ~2.32 ppm. In contrast, the 7-methyl isomer's methyl protons are observed slightly downfield at ~2.48 ppm. The aromatic region for each compound displays a unique splitting pattern, which is diagnostic for the substitution pattern on the pyridine ring. These distinct spectroscopic fingerprints are essential for quality control and batch-to-batch consistency in a drug development setting.
Biological Activity and Structure-Activity Relationship (SAR)
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][5] The introduction of a methyl group at either the 7 or 8 position can modulate this activity.
Caption: Relationship between structure, properties, and activity.
While a comprehensive biological screening is beyond the scope of this guide, literature suggests that even minor structural modifications on the imidazo[1,2-a]pyridine ring can lead to significant changes in biological activity. For instance, various derivatives have shown potent activity as selective COX-2 inhibitors, with the nature and position of substituents playing a critical role in their potency and selectivity.[9] The 8-methyl group, in particular, has been incorporated into molecules investigated for their potential as electron donors in organic electronics, highlighting the versatility of this scaffold beyond pharmaceutical applications.
Conclusion and Future Directions
This guide has provided a comparative cross-validation of the experimental results for this compound and its close structural analogs. The presented data, from synthetic protocols to spectroscopic characterization, offers a robust framework for researchers working with this important class of compounds. The subtle yet significant differences in physicochemical properties and spectroscopic data underscore the importance of careful and thorough characterization.
Future research should focus on expanding the library of substituted 2-phenylimidazo[1,2-a]pyridines and conducting systematic quantitative structure-activity relationship (QSAR) studies. This will enable a more predictive approach to designing novel derivatives with enhanced therapeutic potential. Furthermore, exploring greener and more atom-economical synthetic routes will be crucial for the sustainable development of these valuable molecules.
References
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (URL not available)
- Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine deriv
-
Imidazo[1,2-a]pyridine synthesis. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]
- EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar - ERIC. (URL not available)
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL not available)
- (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (URL not available)
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL not available)
- Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine deriv
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. [Link]
- Biologically active imidazo-[1,2-a]-pyridine deriv
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine | Asian Journal of Chemistry. (URL not available)
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
- Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermedi
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers: Unraveling Structure-Function Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold, a fused bicyclic aromatic heterocycle, represents a "privileged" structure in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1] This guide provides an in-depth, objective comparison of the biological activities of the four major isomers of imidazopyridine: imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the nuanced landscape of imidazopyridine isomerism in drug discovery.
The arrangement of the nitrogen atoms within the fused ring system dictates the unique physicochemical properties of each isomer, profoundly influencing their interaction with biological targets. While imidazo[1,2-a]pyridines are the most extensively studied and commercially successful, a comprehensive understanding of the therapeutic potential of all isomers is crucial for the rational design of novel and more effective drug candidates.[1][2]
The Isomeric Landscape of Imidazopyridines
The four principal isomers of imidazopyridine are distinguished by the position of the nitrogen atom in the pyridine ring relative to the imidazole fusion. This structural variance impacts electron distribution, hydrogen bonding capacity, and overall molecular geometry, which are key determinants of biological activity.[3][4]
Figure 1. Chemical structures of the four major imidazopyridine isomers.
Anticancer Activity: A Tale of Isomeric Divergence
The imidazopyridine scaffold has yielded a plethora of potent anticancer agents, with the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine isomers being the most explored in this therapeutic area.[5][6]
Imidazo[1,2-a]pyridines: The Clinical Frontrunners
Derivatives of imidazo[1,2-a]pyridine have demonstrated broad-spectrum anticancer activity by targeting various key signaling pathways involved in tumorigenesis and cell proliferation.[5] Notably, they have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), protein kinases, and microtubule polymerization.[7][8][9]
One of the key mechanisms of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Wnt/β-catenin signaling pathway, which is frequently deregulated in various cancers.[10] The binding of these compounds to components of this pathway can lead to the downregulation of target genes like c-myc and cyclin D1, ultimately resulting in decreased cell proliferation.[10]
Imidazo[4,5-b]pyridines: Purine Isosteres with Potent Cytotoxicity
The structural resemblance of imidazo[4,5-b]pyridines to endogenous purines allows them to act as effective purine isosteres, interfering with nucleic acid and protein synthesis in cancer cells. This isomeric scaffold has been the basis for the development of cytotoxic agents with significant activity against a range of cancer cell lines, including those exhibiting multidrug resistance.[6]
Derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine have shown moderate cytotoxic activity against breast (MCF-7, MDA-MB-468), leukemia (K562), and bone (SaOS2) cancer cell lines.[6]
Comparative Insights and Structure-Activity Relationships
While direct head-to-head comparative studies of the anticancer activity of all four isomers are limited, the available data suggests that both imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines are highly promising scaffolds for the development of novel anticancer drugs. The specific substitutions on the core ring system play a crucial role in determining the potency and selectivity of these compounds. For instance, in a series of imidazo[1,2-a]pyridine-oxadiazole hybrids, one derivative exhibited high potency against lung cancer cells (A549) with an IC50 value of 2.8 µM.[8]
Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives against Various Cancer Cell Lines
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Novel Hybrid 6d | A549 (Lung) | 2.8 | [8] |
| Imidazo[1,2-a]pyridine | PI3K Inhibitor 12 | A375 (Melanoma) | 0.14 | [7] |
| Imidazo[1,2-a]pyridine | PI3K Inhibitor 12 | HeLa (Cervical) | 0.21 | [7] |
| Imidazo[4,5-b]pyridine | 2,3-diaryl derivative | K562 (Leukemia) | 42-57 | [6] |
| Imidazo[4,5-b]pyridine | 2,3-diaryl derivative | MCF-7 (Breast) | 44-72 | [6] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
Imidazopyridine isomers have also emerged as a promising class of antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.
Imidazo[1,2-a]pyridines: Targeting Drug-Resistant Pathogens
The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its antitubercular activity.[11] Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[11] The mechanism of action for some of these compounds involves the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis.[12]
Imidazo[4,5-b]pyridines: Activity Against Gram-Positive and Gram-Negative Bacteria
Imidazo[4,5-b]pyridine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] For example, certain amidino-substituted imidazo[4,5-b]pyridines have displayed moderate activity against E. coli.[3]
Comparative Antimicrobial Potential
While comprehensive comparative studies are scarce, the available evidence suggests that both imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines are valuable scaffolds for the development of new antimicrobial agents. The ability of imidazo[1,2-a]pyridine derivatives to target drug-resistant strains of M. tuberculosis is particularly noteworthy.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Imidazopyridine Derivatives
| Isomer | Derivative | Microorganism | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine | Analog 15 | M. tuberculosis | 0.02 | [11] |
| Imidazo[1,2-a]pyridine | Analog 18 | M. tuberculosis | 0.004 | [11] |
| Imidazo[4,5-b]pyridine | Amidino derivative 14 | E. coli | 32 | [3] |
Anti-inflammatory and Neurological Activities: A Glimpse into Further Therapeutic Potential
Beyond their anticancer and antimicrobial properties, imidazopyridine isomers have shown promise in other therapeutic areas, including the treatment of inflammation and neurological disorders.
Anti-inflammatory Effects
Miroprofen, an imidazo[1,2-a]pyridine derivative, has demonstrated anti-inflammatory activity comparable to indomethacin in various experimental models.[13] Additionally, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have exhibited selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]
Neurological Applications
A comprehensive review of imidazopyridine-based ligands has highlighted their potential in treating a range of central nervous system (CNS) disorders, including psychiatric and neurodegenerative diseases.[14] All four major isomers have been explored as ligands for various molecular targets in the CNS.[14] Notably, imidazo[1,2-a]pyridines like zolpidem and alpidem are well-known drugs for insomnia and anxiety, acting as GABA-A receptor agonists.[15] The other isomers, including imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, have also been investigated for their interaction with various receptors and enzymes in the brain, suggesting a broad potential for the development of novel CNS-active drugs.[14]
Experimental Protocols: A Foundation for Comparative Evaluation
The biological activities of imidazopyridine isomers are typically evaluated using a range of standardized in vitro and in vivo assays. A fundamental understanding of these methodologies is essential for interpreting and comparing experimental data.
In Vitro Cytotoxicity Assessment: The MTT Assay
A common method for determining the anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2. A generalized workflow for determining the in vitro cytotoxicity of imidazopyridine isomers using the MTT assay.
Conclusion and Future Directions
The imidazopyridine scaffold, in its various isomeric forms, continues to be a rich source of biologically active compounds with significant therapeutic potential. While the imidazo[1,2-a]pyridine isomer has historically dominated the landscape of approved drugs, this guide highlights the compelling evidence for the diverse and potent activities of the other isomers.
A critical analysis of the existing literature reveals a clear need for more direct, head-to-head comparative studies of all four major isomers across a range of biological assays. Such studies would provide invaluable insights into the nuanced structure-activity relationships governed by the isomeric form of the imidazopyridine core. This deeper understanding will undoubtedly fuel the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
For researchers in the field, a systematic exploration of the less-studied isomers, particularly imidazo[1,5-a]pyridine and imidazo[4,5-c]pyridine, in the context of anticancer and antimicrobial drug discovery, represents a promising avenue for innovation. Furthermore, the elucidation of the precise molecular mechanisms of action for the most potent derivatives will be crucial for their advancement through the drug development pipeline. The versatile and tunable nature of the imidazopyridine scaffold ensures its continued prominence in the quest for novel and effective treatments for a wide spectrum of human diseases.
References
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Zhang, H., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 464-471. [Link]
-
Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 728-740. [Link]
-
Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
Ferreira, L. A. P., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Kumar, A., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
-
La Gatta, S., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5786. [Link]
-
Staszowska-Karkut, M., & Sławiński, J. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(18), 4293. [Link]
-
Maruyama, Y., et al. (1981). Anti-inflammatory activity of an imidazopyridine derivative (miroprofen). Arzneimittel-Forschung, 31(7), 1111-1116. [Link]
-
G. Krishnamurthy, et al. (2015). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2948-2952. [Link]
-
Abouzid, K. M., et al. (2016). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 21(11), 1519. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Anderson, R., et al. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Inflammopharmacology, 16(5), 223-228. [Link]
-
Uslu, R., & Öcal, N. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Karkut-Staszowska, M., & Sławiński, J. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569. [Link]
-
Karkut-Staszowska, M., & Sławiński, J. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569. [Link]
-
Kumar, K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1117-1121. [Link]
-
Rosen, H., et al. (2013). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 4(11), 1082-1086. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Narayan, A., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
Deb, P., & Guchhait, S. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 834-855. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of an imidazopyridine derivative (miroprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Selectivity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine: A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant agents.[1][2][3][4] Compounds bearing this core have demonstrated a remarkable diversity of pharmacological activities, targeting a range of proteins from ion channels to kinases.[5][6] This guide provides an in-depth, comparative analysis of the experimental strategies required to rigorously assess the target selectivity of a specific derivative, 8-Methyl-2-phenylimidazo[1,2-a]pyridine. Our investigation will focus on its potential interactions with three primary target classes historically associated with this scaffold: kinases (specifically STAT3 and PI3Kα) , the translocator protein (TSPO) , and GABA-A receptors .
For researchers and drug development professionals, understanding a compound's selectivity is paramount. It not only elucidates the mechanism of action but also preemptively identifies potential off-target effects that could lead to toxicity or undesirable side effects. This guide is structured to provide both the conceptual framework and the practical, step-by-step protocols for a comprehensive selectivity assessment.
The Rationale for a Multi-Target Selectivity Assessment
The decision to evaluate this compound against this specific panel of targets is rooted in extensive preclinical and clinical data for structurally related compounds.
-
Kinase Inhibition: Several imidazo[1,2-a]pyridine derivatives have emerged as potent kinase inhibitors. Notably, substituted versions of this scaffold have been identified as selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and Phosphoinositide 3-kinase alpha (PI3Kα), both of which are critical targets in oncology.[1][7][8][9][10][11][12] A recent study on a synthesized 8-methyl derivative highlighted its modulatory effects on the STAT3/NF-κB signaling pathway, reinforcing the need for direct kinase activity assessment.[7][13]
-
Translocator Protein (TSPO) Binding: The 2-phenylimidazo[1,2-a]pyridine framework is a known high-affinity ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[14][15][16] TSPO is implicated in a variety of cellular processes, including steroidogenesis and inflammation, making it a crucial off-target consideration.
-
GABA-A Receptor Modulation: The most prominent members of the imidazo[1,2-a]pyridine class are the non-benzodiazepine hypnotics, zolpidem (Ambien®), and the anxiolytic, alpidem.[5][17][18][19] These drugs act as selective modulators of specific GABA-A receptor subtypes.[17] While our subject compound has a different substitution pattern, the potential for interaction with this major inhibitory neurotransmitter receptor in the central nervous system cannot be disregarded.
The following diagram illustrates the proposed multi-pronged approach to characterizing the selectivity profile of this compound.
Caption: General workflow for in vitro biochemical assays.
Tier 2: Cell-Based Functional Assays
Once a significant interaction is identified in the biochemical assays (e.g., an IC50 or Ki in the low micromolar range or better), it is crucial to validate this activity in a more physiologically relevant cellular context. [3] 1. Cellular Kinase Phosphorylation Assay (for STAT3 and PI3Kα)
-
Objective: To determine if the compound can inhibit the phosphorylation of the kinase's downstream targets in a cellular environment.
-
Methodology:
-
Cell Lines: Select cell lines with constitutively active or growth factor-stimulated STAT3 or PI3K/Akt signaling pathways (e.g., various cancer cell lines).
-
Assay Principle: Treat the cells with the compound, then lyse the cells and use an immunoassay (e.g., Western blot or a plate-based ELISA) to detect the levels of the phosphorylated form of the target or its downstream substrate (e.g., phospho-STAT3 or phospho-Akt).
-
Procedure: a. Plate cells and allow them to adhere. b. Treat the cells with a concentration range of this compound for a specified time. c. If necessary, stimulate the pathway with an appropriate agonist (e.g., IL-6 for STAT3). d. Lyse the cells and quantify the levels of the phosphorylated protein and total protein (as a loading control).
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal and plot the percentage of inhibition against the compound concentration to determine the cellular IC50.
-
2. Steroidogenesis Assay (for TSPO)
-
Objective: To assess the functional consequence of TSPO binding by measuring steroid production.
-
Methodology:
-
Cell Lines: Use steroidogenic cells, such as Leydig cells or adrenal cells.
-
Assay Principle: TSPO activation leads to the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. The production of a downstream steroid (e.g., progesterone or pregnenolone) is measured.
-
Procedure: a. Treat the cells with the compound. b. Collect the cell culture medium. c. Quantify the concentration of the steroid in the medium using an ELISA or LC-MS/MS.
-
Data Analysis: Compare the amount of steroid produced in the treated cells to that in vehicle-treated control cells.
-
Tier 3: Broader Selectivity Profiling and In Vivo Models
For compounds that demonstrate high potency and selectivity for a particular target, a broader kinase panel screening (e.g., against hundreds of kinases) is recommended to identify any unforeseen off-target kinase interactions. Should a lead candidate emerge, progression to in vivo models is the next logical step to evaluate efficacy and tolerability.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table to facilitate direct comparison of the compound's potency across the different target classes.
| Target | Assay Type | Metric | This compound | Reference Compound 1 | Reference Compound 2 |
| STAT3 | Biochemical | IC50 | Experimental Value | Stattic (IC50 ~5 µM) | N/A |
| PI3Kα | Biochemical | IC50 | Experimental Value | Alpelisib (IC50 ~5 nM) | N/A |
| TSPO | Radioligand Binding | Ki | Experimental Value | PK 11195 (Ki ~1 nM) | N/A |
| GABA-A (Bz site) | Radioligand Binding | Ki | Experimental Value | Diazepam (Ki ~1-5 nM) | N/A |
| STAT3 | Cellular | IC50 | Experimental Value | Stattic | N/A |
| PI3K/Akt Pathway | Cellular | IC50 | Experimental Value | Alpelisib | N/A |
Note: Reference compound values are approximate and for illustrative purposes.
A highly selective compound will exhibit a significantly lower IC50 or Ki for its primary target compared to other targets. A selectivity ratio of at least 100-fold is often considered a benchmark for a promising lead compound.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a proven platform for the development of potent and selective therapeutic agents. A systematic and multi-pronged approach to assessing the selectivity of novel derivatives like this compound is not just a matter of scientific rigor but a critical step in de-risking a drug discovery program. By employing the biochemical and cell-based assays outlined in this guide, researchers can build a comprehensive selectivity profile, enabling informed decisions on the path to identifying the next generation of therapeutics. This structured approach, grounded in the historical context of the scaffold's pharmacology, provides the most efficient and reliable path to understanding the true therapeutic potential of this promising compound.
References
-
da Silva, A. C. M., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Yar, R., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [Link]
-
Li, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (2023). Alpidem. [Link]
-
Bouchette, D., et al. (2023). Zolpidem. In: StatPearls. StatPearls Publishing. [Link]
-
Ahmadi, S., et al. (2023). Severe chronic abuse of zolpidem for over 10 years: a case report and review of similar cases. Frontiers in Psychiatry. [Link]
-
Jain, S., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]
-
Zivkovic, I., et al. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior. [Link]
-
Poisbeau, P., et al. (1998). 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. British Journal of Pharmacology. [Link]
-
Zhang, H., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry. [Link]
-
Drug Central. (n.d.). Alpidem. [Link]
-
Sharma, A., & Kumar, V. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Ocasio, C. A., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
American Addiction Centers. (2023). Long Term Side Effects of Ambien. [Link]
-
Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Journal of Medicinal Chemistry. [Link]
-
Wang, X., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]
-
Albert, D. H., et al. (2006). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Narayan, S., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Chen, C. Y., et al. (2022). Euphoric effect induced by zolpidem: a case study of magnetoencephalography. BMC Psychiatry. [Link]
-
PubChem. (n.d.). Alpidem. [Link]
-
Yar, R., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]
-
WebMD. (2023). Zolpidem (Ambien): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Taylor & Francis. (n.d.). Alpidem – Knowledge and References. [Link]
-
Da Settimo, A., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry. [Link]
-
Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. oceanomics.eu [oceanomics.eu]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpidem - Wikipedia [en.wikipedia.org]
- 18. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Methyl-2-phenylimidazo[1,2-a]pyridine (CAS No. 885-89-2). As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure that every protocol is a self-validating system of safety and compliance. The procedures outlined are grounded in established laboratory safety principles for handling nitrogen-containing heterocyclic compounds.
Hazard Assessment and Waste Profile
This compound is a nitrogen-containing heterocyclic compound, a class of molecules prevalent in medicinal chemistry and materials science.[1][2] While comprehensive toxicological data for this specific molecule is not fully established, the precautionary principle dictates that it be treated as a hazardous substance based on the profiles of structurally similar imidazo[1,2-a]pyridine derivatives.[3][4]
The parent compound, imidazo[1,2-a]pyridine, and its analogues are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] Therefore, for the purposes of waste management, this compound must be classified as hazardous chemical waste .[7] Disposal via sink drains or in regular trash is strictly prohibited.[7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 885-89-2 | [9] |
| Molecular Formula | C₁₄H₁₂N₂ | [9] |
| Molecular Weight | 208.26 g/mol | [9] |
| Appearance | Solid | [9] |
| Melting Point | 108 °C |[9] |
The Cornerstone of Safe Disposal: Waste Segregation
The single most critical step in chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. This compound is an organic compound and must be segregated from incompatible materials.
Key Incompatibilities:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates)
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid)
-
Strong Bases: (e.g., sodium hydroxide)
-
Reducing Agents
The following diagram illustrates the initial decision-making process for waste segregation at the point of generation.
Caption: Initial waste segregation workflow.
Step-by-Step Disposal Protocols
Adherence to these protocols ensures safety and compliance with institutional and regulatory standards.[11] All hazardous waste must be collected by your institution's Environmental Health & Safety (EHS) department or an equivalent licensed contractor.[7]
This protocol applies to the original product container holding the pure, unused solid chemical.
-
Designate as Waste: Once the decision is made to discard the chemical, it is officially classified as waste.[7]
-
Ensure Proper Labeling: The manufacturer's label must be intact and legible. If it is not, affix a "Hazardous Waste" label detailing the full chemical name ("this compound") and any known hazards.
-
Secure the Container: Ensure the container cap is tightly sealed.
-
Transfer to Satellite Accumulation Area (SAA): Place the sealed container in your laboratory's designated SAA.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a collection of the hazardous waste.
This protocol covers items such as contaminated gloves, weigh boats, paper towels, or silica gel from chromatography.
-
Waste Collection: Place all contaminated solid materials into a designated, compatible container. This can be a heavy-duty, sealable plastic bag (double-bagging is recommended) or a clearly marked, rigid container with a lid.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. List all chemical contaminants, including "this compound".
-
Storage: Keep the solid waste container sealed when not in use and store it within the SAA.[10]
-
Arrange for Pickup: Once the container is full, schedule a pickup with your EHS office.
This protocol applies to solutions containing the compound, as well as solvent rinses from cleaning contaminated glassware.
-
Prohibition of Sewer Disposal: Under no circumstances should solutions containing this organic compound be poured down the drain.[8] This action violates environmental regulations and can compromise the water treatment system.
-
Identify Waste Stream: This waste should be added to your laboratory's "Non-Halogenated Organic Liquid Waste" stream, provided it has not been mixed with halogenated solvents.
-
Container Management: Use only designated hazardous waste containers that are chemically compatible and have a secure, sealing cap.[12] Never use food-grade containers.[10]
-
Log Contents: As waste is added, update the container's hazardous waste label with the chemical name and its estimated concentration and volume. Accurate characterization is a legal requirement.
-
Storage and Pickup: Keep the container tightly closed and stored in secondary containment (e.g., a spill tray) within the SAA.[13] Arrange for EHS pickup when the container is full.
An "empty" container that once held a hazardous chemical is not considered regular trash until properly decontaminated.[7] Given the uncharacterized toxicity of this compound, a stringent triple-rinse procedure is mandatory.[12]
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone, ethanol) to the container. The solvent must be capable of dissolving the compound.
-
Collect Rinsate: Seal and agitate the container to rinse all interior surfaces. Crucially, this first rinse must be decanted into your hazardous liquid waste container. [12] It is now hazardous waste.
-
Repeat Rinse: Repeat the rinsing procedure two more times. For a compound with unknown acute toxicity, it is best practice to collect all three rinses as hazardous waste.[12]
-
Final Disposal: After the triple rinse, allow the container to air-dry completely in a fume hood. Once dry, deface or remove the original chemical label.[13] The container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling or trash), according to your institutional policy.
Comprehensive Disposal Workflow
The following diagram provides a comprehensive overview of the entire disposal decision-making process, from generation to final handoff.
Caption: Comprehensive disposal decision workflow.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.
References
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Imidazo(1,2-a)pyridine . PubChem, National Center for Biotechnology Information. [Link]
-
This compound . MySkinRecipes. [Link]
-
MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol . Capot Chemical. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry . ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine . University of Washington. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
2-phenylimidazo[1,2-a]pyridine . Chemsrc. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents . SpringerLink. [Link]
-
Nitrogen Disposal, Urea Cycle, Ammonia . Britannica. [Link]
-
Disposal and destruction of diversion-risk medicine waste . Queensland Health. [Link]
-
Metabolism of five membered nitrogen containing heterocycles . Hypha Discovery. [Link]
-
2-Phenylimidazo(1,2-a)pyridine . PubChem, National Center for Biotechnology Information. [Link]
-
Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications . MDPI. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview . PubMed Central, National Institutes of Health. [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals . ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . BIO Web of Conferences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. capotchem.com [capotchem.com]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. This compound [myskinrecipes.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. acewaste.com.au [acewaste.com.au]
Operational Guide: Personal Protective Equipment and Safe Handling of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This guide provides essential safety protocols and operational procedures for the handling of 8-Methyl-2-phenylimidazo[1,2-a]pyridine (CAS RN: 885-89-2). As specific toxicological data for this compound is not extensively published, our recommendations are grounded in a conservative approach, leveraging safety data from structurally analogous compounds, including imidazopyridine derivatives and the parent pyridine heterocycle. This methodology ensures a high margin of safety for all laboratory personnel.
Hazard Assessment and Risk Profile
This compound is a white to light yellow crystalline powder. While this specific molecule lacks a complete, publicly available hazard profile, an analysis of related chemical structures is critical for a proactive safety strategy. The primary risks are associated with irritation, sensitization, and potential systemic effects upon exposure.
The following table summarizes the potential hazards extrapolated from structurally similar compounds. This risk assessment forms the basis for the protective measures outlined in this guide.
| Potential Hazard | Rationale Based on Structural Analogs | Source(s) |
| Serious Eye Irritation/Damage | 2-Phenylimidazo[1,2-a]pyridine is classified as causing serious eye damage. Other imidazopyridine derivatives are known eye irritants.[1][2] | [1][2] |
| Skin Irritation & Absorption | Pyridine and its derivatives can cause skin irritation and may be absorbed through the skin, potentially leading to systemic toxicity. A related compound, 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, is noted to cause skin irritation.[1] | [1] |
| Respiratory Tract Irritation | Handling the powdered form can generate dust, which may cause respiratory irritation, a known hazard for imidazopyridine derivatives.[1][3] | [1][3] |
| Harmful if Swallowed | Acute oral toxicity is a concern with many heterocyclic amines, including pyridine and related imidazopyridines.[1] | [1] |
The Hierarchy of Controls: A Systematic Approach to Safety
To ensure maximum protection, we implement the hierarchy of controls, prioritizing systemic solutions over personal protective equipment. PPE is the final, essential barrier between you and the chemical hazard.
Engineering Controls: Your Primary Shield
All procedures involving the handling of solid or dissolved this compound must be conducted within a properly functioning and certified chemical fume hood.[4][5] The fume hood provides critical containment of dusts and vapors, minimizing inhalation exposure.
Administrative Controls: Safe Work Practices
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide.
-
Restricted Access: Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel only.
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[6]
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE protocol is mandatory. This system is designed to prevent all routes of exposure—dermal, ocular, and inhalation.
| PPE Category | Recommended Equipment | Justification and Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Mandatory at all times. Protects against accidental splashes and airborne dust. For procedures with a higher risk of splashing (e.g., transferring solutions), a full-face shield must be worn in addition to safety goggles.[7][8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber or nitrile). | Protects against skin contact, irritation, and dermal absorption.[6][9] Protocol: Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[6][8] Wash hands thoroughly with soap and water after removing gloves.[5][6] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. For large-scale operations, consider a chemical-resistant apron or suit.[7][10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/particulate). | Not required for routine handling inside a certified fume hood. A respirator is mandatory for weighing large quantities outside of containment, cleaning up significant spills, or if ventilation is confirmed to be inadequate.[6][7] |
Step-by-Step Operational Procedures
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled safely.
Caption: PPE Donning and Doffing Sequence.
Chemical Handling Workflow
This protocol minimizes the generation of dust and ensures containment during routine weighing and dissolution procedures.
Caption: Safe Handling Workflow in a Fume Hood.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Management
-
Small Spill (<1 g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads) to prevent dust from becoming airborne.[6]
-
Carefully collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>1 g or any spill outside a fume hood):
Personnel Exposure
The following are first aid measures to be taken while awaiting professional medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under an emergency shower.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[12]
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with an appropriate solvent, followed by a thorough wash with soap and water.
-
Waste Disposal:
-
All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Unused or excess this compound and its solutions must be disposed of as hazardous chemical waste.[14]
-
NEVER dispose of this chemical down the sink or in the regular trash.[13]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
References
-
GOV.UK. Pyridine: incident management. Available from: [Link]
-
UCLA Environment, Health & Safety. Standard Operating Procedures. Available from: [Link]
-
University of California, Santa Barbara. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET. PYRIDINE. Available from: [Link]
-
Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. Available from: [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available from: [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. Available from: [Link]
-
TigerWeb. Safety in Organic Chemistry Laboratory. Available from: [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]
-
Queen's University. Insert P.I. name Lab Emergency Procedures. Available from: [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
-
Capot Chemical. MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. Available from: [Link]
-
New Jersey Department of Health and Senior Services. HAZARD SUMMARY - Pyridine. Available from: [Link]
-
PubChem. 2-Phenylimidazo(1,2-a)pyridine. Available from: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]
-
PubChem. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Available from: [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
ERIC. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. bu.edu [bu.edu]
- 5. hmc.edu [hmc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. csub.edu [csub.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
